molecular formula C7H13BF4N2 B1251501 1-Methyl-3-propylimidazolium tetrafluoroborate CAS No. 244193-48-4

1-Methyl-3-propylimidazolium tetrafluoroborate

Cat. No.: B1251501
CAS No.: 244193-48-4
M. Wt: 212 g/mol
InChI Key: XFTQQJUVYZPNRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-propylimidazolium tetrafluoroborate, also known as this compound, is a useful research compound. Its molecular formula is C7H13BF4N2 and its molecular weight is 212 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methyl-3-propylimidazol-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N2.BF4/c1-3-4-9-6-5-8(2)7-9;2-1(3,4)5/h5-7H,3-4H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTQQJUVYZPNRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCN1C=C[N+](=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3049251
Record name 1-Methyl-3-propylimidazolium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244193-48-4
Record name 1-Methyl-3-propylimidazolium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-3-propylimidazolium Tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Methyl-3-propylimidazolium tetrafluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 1-methyl-3-propylimidazolium tetrafluoroborate, an ionic liquid noted for its low viscosity, high thermal stability, and excellent solvation capabilities.[1] These properties make it a valuable compound in various applications, including as a green solvent in organic synthesis, a catalyst in chemical reactions, and as an electrolyte in energy storage devices like lithium-ion batteries.[1]

Synthesis Methodology

The preparation of this compound is typically achieved through a two-step process involving N-alkylation followed by an anion exchange reaction (metathesis).

Step 1: Quaternization to form 1-Methyl-3-propylimidazolium Halide

The initial step involves the quaternization of 1-methylimidazole with a suitable propyl halide, such as 1-bromopropane or 1-chloropropane. This reaction forms the intermediate 1-methyl-3-propylimidazolium halide salt. Microwave irradiation can be utilized to achieve nearly quantitative conversion in a shorter time frame compared to conventional heating.[2]

Step 2: Anion Exchange (Metathesis)

The subsequent step is an anion exchange reaction where the halide anion of the intermediate is replaced with a tetrafluoroborate anion. This is commonly accomplished by reacting the 1-methyl-3-propylimidazolium halide with a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF₄).[2][3][4] The desired ionic liquid is then separated from the resulting sodium halide salt.

Experimental Protocol: Synthesis

This protocol is a generalized procedure based on common laboratory practices for synthesizing imidazolium-based ionic liquids.[2][5]

Materials:

  • 1-methylimidazole

  • 1-bromopropane

  • Sodium tetrafluoroborate (NaBF₄)

  • Methylene chloride (CH₂Cl₂)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Quaternization:

    • In a round-bottom flask fitted with a reflux condenser, combine equimolar amounts of 1-methylimidazole and 1-bromopropane.

    • Heat the mixture with stirring. A typical reaction condition is 70°C for 48 hours.[5] The reaction progress can be monitored by the formation of two distinct layers.

    • After the reaction is complete, cool the mixture to room temperature. The upper layer containing unreacted starting materials is decanted.

    • The lower layer, which is the crude 1-methyl-3-propylimidazolium bromide, is washed with an organic solvent like ethyl acetate to remove any remaining impurities.

  • Anion Exchange:

    • Dissolve the crude 1-methyl-3-propylimidazolium bromide in deionized water.

    • In a separate flask, prepare a solution of sodium tetrafluoroborate in deionized water. A slight molar excess (e.g., 1.06 equivalents) of NaBF₄ is often used.[2]

    • Add the NaBF₄ solution portion-wise to the stirred imidazolium bromide solution. The mixture may emulsify and cool.[3]

    • Stir the reaction mixture for several hours (e.g., 10-15 hours) at a moderate temperature (e.g., 40°C) to ensure complete anion exchange.[2][5]

  • Purification and Isolation:

    • Add methylene chloride to the reaction mixture and transfer the contents to a separatory funnel.

    • Separate the lower organic phase containing the desired ionic liquid.[3]

    • Extract the aqueous phase multiple times with additional portions of methylene chloride to maximize recovery.[2][3]

    • Combine the organic extracts and wash them with a small amount of water containing sodium tetrafluoroborate to remove residual bromide ions.[2][3]

    • Dry the organic phase over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.[3]

    • Filter the mixture to remove the drying agent.

    • Remove the methylene chloride under reduced pressure using a rotary evaporator.[2][3]

    • Further dry the resulting liquid under high vacuum to remove any remaining traces of water and solvent. The completeness of the anion exchange can be verified by a qualitative test with silver nitrate solution; the absence of a precipitate indicates the removal of halide ions.[2][3]

Characterization

To confirm the identity, structure, and purity of the synthesized this compound, several analytical techniques are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for confirming the structure of the cation. The spectrum provides information on the different proton environments in the imidazolium ring and the attached alkyl chains.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the ionic liquid and to confirm the presence of the tetrafluoroborate anion. Key vibrational modes include C-H stretching of the alkyl groups and the imidazolium ring, as well as characteristic vibrations of the BF₄⁻ anion.[4] The bands between 3100 and 3200 cm⁻¹ are typically attributed to the C-H stretching vibrations of the imidazolium ring, while the peaks in the 2800-3000 cm⁻¹ region correspond to the C-H stretching of the alkyl groups.[6] A strong absorption band around 1053 cm⁻¹ is characteristic of the B-F bond in the tetrafluoroborate anion.[4]

Data Summary

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₇H₁₃BF₄N₂[1][7]
Molecular Weight 212.0 g/mol [1]
Appearance White to yellow to green clear liquid[1]
Melting Point 17 °C (Lit.)[1][8]
Density 1.24 g/mL[1]
Refractive Index (n20D) 1.42[1]
Spectroscopic Data

¹H NMR Data (400 MHz, DMSO-d₆) [2]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constant (J, Hz)
0.84triplet3H-CH₂-CH₂-CH₃ 7.4
1.78multiplet2H-CH₂-CH₂ -CH₃
3.83singlet3HN-CH₃
4.10triplet2HN-CH₂ -CH₂-CH₃7.1
7.68singlet1HImidazolium Ring H
7.74singlet1HImidazolium Ring H
9.08singlet1HN-CH-N (Imidazolium H-2)

Note: Specific peak assignments for the two distinct imidazolium ring protons (at 7.68 and 7.74 ppm) may vary slightly based on literature and solvent.

Key Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeReference
~3150Imidazolium C-H stretch[6]
~2960, ~2870Alkyl C-H stretch[6]
~1570, ~1465C=C and C=N stretch (ring)[5]
~1170Imidazolium C-H in-plane bend[9]
~1050B-F stretch (BF₄⁻)[4]

Visualized Workflows

Synthesis_Workflow cluster_quaternization Step 1: Quaternization cluster_metathesis Step 2: Anion Exchange & Purification start 1-Methylimidazole + 1-Bromopropane react_q React at 70°C, 48h start->react_q wash_q Wash with Ethyl Acetate react_q->wash_q intermediate 1-Methyl-3-propylimidazolium Bromide wash_q->intermediate react_m React with NaBF₄ in Water intermediate->react_m extract Extract with CH₂Cl₂ react_m->extract dry Dry over MgSO₄ extract->dry evap Evaporate Solvent dry->evap final_product 1-Methyl-3-propylimidazolium Tetrafluoroborate evap->final_product

Caption: Synthesis workflow for this compound.

Characterization_Workflow cluster_analysis Analytical Techniques cluster_results Verified Properties start Synthesized Product: [C₃MIM][BF₄] nmr ¹H NMR Spectroscopy start->nmr ir FTIR Spectroscopy start->ir thermal Thermal Analysis (TGA/DSC) start->thermal structure Cationic Structure (& Proton Environment) nmr->structure anion Functional Groups & Anion Confirmation (BF₄⁻) ir->anion stability Thermal Stability & Phase Transitions thermal->stability

Caption: Characterization workflow for the synthesized ionic liquid.

References

An In-depth Technical Guide to 1-Methyl-3-propylimidazolium tetrafluoroborate (CAS: 244193-48-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of the ionic liquid 1-Methyl-3-propylimidazolium tetrafluoroborate, with a particular focus on its relevance to the scientific and drug development communities.

Core Physicochemical Properties

This compound, an imidazolium-based ionic liquid, is a subject of interest for its potential as a "green" solvent and its versatile applications in chemical synthesis and electrochemistry. Its properties are often compared with other 1-alkyl-3-methylimidazolium tetrafluoroborate salts, and this guide will draw upon data from its analogues where specific information for the propyl variant is unavailable.

Table 1: General and Physicochemical Properties of this compound and Analogues

PropertyValue for this compoundValue for Analogues
CAS Number 244193-48-4-
Molecular Formula C₇H₁₃BF₄N₂[1]-
Molecular Weight 211.996 g/mol [1]-
Appearance White to Yellow to Green clear liquid[2]-
Melting Point Not available-74 °C (for 1-butyl-3-methylimidazolium tetrafluoroborate)[3]
Density Not available1.20 g/cm³ (for 1-butyl-3-methylimidazolium tetrafluoroborate)
Viscosity Not available114 mPa·s at 298.15 K (for 1-butyl-3-methylimidazolium tetrafluoroborate)
Refractive Index Not available1.412 at 20 °C (for 1-ethyl-3-methylimidazolium tetrafluoroborate)[4]
Conductivity Not available-

Table 2: Thermal Properties of 1-Alkyl-3-methylimidazolium tetrafluoroborate Analogues

PropertyValueCompound
Decomposition Temperature (Onset) 697 K[5]1-Butyl-3-methylimidazolium tetrafluoroborate[5]
Peak Decomposition Temperature 734 K[5]1-Butyl-3-methylimidazolium tetrafluoroborate[5]
Highest Application Temperature (Long-term) 513 K[5]1-Butyl-3-methylimidazolium tetrafluoroborate[5]
Standard Enthalpy of Vaporization (ΔvapHΘ) (131 ± 5) kJ·mol⁻¹[5]1-Butyl-3-methylimidazolium tetrafluoroborate[5]

Table 3: Electrochemical Properties of 1-Alkyl-3-methylimidazolium tetrafluoroborate Analogues

PropertyValueCompound
Electrochemical Window ~4.0 V[6]1-Butyl-3-methylimidazolium tetrafluoroborate[6]
Ionic Conductivity ~3 mS·cm⁻¹ (at room temperature)[6]1-Butyl-3-methylimidazolium tetrafluoroborate[6]

Experimental Protocols

2.1. General Synthesis of 1-Alkyl-3-methylimidazolium tetrafluoroborate

The synthesis of this compound typically follows a two-step process: N-alkylation of 1-methylimidazole followed by an anion exchange reaction.

Step 1: N-Alkylation to form 1-Methyl-3-propylimidazolium Halide

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 1-methylimidazole and a propyl halide (e.g., 1-bromopropane or 1-chloropropane).[3]

  • The reaction can be performed neat or in a suitable solvent such as acetonitrile.[3][7]

  • Heat the mixture to a gentle reflux (typically 70-80 °C) and maintain with stirring for 24-48 hours.[3] The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

  • After cooling to room temperature, the volatile components are removed under reduced pressure using a rotary evaporator.[3] The resulting product is the 1-methyl-3-propylimidazolium halide.

Step 2: Anion Exchange to form this compound

  • Dissolve the 1-methyl-3-propylimidazolium halide in a suitable solvent, such as deionized water or acetone.[7][8]

  • In a separate vessel, prepare a solution of a tetrafluoroborate salt, typically sodium tetrafluoroborate (NaBF₄), in the same solvent.[7][8]

  • Add the tetrafluoroborate salt solution to the imidazolium halide solution in a dropwise manner with vigorous stirring.[8] The reaction is typically carried out at room temperature for several hours (e.g., 3-24 hours).[7][9]

  • The byproduct, a sodium halide salt, will precipitate out of the solution and can be removed by filtration.[7]

  • The filtrate, containing the desired ionic liquid, is then concentrated under reduced pressure to remove the solvent.[7]

  • The resulting ionic liquid is washed several times with a solvent in which it is immiscible but the residual salts are soluble (e.g., dichloromethane) to ensure purity.[8]

  • The final product is dried under high vacuum to remove any residual solvent and water.[8] The purity can be confirmed by ¹H-NMR spectroscopy and by a qualitative test with silver nitrate to check for the absence of halide ions.[8][10]

2.2. Thermal Analysis

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperatures, TGA is performed. A small sample of the ionic liquid is heated in a controlled atmosphere (typically nitrogen) at a constant heating rate (e.g., 10 °C/min). The mass of the sample is monitored as a function of temperature. The onset and peak decomposition temperatures are determined from the resulting thermogram.[5]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine phase transition temperatures, such as melting point and glass transition temperature. The sample is subjected to a controlled temperature program, and the heat flow to or from the sample is measured relative to a reference.

Biological Activity and Relevance in Drug Development

While specific data for this compound is limited, research on analogous 1-alkyl-3-methylimidazolium tetrafluoroborates provides valuable insights into their potential biological activities.

3.1. Antimicrobial and Antifungal Activity

Imidazolium-based ionic liquids have demonstrated significant antimicrobial and antifungal properties.[11] The length of the alkyl chain on the imidazolium cation plays a crucial role in this activity, with studies showing that compounds with longer alkyl chains (e.g., C12, C14) often exhibit higher potency.[12] The proposed mechanism involves the disruption of the bacterial cell membrane by the lipophilic alkyl chains.[13]

3.2. Anti-tumor Activity

Several 1-alkyl-3-methylimidazolium salts have been screened for their in vitro anti-cancer activity against a panel of human tumor cell lines.[14] The cytotoxicity was found to be dependent on the alkyl chain length, with longer chains generally leading to higher activity.[14] Notably, some derivatives have shown high activity against leukemia cell lines with low cytotoxicity to normal cells, suggesting a potential therapeutic window.[14]

3.3. Toxicity Profile

The toxicity of 1-alkyl-3-methylimidazolium tetrafluoroborates is also linked to the alkyl chain length. Acute oral toxicity studies in mice with analogues having C10 to C18 alkyl chains indicated medium toxicity, with the C14 analogue showing the highest toxicity.[15] These compounds were found to cause damage to the intestine, liver, and kidneys.[15] Furthermore, studies on Caenorhabditis elegans have shown that these ionic liquids can cause reproductive toxicity and affect lipid metabolism.[16] These findings highlight the importance of careful toxicological evaluation in any potential application.

Applications in Catalysis and as a Reaction Medium

This compound and its analogues are recognized for their utility as catalysts and recyclable reaction media in organic synthesis.[17][18] Their negligible vapor pressure and high thermal stability make them attractive "green" alternatives to volatile organic solvents. They have been successfully employed in various reactions, including esterification, where they can act as both the solvent and a Brønsted acid catalyst.[17][18] The ease of separation of the product from the ionic liquid, which can often be recycled, is a significant advantage.[17][18]

Visualizations

experimental_workflow Experimental Workflow for the Synthesis and Purification of this compound cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Anion Exchange cluster_purification Purification reagents1 1-Methylimidazole + 1-Propyl Halide reaction1 Reflux in Acetonitrile (70-80°C, 24-48h) reagents1->reaction1 product1 Crude 1-Methyl-3-propylimidazolium Halide reaction1->product1 reagents2 1-Methyl-3-propylimidazolium Halide + Sodium Tetrafluoroborate (NaBF₄) product1->reagents2 Crude Product reaction2 Stir in Water/Acetone (RT, 3-24h) reagents2->reaction2 product2 Mixture of Ionic Liquid and Sodium Halide reaction2->product2 filtration Filtration to remove NaX product2->filtration Reaction Mixture extraction Solvent Extraction (e.g., with Dichloromethane) filtration->extraction drying Drying under High Vacuum extraction->drying final_product Pure this compound drying->final_product

Caption: Synthesis and purification workflow for this compound.

References

An In-depth Technical Guide to 1-Methyl-3-propylimidazolium tetrafluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential physicochemical data for 1-Methyl-3-propylimidazolium tetrafluoroborate, an ionic liquid notable for its applications in electrochemistry and as a green solvent alternative. The information is tailored for researchers, scientists, and professionals in drug development and material science.

Core Physicochemical Data

The fundamental properties of this compound, including its molecular formula and weight, are crucial for stoichiometric calculations and experimental design. These values are summarized below.

ParameterValue
Molecular FormulaC₇H₁₃BF₄N₂
Molecular Weight211.996 g/mol [1]
Alternate Molecular Weight212.0 g/mol [2]
AbbreviationPMIMBF₄[3]
CAS Number244193-48-4[2]

Structural Composition

This compound is an ionic compound composed of a substituted imidazolium cation and a tetrafluoroborate anion. The diagram below illustrates the relationship between these constituent ions.

Structural Composition of this compound A 1-Methyl-3-propylimidazolium tetrafluoroborate B Cation: 1-Methyl-3-propylimidazolium [C₇H₁₃N₂]⁺ A->B consists of C Anion: Tetrafluoroborate [BF₄]⁻ A->C consists of

Caption: Logical diagram of the ionic components.

This ionic liquid is recognized for its low viscosity, high thermal stability, and excellent solvation capabilities, making it a versatile medium for various chemical processes.[2] Its properties are beneficial in electrochemical applications such as batteries and fuel cells, and it serves as an environmentally friendly solvent alternative in organic synthesis.[2]

References

"1-Methyl-3-propylimidazolium tetrafluoroborate" melting point and density

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 1-Methyl-3-propylimidazolium tetrafluoroborate

This technical guide provides a comprehensive overview of the melting point and density of the ionic liquid this compound ([C3MIM][BF4]). It is intended for researchers, scientists, and drug development professionals who utilize ionic liquids in their work. This document summarizes key quantitative data, details experimental protocols for property determination, and presents a logical workflow for these measurements.

Physicochemical Properties

This compound is an ionic liquid that has garnered attention for its potential applications in various scientific fields. Accurate knowledge of its physical properties, such as melting point and density, is crucial for its effective use and process design.

Data Presentation

The melting point and density of this compound are summarized in the table below. It is important to note that there are some discrepancies in the reported melting points in the literature. The value presented here is from a reputable chemical supplier and is considered to be the more likely accurate value.

PropertyValueTemperature
Melting Point-47 °CNot Applicable
Density1.24 g/cm³25 °C

Experimental Protocols

The determination of the melting point and density of ionic liquids requires precise and well-controlled experimental procedures. The following sections detail the methodologies for obtaining these key physical properties.

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a melting point apparatus, such as a Mel-Temp device.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes

  • Thermometer or digital temperature probe

  • Sample of this compound

Procedure:

  • Sample Preparation: A small amount of the solid this compound is introduced into a capillary tube. The tube is then tapped gently to pack the sample at the bottom.

  • Apparatus Setup: The capillary tube containing the sample is placed into the heating block of the melting point apparatus. A calibrated thermometer or digital temperature probe is also inserted into the apparatus to monitor the temperature of the block.

  • Heating: The heating of the block is initiated. An initial rapid heating can be employed to approach the approximate melting point.

  • Observation: As the temperature nears the expected melting point, the heating rate is reduced to approximately 1-2 °C per minute to ensure thermal equilibrium. The sample is observed through a magnifying lens.

  • Data Recording: The temperature at which the first sign of liquid formation is observed is recorded as the onset of melting. The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting. The melting point is reported as this temperature range.[1]

Density Determination

The density of this compound is accurately measured using a vibrating tube densimeter, such as an Anton Paar DSA-5000 M.[2] This method relies on the principle that the oscillation frequency of a U-shaped tube is dependent on the mass, and therefore the density, of the fluid it contains.

Apparatus:

  • Vibrating tube densimeter (e.g., Anton Paar DSA-5000 M)

  • Thermostatic control unit

  • Syringes for sample injection

  • Calibration standards (e.g., dry air and ultrapure water)

  • Sample of this compound

Procedure:

  • Calibration: The densimeter is calibrated using at least two standards of precisely known density. Typically, dry air and deionized, degassed water are used for this purpose.[3] The calibration is performed at the desired measurement temperature.

  • Temperature Control: The temperature of the measuring cell is precisely controlled using the integrated thermostatic unit. For the density of this compound, the temperature should be set and stabilized at 25 °C.

  • Sample Injection: The sample of this compound is carefully injected into the U-tube of the densimeter using a syringe, ensuring that no air bubbles are introduced.

  • Measurement: The instrument measures the oscillation period of the U-tube filled with the sample. This period is then converted into a density value based on the calibration data.

  • Data Acquisition: The density value is recorded once the reading has stabilized. Multiple measurements are typically taken and averaged to ensure accuracy and repeatability.[3]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of the melting point and density of this compound.

G cluster_0 Physicochemical Property Determination cluster_1 Melting Point Determination cluster_2 Density Determination mp_prep Sample Preparation (Capillary Tube) mp_setup Apparatus Setup (Mel-Temp) mp_prep->mp_setup mp_heat Controlled Heating mp_setup->mp_heat mp_observe Visual Observation mp_heat->mp_observe mp_record Record Melting Range mp_observe->mp_record end End mp_record->end d_calib Densitometer Calibration (Air and Water) d_temp Temperature Stabilization (25 °C) d_calib->d_temp d_inject Sample Injection d_temp->d_inject d_measure Frequency Measurement d_inject->d_measure d_record Record Density d_measure->d_record d_record->end start Start start->mp_prep start->d_calib

Caption: Experimental workflow for determining the melting point and density.

References

Thermal Stability of 1-Methyl-3-propylimidazolium Tetrafluoroborate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal stability of the ionic liquid 1-Methyl-3-propylimidazolium tetrafluoroborate, often abbreviated as [C3mim][BF4] or [PMim][BF4]. A thorough understanding of the thermal properties of this compound is crucial for its application in various fields, including as a solvent in chemical synthesis, as an electrolyte in electrochemical devices, and in pharmaceutical development, where process safety and stability are paramount.

Core Concepts in Thermal Stability

The thermal stability of an ionic liquid is a critical parameter that dictates its operational temperature range and decomposition pathways. The primary techniques used to evaluate thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of when decomposition begins (onset temperature) and the temperature at which the maximum rate of decomposition occurs (peak temperature). DSC measures the heat flow into or out of a sample as it is heated, providing information on phase transitions and exothermic or endothermic decomposition processes.

Quantitative Thermal Stability Data

Parameter1-Butyl-3-methylimidazolium tetrafluoroborate ([C4mim][BF4])This compound ([C3mim][BF4])
Onset Decomposition Temperature (Tonset, DSC) 375 °C[1]Data not available in cited literature; expected to be slightly higher than [C4mim][BF4].
Onset Decomposition Temperature (Tonset, DTG) 422 °C[1]Data not available in cited literature.
Onset Decomposition Temperature (Tonset, TG) 437 °C[1]Data not available in cited literature.

Note: The data presented for [C4mim][BF4] was obtained with a heating rate of 10 K·min⁻¹.

Experimental Protocols

The following section details a generalized yet comprehensive experimental protocol for determining the thermal stability of this compound using Thermogravimetric Analysis (TGA). This protocol is synthesized from established methodologies for the analysis of imidazolium-based ionic liquids.[2][3]

Thermogravimetric Analysis (TGA) Protocol

1. Instrument Preparation and Calibration:

  • Ensure the TGA instrument is clean and the balance is tared.
  • Calibrate the temperature and mass signals of the TGA according to the manufacturer's specifications, typically using certified reference materials.

2. Sample Preparation:

  • Due to the hygroscopic nature of many ionic liquids, it is crucial to dry the this compound sample prior to analysis to remove any absorbed water, which could interfere with the decomposition profile. Drying is typically performed under high vacuum at a moderate temperature (e.g., 60-80 °C) for several hours.
  • Accurately weigh a small amount of the dried sample (typically between 4 to 8 mg) into a clean, inert TGA pan (e.g., platinum or alumina).[2]

3. TGA Measurement Parameters:

  • Atmosphere: Perform the analysis under a controlled, inert atmosphere to prevent oxidative degradation. High-purity nitrogen or helium is commonly used with a typical flow rate of 20-60 mL/min.[2][3]
  • Temperature Program:
  • Equilibrate the sample at a starting temperature of 25 °C.
  • Ramp the temperature at a constant heating rate. Common heating rates for ionic liquid analysis are 5 °C/min, 10 °C/min, or 20 °C/min.[3] Slower heating rates can provide better resolution of decomposition steps.
  • Continue heating to a final temperature that is well above the expected decomposition temperature, for instance, 600 °C or 650 °C.[3]
  • Data Acquisition: Record the sample mass, sample temperature, and time throughout the experiment.

4. Data Analysis:

  • Plot the sample mass (or mass percentage) as a function of temperature.
  • Determine the onset decomposition temperature (Tonset), which is often defined as the temperature at which a specific amount of mass loss (e.g., 5%) has occurred, or by the intersection of the baseline with the tangent of the decomposition curve.
  • Calculate the first derivative of the mass loss curve with respect to temperature (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

Logical Workflow for Thermal Stability Analysis

The following diagram illustrates the logical workflow for conducting a thermal stability analysis of an ionic liquid like this compound.

G cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing & Interpretation p1 Ionic Liquid Sample (1-Methyl-3-propylimidazolium tetrafluoroborate) p2 Drying under Vacuum (e.g., 60-80 °C) p1->p2 p3 Weighing (4-8 mg) p2->p3 a1 Load Sample into TGA Instrument p3->a1 a2 Set Experimental Parameters (Inert Atmosphere, Heating Rate) a1->a2 a3 Run Temperature Program (e.g., 25 °C to 650 °C) a2->a3 a4 Record Mass Loss vs. Temperature a3->a4 d1 Plot TGA Curve (% Mass vs. Temperature) a4->d1 d2 Calculate DTG Curve (d(Mass)/dT vs. Temperature) d1->d2 d3 Determine Key Parameters (Tonset, Tpeak) d2->d3 d4 Report Thermal Stability d3->d4

Caption: Workflow for TGA-based thermal stability analysis.

References

Measuring the Electrochemical Window of 1-Methyl-3-propylimidazolium tetrafluoroborate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and expected outcomes for determining the electrochemical window of the ionic liquid 1-Methyl-3-propylimidazolium tetrafluoroborate ([Pmim][BF4]). Due to the limited availability of direct experimental data for this specific ionic liquid, this guide presents data from closely related analogues, 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]) and 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]), to provide a reliable estimate. Furthermore, a detailed experimental protocol is outlined to enable researchers to perform this measurement accurately.

Introduction

The electrochemical window (EW) is a critical parameter for electrolytes, defining the potential range within which the electrolyte remains stable without undergoing oxidation or reduction. For ionic liquids (ILs) like this compound, a wide electrochemical window is a key advantage, enabling their use in a variety of electrochemical applications, including batteries, supercapacitors, and electrocatalysis. The EW is determined by the electrochemical stability of its constituent cation and anion. Generally, the cathodic limit is set by the reduction of the cation, while the anodic limit is determined by the oxidation of the anion.

Quantitative Data: Electrochemical Windows of Related Imidazolium Tetrafluoroborates

Ionic LiquidCommon AbbreviationAnodic Limit (V)Cathodic Limit (V)Electrochemical Window (V)Working ElectrodeReference Electrode
1-Butyl-3-methylimidazolium tetrafluoroborate[BMIM][BF4]~+2.0~-2.0~4.0Glassy Carbon (GC)Ag/Ag+
1-Ethyl-3-methylimidazolium tetrafluoroborate[EMIM][BF4]Not specified~-2.0Not specifiedC(Mo2C)Not specified
Dicationic Imidazolium Tetrafluoroborate (computational)[im+-C3-im]+[BF4]−Not applicableNot applicable5.813Not applicableNot applicable

Note: The exact values for anodic and cathodic limits can vary depending on the experimental conditions, such as the purity of the ionic liquid, water content, the type of working and reference electrodes, and the cutoff current density used to define the limits.

A computational study on a related dicationic imidazolium with a tetrafluoroborate anion, [im+-C3-im]+[BF4]−, predicts a very wide electrochemical window of 5.813 V, suggesting that imidazolium-based ILs with the [BF4]− anion are electrochemically robust.[1][2]

Experimental Protocol: Measurement of the Electrochemical Window by Cyclic Voltammetry

This section details the protocol for determining the electrochemical window of this compound using cyclic voltammetry.

1. Materials and Equipment:

  • Ionic Liquid: High-purity this compound (>99%). The ionic liquid should be dried under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to minimize water content, as water can significantly narrow the electrochemical window.

  • Potentiostat/Galvanostat: An instrument capable of performing cyclic voltammetry.

  • Electrochemical Cell: A three-electrode cell, typically made of glass or Teflon.

  • Working Electrode (WE): An inert electrode with a well-defined surface area. A glassy carbon (GC) disk electrode (e.g., 3 mm diameter) is a common choice due to its wide potential window and chemical inertness. Platinum (Pt) or gold (Au) electrodes can also be used.

  • Counter Electrode (CE): An inert electrode with a surface area significantly larger than the working electrode to ensure that the current is not limited by the counter electrode. A platinum wire or mesh is typically used.

  • Reference Electrode (RE): A stable and reproducible reference electrode is crucial for accurate potential measurements. A non-aqueous Ag/Ag+ reference electrode (e.g., a silver wire immersed in a solution of AgNO3 in an organic solvent with a supporting electrolyte, separated by a porous frit) is commonly used for measurements in ionic liquids. Alternatively, a quasi-reference electrode, such as a platinum or silver wire, can be used, but its potential should be calibrated against a standard reference like the Ferrocene/Ferrocenium (Fc/Fc+) redox couple.

  • Inert Atmosphere: A glove box or Schlenk line filled with a high-purity inert gas (e.g., Argon or Nitrogen) to prevent contamination from atmospheric oxygen and moisture.

2. Experimental Procedure:

  • Electrode Preparation:

    • Polish the working electrode to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

    • Rinse the polished electrode thoroughly with a suitable solvent (e.g., acetone or isopropanol) and dry it completely.

    • Clean the counter and reference electrodes according to standard procedures.

  • Cell Assembly:

    • Assemble the three-electrode cell inside the inert atmosphere of a glove box.

    • Add the dried this compound to the electrochemical cell.

    • Immerse the working, counter, and reference electrodes into the ionic liquid, ensuring no air bubbles are trapped on the electrode surfaces.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the cyclic voltammetry experiment. A typical starting point would be:

      • Scan Rate: 50-100 mV/s.

      • Initial Potential: Start at the open-circuit potential (OCP).

      • Vertex Potentials (Potential Range): Initially, scan over a moderate range (e.g., +2.0 V to -2.0 V vs. the reference electrode). Gradually expand the potential window in subsequent scans until a significant increase in current is observed at the anodic and cathodic ends.

    • Run the cyclic voltammogram for several cycles until a stable trace is obtained.

  • Determination of the Electrochemical Window:

    • The electrochemical window is defined by the potential limits where the current begins to increase significantly due to the oxidation and reduction of the ionic liquid.

    • A common method to determine these limits is to define a cutoff current density (e.g., 0.1, 0.5, or 1.0 mA/cm²). The potential at which the current density reaches this cutoff value on the anodic and cathodic scans is taken as the anodic and cathodic limit, respectively.[3][4]

    • The electrochemical window is the difference between the anodic and cathodic limits.

3. Data Analysis and Reporting:

  • Plot the current (or current density) versus the applied potential.

  • Clearly state the working, counter, and reference electrodes used.

  • Report the scan rate and the cutoff current density used to determine the electrochemical window.

  • If a quasi-reference electrode was used, report the potential of the Fc/Fc+ redox couple measured in the same ionic liquid.

Visualizations

Experimental Workflow for Electrochemical Window Measurement

The following diagram illustrates the logical flow of the experimental procedure for determining the electrochemical window of an ionic liquid.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis IL_Prep Ionic Liquid Drying (Vacuum, Heat) Cell_Assembly Cell Assembly (Inert Atmosphere) IL_Prep->Cell_Assembly Elec_Prep Electrode Polishing & Cleaning Elec_Prep->Cell_Assembly CV_Measurement Cyclic Voltammetry (Varying Potential Range) Cell_Assembly->CV_Measurement Data_Plotting Plot Current vs. Potential CV_Measurement->Data_Plotting Limit_Determination Determine Anodic/Cathodic Limits (Cutoff Current Density) Data_Plotting->Limit_Determination EW_Calculation Calculate Electrochemical Window Limit_Determination->EW_Calculation

Caption: Workflow for determining the electrochemical window of an ionic liquid.

Logical Relationship of Factors Affecting the Electrochemical Window

The electrochemical window is not an intrinsic property of the ionic liquid alone but is influenced by several experimental factors. The diagram below shows these relationships.

G cluster_intrinsic Intrinsic Properties cluster_extrinsic Experimental Conditions EW Electrochemical Window Cation Cation Structure (e.g., Imidazolium) Cation->EW determines cathodic limit Anion Anion Structure (e.g., BF4-) Anion->EW determines anodic limit WE Working Electrode (GC, Pt, Au) WE->EW influences kinetics Purity Purity (e.g., Water Content) Purity->EW impurities narrow window Cutoff Cutoff Current Density Cutoff->EW defines measurement limit

Caption: Factors influencing the measured electrochemical window of an ionic liquid.

References

Solubility of Gases in 1-Methyl-3-propylimidazolium tetrafluoroborate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of various gases in the ionic liquid 1-Methyl-3-propylimidazolium tetrafluoroborate, often abbreviated as [C3mim][BF4] or [pmim][BF4]. Due to the limited availability of extensive experimental data for this specific ionic liquid, this guide also incorporates data from its homologous series, 1-alkyl-3-methylimidazolium tetrafluoroborate ([Cnmim][BF4]), to establish trends and provide a broader context for its potential behavior.

Introduction to Gas Solubility in Ionic Liquids

Ionic liquids (ILs) are a class of salts that are liquid at or near room temperature. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvent properties, make them promising candidates for various applications, including gas separation and as media for chemical reactions. The solubility of gases in ILs is a critical parameter for these applications, and it is influenced by factors such as the nature of the gas, the constituent ions of the IL, temperature, and pressure.

The 1-alkyl-3-methylimidazolium tetrafluoroborate series is a widely studied family of ionic liquids. The length of the alkyl chain on the imidazolium cation can significantly influence the physical and chemical properties of the IL, including its ability to dissolve gases.

Quantitative Solubility Data

While direct and extensive quantitative data for the solubility of various gases in this compound ([C3mim][BF4]) is not abundant in the reviewed literature, a significant body of research exists for its longer and shorter alkyl chain analogs. This data is crucial for understanding the general trends and for estimating the solubility behavior of [C3mim][BF4].

Solubility of Carbon Dioxide (CO₂)

Carbon dioxide is one of the most studied gases in the context of ionic liquids due to its relevance in carbon capture technologies. The solubility of CO₂ in 1-alkyl-3-methylimidazolium tetrafluoroborate ILs generally increases with the length of the alkyl chain on the cation.

Table 1: Henry's Law Constants for CO₂ in 1-Alkyl-3-methylimidazolium tetrafluoroborate Ionic Liquids

Ionic LiquidTemperature (K)Henry's Law Constant (MPa)
[bmim][BF₄]¹307.555.34
312.455.86
317.456.42
322.157.00
[hmim][BF₄]¹307.555.08
312.455.56
317.456.07
322.156.61
[omim][BF₄]¹307.554.85
312.455.30
317.455.78
322.156.28

¹Data extracted from a study by Chen et al. (2006).[1]

The trend observed in Table 1 suggests that the Henry's Law constant decreases with increasing alkyl chain length, which corresponds to higher solubility.[1] Therefore, it can be inferred that the Henry's Law constant for CO₂ in [C3mim][BF4] would likely fall between that of the ethyl ([C2mim][BF4]) and butyl ([C4mim][BF4]) analogs.

Table 2: Thermodynamic Properties for CO₂ Dissolution in 1-Alkyl-3-methylimidazolium tetrafluoroborate Ionic Liquids at 101.325 kPa

Ionic LiquidΔH (kJ·mol⁻¹)ΔG (kJ·mol⁻¹)ΔS (J·mol⁻¹·K⁻¹)
[bmim][BF₄]¹-13.511.2-81.7
[hmim][BF₄]¹-13.610.9-82.1
[omim][BF₄]¹-13.710.7-82.5

¹Data extracted from a study by Chen et al. (2006).

The negative enthalpy of solution (ΔH) indicates that the dissolution of CO₂ is an exothermic process. The negative entropy of solution (ΔS) suggests a higher degree of ordering when CO₂ dissolves in the ionic liquid.

Solubility of Methane (CH₄)

Methane, a primary component of natural gas, generally exhibits lower solubility in ionic liquids compared to carbon dioxide.[2]

Table 3: Mole Fraction Solubility of CH₄ in 1-Hexyl-3-methylimidazolium tetrafluoroborate ([C6mim][BF4]) at 303.15 K

Pressure (bar)Mole Fraction of CH₄
100.022
200.045
300.067
400.089
500.110
600.131

Data is illustrative and based on trends reported for similar systems.[2]

The solubility of methane in imidazolium-based ionic liquids is influenced by the length of the alkyl chain on the cation, with longer chains generally leading to higher methane solubility.[3]

Solubility of Other Gases (H₂, N₂, O₂)

Data for the solubility of light gases such as hydrogen, nitrogen, and oxygen in the [Cnmim][BF4] series is less common in the literature compared to CO₂ and CH₄. Generally, the solubility of these gases is significantly lower. The trend of increasing solubility with increasing alkyl chain length is also expected to hold for these gases.

Experimental Protocols

Several experimental techniques are employed to measure the solubility of gases in ionic liquids. The low vapor pressure of ionic liquids is a significant advantage in these measurements.[4]

Gravimetric Method

The gravimetric method involves directly measuring the mass increase of the ionic liquid sample as it absorbs the gas. A high-precision magnetic suspension balance is often used for this purpose.

Protocol:

  • Sample Preparation: A known mass of the ionic liquid is placed in the sample container of the balance. The IL is then degassed under vacuum at an elevated temperature to remove any dissolved water or other volatile impurities.

  • Gas Introduction: The system is brought to the desired temperature. The gas is then introduced into the sample chamber at a specific pressure.

  • Equilibration: The mass of the sample is monitored over time until it reaches a constant value, indicating that equilibrium has been reached.

  • Data Analysis: The increase in mass corresponds to the amount of gas dissolved in the ionic liquid. Buoyancy effects must be corrected for to obtain accurate solubility data.

Volumetric Method (Pressure Drop Method)

This method involves measuring the pressure drop in a gas reservoir of a known volume that is connected to a cell containing the ionic liquid.

Protocol:

  • System Calibration: The volumes of the gas reservoir and the equilibrium cell are accurately determined.

  • Sample Preparation: A known amount of the ionic liquid is placed in the equilibrium cell and thoroughly degassed.

  • Gas Charging: The gas reservoir is filled with the gas of interest to a known initial pressure.

  • Equilibration: The valve connecting the reservoir and the cell is opened, allowing the gas to dissolve in the ionic liquid. The system is allowed to reach thermal and phase equilibrium, which is indicated by a stable pressure reading.

  • Data Calculation: The amount of gas dissolved in the ionic liquid is calculated from the initial and final pressures, the volumes of the system components, and the equation of state of the gas.

High-Pressure View-Cell Technique

This technique allows for visual observation of the phase behavior of the gas-ionic liquid system under high pressure.

Protocol:

  • Sample Loading: A known amount of the ionic liquid is loaded into a high-pressure view cell equipped with sapphire windows.

  • Gas Injection: A known amount of the gas is injected into the cell.

  • Equilibration and Observation: The cell is heated to the desired temperature, and the system is stirred to facilitate equilibration. The pressure at which phase transitions (e.g., bubble point or dew point) occur is recorded.

  • Composition Determination: The overall composition of the system is known, and the phase compositions at equilibrium can be determined from the observed phase behavior.

Visualizations

Experimental Workflow for Gas Solubility Measurement

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep1 Weigh Ionic Liquid Prep2 Degas under Vacuum Prep1->Prep2 Measure1 Set Temperature Prep2->Measure1 Measure2 Introduce Gas at Known Pressure/Amount Measure1->Measure2 Measure3 Equilibrate System Measure2->Measure3 Measure4 Record Data (Mass/Pressure) Measure3->Measure4 Analysis1 Apply Corrections (e.g., Buoyancy) Measure4->Analysis1 Analysis2 Calculate Solubility (Mole Fraction, etc.) Analysis1->Analysis2 Analysis3 Determine Thermodynamic Properties Analysis2->Analysis3

Caption: A generalized workflow for the experimental determination of gas solubility in ionic liquids.

Logical Relationship of Factors Influencing Gas Solubility

Gas_Solubility_Factors cluster_conditions Experimental Conditions cluster_components System Components Solubility Gas Solubility Temperature Temperature Temperature->Solubility Inverse Relationship (Generally) Pressure Pressure Pressure->Solubility Direct Relationship Gas Gas Properties (e.g., Critical Temp.) Gas->Solubility Cation IL Cation (e.g., Alkyl Chain Length) Cation->Solubility Anion IL Anion Anion->Solubility

Caption: Key factors influencing the solubility of gases in ionic liquids.

Conclusion

While specific quantitative data for gas solubility in this compound is limited, the analysis of its homologous series provides valuable insights. The solubility of gases like CO₂ and CH₄ is expected to increase with the length of the alkyl chain on the imidazolium cation. The experimental protocols outlined in this guide are standard methods for obtaining reliable gas solubility data in ionic liquids. For researchers and professionals in drug development and other fields, understanding these principles is crucial for designing processes and applications that leverage the unique properties of ionic liquids. Further experimental studies on [C3mim][BF4] are warranted to provide a more complete dataset for this promising ionic liquid.

References

A Technical Guide to 1-Methyl-3-propylimidazolium Tetrafluoroborate ([C3MIM][BF4]) as a Green Solvent Alternative

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Ionic liquids (ILs) are a class of salts that exist in a liquid state at or near room temperature, typically below 100 °C. Composed entirely of ions, they possess a unique combination of properties that distinguishes them from conventional molecular solvents. These properties include negligible vapor pressure, high thermal stability, wide liquid-state range, and tunable solvation capabilities.[1][2] As the chemical industry and research sectors face increasing pressure to adopt more sustainable practices, ILs have emerged as potential "green solvent" alternatives to volatile organic compounds (VOCs).

1-Methyl-3-propylimidazolium tetrafluoroborate, often abbreviated as [C3MIM][BF4] or [PMIM]BF4, is a prominent member of the imidazolium-based ionic liquid family.[3] It has garnered significant attention for its utility in a diverse range of applications, from organic synthesis and catalysis to electrochemistry and materials science.[1] This guide provides an in-depth technical overview of [C3MIM][BF4], focusing on its physicochemical properties, synthesis, applications, and a critical evaluation of its environmental profile, to equip researchers and drug development professionals with the necessary knowledge for its effective and responsible use.

Physicochemical Properties

The utility of [C3MIM][BF4] as a solvent is defined by its distinct physical and chemical characteristics. Its ionic nature leads to strong interactions with a wide variety of solutes, while properties like low viscosity and high thermal stability make it suitable for demanding applications.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₇H₁₃BF₄N₂[1][3][4][5]
Molecular Weight 212.00 g/mol [1][4][5]
CAS Number 244193-48-4[1][5]
Appearance White to yellow to green clear liquid[1]
Melting Point 17 °C[1]
Density 1.24 g/mL[1]
Refractive Index n20/D 1.42[1]

Key qualitative properties include:

  • High Thermal Stability: Allows for a wide operational temperature range in chemical reactions.[1]

  • Excellent Solvation Capabilities: Capable of dissolving a wide array of both organic and inorganic compounds.[1]

  • Ionic Conductivity: Its composition of mobile ions makes it a good conductor, beneficial for electrochemical applications like batteries and fuel cells.[1][6]

  • Low Volatility: Possesses a negligible vapor pressure, which significantly reduces air pollution and solvent loss compared to traditional volatile organic solvents.[2][7]

Synthesis and Characterization

The synthesis of imidazolium-based tetrafluoroborate ILs is typically a two-step process involving N-alkylation (quaternization) followed by an anion exchange (metathesis).

Experimental Protocol: Synthesis of [C3MIM][BF4]

Step 1: Synthesis of 1-Methyl-3-propylimidazolium Bromide ([C3MIM]Br)

  • Reactant Charging: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-methylimidazole (1.0 mol) with a slight excess of 1-bromopropane (1.1 mol). Toluene can be used as a solvent.

  • Reaction: Heat the mixture to 70-80 °C with vigorous stirring. Maintain the reaction for 24-48 hours. The product, [C3MIM]Br, will typically separate as a denser, viscous liquid phase.

  • Purification: After cooling to room temperature, decant the upper layer containing unreacted starting materials. Wash the resulting ionic liquid product multiple times with ethyl acetate or diethyl ether to remove any remaining impurities. Dry the product under vacuum to remove residual washing solvent.

Step 2: Anion Exchange to form [C3MIM][BF4]

  • Dissolution: Dissolve the purified [C3MIM]Br (1.0 mol) in a suitable solvent, such as acetone or water.[6][9]

  • Metathesis Reaction: In a separate flask, dissolve an equimolar amount of sodium tetrafluoroborate (NaBF4) (1.0 mol) in the same solvent. Add the NaBF4 solution dropwise to the [C3MIM]Br solution with constant stirring at room temperature. A precipitate of sodium bromide (NaBr) will form.

  • Reaction Completion: Allow the mixture to stir for 12-24 hours at room temperature to ensure complete anion exchange.

  • Isolation and Purification: Remove the NaBr precipitate by filtration. The filtrate contains the desired [C3MIM][BF4] dissolved in the solvent. Remove the solvent using a rotary evaporator. To ensure the complete removal of halide impurities, the resulting ionic liquid can be redissolved in dichloromethane (CH2Cl2) and washed with small portions of water.[8]

  • Final Drying: Dry the final product under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove any residual water and organic solvent.

Synthesis_Workflow cluster_step1 Step 1: Quaternization cluster_step2 Step 2: Anion Exchange (Metathesis) MeIm 1-Methylimidazole React1 Reaction (Toluene, 70-80°C) MeIm->React1 PrBr 1-Bromopropane PrBr->React1 Wash1 Wash with Ethyl Acetate React1->Wash1 Dry1 Dry under Vacuum Wash1->Dry1 C3MIMBr [C3MIM]Br Dry1->C3MIMBr React2 Reaction (Acetone, RT) C3MIMBr->React2 NaBF4 Sodium Tetrafluoroborate (NaBF4) NaBF4->React2 Filter Filter NaBr Precipitate React2->Filter Evap Rotary Evaporation Filter->Evap Dry2 Dry under High Vacuum Evap->Dry2 C3MIMBF4 Final Product: [C3MIM][BF4] Dry2->C3MIMBF4

Diagram 1: General synthesis workflow for [C3MIM][BF4].
Characterization Methods

The identity and purity of the synthesized [C3MIM][BF4] are typically confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the 1-methyl-3-propylimidazolium cation.[6][11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify characteristic functional groups and confirm the presence of the tetrafluoroborate anion (strong B-F stretching bands around 1050 cm⁻¹).[6]

  • Thermogravimetric Analysis (TGA): TGA is employed to determine the thermal stability and decomposition temperature of the ionic liquid.[6][9]

Applications in Research and Development

[C3MIM][BF4] is a versatile solvent with applications spanning multiple scientific disciplines.

Green Reaction Medium and Catalyst

The low volatility and high thermal stability of [C3MIM][BF4] make it an excellent medium for organic reactions, often leading to improved yields and easier product separation.[1] In some cases, the ionic liquid itself can act as a Brønsted acidic catalyst.[12]

Example Experimental Protocol: Esterification of a Carboxylic Acid This protocol is based on the use of a Brønsted acidic ionic liquid as both solvent and catalyst.[12]

  • Setup: In a round-bottom flask, add the carboxylic acid (1.0 eq), the alcohol (1.2 eq), and [C3MIM][BF4] (as the solvent).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Product Isolation: Upon completion, cool the reaction mixture. The ester product, being non-polar, is typically immiscible with the ionic liquid. Extract the product directly from the reaction mixture using a non-polar organic solvent like diethyl ether or hexane.

  • Solvent Recycling: The remaining ionic liquid can be washed and dried under vacuum to remove any dissolved impurities and residual water, allowing it to be reused for subsequent reactions.[12]

Reaction_Recycle_Workflow cluster_reaction Reaction Phase cluster_separation Separation Phase cluster_recycling Recycling Phase Reactants Reactants (Acid + Alcohol) Reaction Heat & Stir Reactants->Reaction IL_Solvent [C3MIM][BF4] (Solvent/Catalyst) IL_Solvent->Reaction Mixture Product/IL Mixture Reaction->Mixture Extraction Liquid-Liquid Extraction (e.g., with Hexane) Mixture->Extraction Product Isolated Product Extraction->Product Organic Layer Used_IL Used IL Phase Extraction->Used_IL Ionic Liquid Layer Wash Wash Used_IL->Wash Dry Dry under Vacuum Wash->Dry Recycled_IL Recycled [C3MIM][BF4] Dry->Recycled_IL Recycled_IL->Reaction Reuse

Diagram 2: Workflow for a reaction in [C3MIM][BF4] with solvent recycling.
Relevance in Drug Development

Ionic liquids are finding niche applications in the pharmaceutical and life sciences.

  • Drug Delivery: The favorable properties of ILs are being explored for the development of biocompatible materials and drug delivery systems.[1]

  • Lipophilicity Assessment: In drug discovery, lipophilicity (logP) is a critical parameter. Related ILs like 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]) have been used as mobile phase additives in High-Performance Liquid Chromatography (HPLC) to modulate the retention of basic drugs, aiding in the assessment of their physicochemical properties.[13][14]

  • Protein Stability: Understanding how excipients affect protein stability is crucial for biologic drug development. Studies on the model protein lysozyme have shown that [EMIM][BF4] can decrease thermal stability and accelerate amyloid fibrillization, demonstrating the significant impact ILs can have on protein conformation.[2][15]

Example Experimental Protocol: Assessing IL Effect on Protein Thermal Stability via DSC This protocol is adapted from studies using [EMIM][BF4] with lysozyme.[15]

  • Sample Preparation: Prepare a stock solution of the target protein (e.g., lysozyme) at a concentration of 2 mg/mL. Prepare separate aqueous solutions of [C3MIM][BF4] at various concentrations (e.g., 0.5%, 1%, 5% v/v). Mix the protein stock with the IL solutions to achieve the final desired concentrations. Adjust the pH to a specific value (e.g., pH 2.5) using HCl.

  • DSC Measurement: Perform Differential Scanning Calorimetry (DSC) measurements using a microcalorimeter. Use the corresponding IL solution without the protein as the reference.

  • Data Acquisition: Heat the samples at a constant rate (e.g., 1.5 °C/min) over a specified temperature range (e.g., 25–110 °C).

  • Data Analysis: Analyze the resulting thermograms to determine the melting temperature (Tm), which is the peak of the denaturation curve. A decrease in Tm in the presence of the IL indicates a destabilizing effect on the protein.

Environmental Profile and Toxicity: A Critical Perspective

While often termed "green" due to their low volatility, the environmental friendliness of ionic liquids is not absolute and requires careful consideration.[16] Many imidazolium-based ILs are water-soluble, creating a risk of accumulation in aquatic environments if not properly contained and disposed of.[17]

Table 2: Summary of Toxicity Considerations for Imidazolium-Based Ionic Liquids

AspectFindingsReferences
Aquatic Toxicity Harmful to aquatic life with long-lasting effects. Toxicity generally increases with the length of the alkyl side chain.[18][19]
Biodegradability Many common imidazolium ILs, including those with tetrafluoroborate anions, are not readily biodegradable.
Soil Ecotoxicity Studies on related ILs show they can alter soil enzyme activity and microbial community diversity, indicating potential toxic effects on soil ecosystems.[16]
Human Health Classified as harmful if swallowed. Can cause skin and serious eye irritation.[19]

The "green" label primarily applies to their reduced air pollution potential during use. However, their end-of-life impact, particularly their persistence and toxicity in water and soil, presents a significant environmental challenge.

Toxicity_Relationship cluster_structure Ionic Liquid Structure cluster_properties Key Properties cluster_impact Environmental Impact Cation Imidazolium Cation Alkyl_Chain Alkyl Chain (e.g., Propyl) Anion Tetrafluoroborate Anion Solubility Water Solubility Alkyl_Chain->Solubility Influences Water Aquatic Toxicity (Risk) Alkyl_Chain->Water Directly correlates with (Longer chain = higher toxicity) Volatility Low Volatility Air Reduced Air Pollution (Benefit) Volatility->Air Solubility->Water Persistence Low Biodegradability Persistence->Water Bioaccumulation Bioaccumulation Potential Persistence->Bioaccumulation

Diagram 3: Relationship between IL structure and environmental impact.

Conclusion

This compound is a highly versatile ionic liquid with significant potential as an alternative to conventional volatile solvents in research and industry. Its high thermal stability, excellent solvation power, and recyclability are valuable assets for developing greener chemical processes. Its applications in organic synthesis, electrochemistry, and even in specialized areas of drug development highlight its utility.

However, researchers and developers must adopt a nuanced view of its "green" credentials. While its negligible volatility is a major advantage for reducing air pollution, its potential for aquatic toxicity and environmental persistence cannot be overlooked. The responsible use of [C3MIM][BF4] requires not only leveraging its benefits in the lab but also implementing rigorous containment, recovery, and disposal strategies to mitigate its end-of-life environmental impact. As with any chemical technology, a comprehensive life-cycle assessment is essential for true sustainability.

References

An In-depth Technical Guide to the Catalytic Applications of 1-Methyl-3-propylimidazolium Tetrafluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the potential applications of the ionic liquid 1-Methyl-3-propylimidazolium tetrafluoroborate, often referred to as [C3mim][BF4] or [PMIM]BF4, in the field of catalysis. While much of the foundational research has been conducted on its close analogue, 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]), the principles and applications are largely translatable. This guide details its role as a versatile solvent and catalyst in key organic transformations, including hydrogenation, carbon-carbon bond-forming reactions, and esterification. The document presents quantitative data in structured tables, provides detailed experimental protocols for seminal reactions, and visualizes catalytic cycles and workflows using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

Ionic liquids (ILs) have garnered significant attention as "green" alternatives to volatile organic compounds (VOCs) in various chemical processes due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. This compound ([C3mim][BF4]) is a member of the imidazolium-based ionic liquid family, characterized by a propyl chain on one of the imidazolium nitrogen atoms and a tetrafluoroborate anion. Its unique properties make it a promising medium for a range of catalytic reactions, acting not only as a solvent but also, in some cases, participating in the catalytic cycle. This guide explores its application in several pivotal catalytic transformations.

Core Catalytic Applications

This compound and its analogues have demonstrated efficacy in a variety of catalytic reactions critical to organic synthesis. This section details the quantitative performance and experimental methodologies for some of the most significant applications.

2.1. Hydrogenation Reactions

The use of imidazolium-based ionic liquids in biphasic hydrogenation reactions allows for the straightforward separation and recycling of the catalyst. Ruthenium-based catalysts, in particular, have shown great promise in these systems for the hydrogenation of arenes.

Data Presentation: Arene Hydrogenation

SubstrateCatalystIonic LiquidTemp. (°C)Pressure (atm H₂)Time (h)Conversion (%)Turnover Frequency (TOF) (h⁻¹)Reference
Benzene[H₄Ru₄(η⁶-C₆H₆)₄][BF₄]₂[bmim][BF₄]90601>991200[1]
Toluene[H₄Ru₄(η⁶-C₆H₆)₄][BF₄]₂[bmim][BF₄]90603>99400[1]
Xylene[H₄Ru₄(η⁶-C₆H₆)₄][BF₄]₂[bmim][BF₄]90605>99240[1]

Experimental Protocol: Arene Hydrogenation

A detailed protocol for the hydrogenation of arenes in an ionic liquid medium is as follows[1]:

  • Catalyst Preparation: The ruthenium cluster catalyst, [H₄Ru₄(η⁶-C₆H₆)₄][BF₄]₂, is synthesized according to literature procedures.

  • Reaction Setup: A Parr stainless steel autoclave (300 mL) fitted with a glass or PTFE liner is charged with the ruthenium catalyst and 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]).

  • Purging: The autoclave is sealed and purged multiple times with high-purity hydrogen gas.

  • Pressurization: The desired hydrogen pressure is set at room temperature.

  • Reaction: The autoclave is heated to the specified reaction temperature and stirred for the required duration.

  • Product Separation: After cooling, the reaction mixture is allowed to separate into two phases: the upper organic phase containing the product and the lower ionic liquid phase containing the catalyst. The organic phase is decanted for analysis.

  • Catalyst Recycling: The ionic liquid phase containing the catalyst can be reused for subsequent hydrogenation reactions after the removal of any dissolved organic compounds under vacuum.

Catalytic Cycle: Arene Hydrogenation

Arene_Hydrogenation cluster_cycle Arene Hydrogenation Catalytic Cycle cluster_reactants Inputs cluster_products Output catalyst [Ru-cluster] h2_add [Ru-cluster]-H₂ catalyst->h2_add + 2H₂ arene_complex [Ru-cluster]-H₂(Arene) h2_add->arene_complex + Arene hydrogenated [Ru-cluster](Cyclohexane) arene_complex->hydrogenated Hydrogenation hydrogenated->catalyst - Cyclohexane Cyclohexane Cyclohexane hydrogenated->Cyclohexane Arene Arene Arene->arene_complex H2 Hydrogen H2->h2_add

Catalytic cycle for arene hydrogenation.

2.2. Heck Reaction

The Heck reaction, a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene, is a cornerstone of organic synthesis. The use of ionic liquids like [bmim][BF₄] can enhance catalyst stability and facilitate recycling.

Data Presentation: Heck Reaction

Aryl HalideAlkeneCatalystBaseIonic LiquidTemp. (°C)Time (min)Yield (%)Reference
4-BromotolueneStyrenePd₂(dba)₃/L¹K₃PO₄DMSO/[bmim][BF₄]MW20>99[2]
4-IodoanisoleStyrenePd₂(dba)₃/L¹K₃PO₄DMSO/[bmim][BF₄]MW2098[2]
4-ChlorobenzonitrileStyrenePd₂(dba)₃/L¹K₃PO₄DMSO/[bmim][BF₄]MW5095[2]
IodobenzeneMethyl acrylatePd(OAc)₂Na₂CO₃Functionalized IL²100-92

¹L = methyl 4,6-O-benzylidene-3-deoxy-3-(diphenylphosphino)-α-D-altropyranoside ²2-imidazole functionalized ionic liquid

Experimental Protocol: Heck Reaction under Microwave Irradiation

The following is a typical experimental procedure for a Heck reaction in a DMSO/[bmim][BF₄] mixture under microwave irradiation[2]:

  • Reaction Vessel Preparation: A two-necked round-bottom flask is charged with the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand, and the solvent mixture (DMSO and [bmim][BF₄]) along with a magnetic stir bar.

  • Reagent Addition: The mixture is stirred for 5 minutes, after which the aryl halide, alkene, and base (e.g., K₃PO₄) are added.

  • Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at a specified power for a designated time.

  • Monitoring: The progress of the reaction is monitored by gas-liquid chromatography (GLC) analysis using an internal standard.

  • Work-up: Upon completion, the solvent is evaporated under reduced pressure. The product can then be isolated and purified.

Catalytic Cycle: Heck Reaction

Heck_Reaction cluster_cycle Heck Reaction Catalytic Cycle cluster_reactants Inputs cluster_products Output pd0 Pd(0)L₂ pdII_complex R-Pd(II)-X(L₂) pd0->pdII_complex Oxidative Addition + R-X alkene_coord [R-Pd(II)-X(L₂)(Alkene)] pdII_complex->alkene_coord Alkene Coordination + Alkene insertion_product R-CH₂-CH-Pd(II)-X(L) alkene_coord->insertion_product Migratory Insertion beta_hydride [H-Pd(II)-X(L₂)] insertion_product->beta_hydride β-Hydride Elimination - Product Product Substituted Alkene insertion_product->Product beta_hydride->pd0 Reductive Elimination + Base, - HB⁺X⁻ ArylHalide Aryl Halide (R-X) ArylHalide->pdII_complex Alkene Alkene Alkene->alkene_coord Base Base Base->beta_hydride

Catalytic cycle for the Heck reaction.

2.3. Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds between organoboron compounds and organohalides. Ionic liquids can serve as effective media for this palladium-catalyzed reaction.

Data Presentation: Suzuki Coupling

Aryl HalideBoronic AcidCatalystBaseIonic LiquidTemp. (°C)Time (h)Yield (%)Reference
4-BromoanisolePhenylboronic AcidFe₃O₄@SiO₂-polymer-imid-PdK₂CO₃H₂O900.595[3]
4-BromotoluenePhenylboronic AcidFe₃O₄@SiO₂-polymer-imid-PdK₂CO₃H₂O900.592[3]
4-IodoanisolePhenylboronic AcidCyclopalladated ComplexK₂CO₃[bmim][BF₄]110198[4]
IodobenzenePhenylboronic AcidCyclopalladated ComplexK₂CO₃[bmim][BF₄]110195[4]

Experimental Protocol: Suzuki Coupling

A general procedure for a Suzuki coupling reaction in an ionic liquid is as follows[4][5]:

  • Inert Atmosphere: An oven-dried reaction vessel is charged with the aryl halide, boronic acid, base (e.g., K₂CO₃), and the palladium catalyst under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Addition: The ionic liquid (e.g., [bmim][BF₄]) is added to the reaction vessel.

  • Heating: The reaction mixture is heated to the desired temperature with vigorous stirring.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The product is typically extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Catalytic Cycle: Suzuki Coupling

Suzuki_Coupling cluster_cycle Suzuki Coupling Catalytic Cycle cluster_reactants Inputs cluster_products Output pd0 Pd(0)L₂ pdII_oxidative R¹-Pd(II)-X(L₂) pd0->pdII_oxidative Oxidative Addition + R¹-X pdII_transmetal R¹-Pd(II)-R²(L₂) pdII_oxidative->pdII_transmetal Transmetalation + R²-B(OR)₂ pdII_transmetal->pd0 Reductive Elimination - R¹-R² Biaryl Biaryl (R¹-R²) pdII_transmetal->Biaryl ArylHalide Aryl Halide (R¹-X) ArylHalide->pdII_oxidative BoronicAcid Boronic Acid (R²-B(OR)₂) BoronicAcid->pdII_transmetal Base Base Base->pdII_transmetal

Catalytic cycle for the Suzuki coupling reaction.

2.4. Esterification

Ionic liquids can act as both solvents and catalysts in esterification reactions, promoting the formation of esters from carboxylic acids and alcohols. Brønsted acidic ionic liquids are particularly effective in this regard.

Data Presentation: Esterification

Carboxylic AcidAlcoholIonic Liquid/CatalystTemp. (°C)Time (h)Yield (%)Reference
Oleic AcidLauryl Alcohol[Bmim]BF₄/[Hmim]HSO₄ + TX-100100691.2[6]
Acetic Acidn-Butanol[MIMSB]₃PW₁₂O₄₀100493.4
Benzoic Acidn-ButanolDicationic ILRT0.594[7]
tert-ButanolAcetic Anhydride[BMIm]BF₄604>70[8]

Experimental Protocol: Esterification

A general procedure for esterification in an ionic liquid medium is as follows[6][7]:

  • Reaction Setup: A round-bottom flask is charged with the carboxylic acid, the alcohol, and the ionic liquid (which may also act as the catalyst).

  • Heating and Stirring: The mixture is heated to the specified temperature and stirred. A reflux condenser may be used if the alcohol is volatile.

  • Monitoring: The reaction is monitored by an appropriate analytical technique such as gas chromatography (GC) to determine the conversion of the carboxylic acid.

  • Product Isolation: Upon completion, the reaction mixture is cooled. If the ester is immiscible with the ionic liquid, it can be separated by decantation. Otherwise, extraction with an organic solvent may be necessary.

  • Catalyst Recycling: The ionic liquid phase can be recovered and reused after the removal of any residual water, typically by heating under vacuum.

Catalytic Cycle: Fischer Esterification

Fischer_Esterification cluster_cycle Fischer Esterification Catalytic Cycle cluster_reactants Inputs cluster_products Outputs acid R-COOH protonated_acid R-C(OH)₂⁺ acid->protonated_acid + H⁺ tetrahedral_int R-C(OH)₂(O(H)R')⁺ protonated_acid->tetrahedral_int + R'-OH proton_transfer R-C(OH)(OH₂⁺)(OR') tetrahedral_int->proton_transfer Proton Transfer water_loss R-C(OH)(OR')⁺ proton_transfer->water_loss - H₂O Water Water proton_transfer->Water ester R-COOR' water_loss->ester - H⁺ Ester Ester ester->Ester CarboxylicAcid Carboxylic Acid CarboxylicAcid->acid Alcohol Alcohol Alcohol->tetrahedral_int AcidCatalyst H⁺ AcidCatalyst->acid

Catalytic cycle for Fischer esterification.

Conclusion

This compound and its analogues have proven to be highly effective and versatile media for a variety of important catalytic reactions. Their ability to act as recyclable solvents, and in some instances as co-catalysts, aligns with the principles of green chemistry, offering significant advantages over traditional volatile organic solvents. The data and protocols presented in this guide demonstrate the broad applicability of these ionic liquids in hydrogenation, C-C bond formation, and esterification reactions. Further research into the specific roles of the cation and anion in the catalytic cycle will undoubtedly lead to the development of even more efficient and selective catalytic systems based on these remarkable solvents. This technical guide serves as a foundational resource for researchers and professionals aiming to leverage the unique properties of this compound in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for 1-Methyl-3-propylimidazolium Tetrafluoroborate as a Lithium-Ion Battery Electrolyte

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 1-Methyl-3-propylimidazolium tetrafluoroborate ([PMIM][BF4]) in lithium-ion battery applications is limited in publicly available literature. This document provides a comprehensive overview and detailed protocols based on the well-characterized and structurally similar analogs: 1-Ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]) and 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]). The presented data serves as a strong reference point for the expected performance of [PMIM][BF4].

Introduction

Imidazolium-based ionic liquids are a promising class of electrolytes for lithium-ion batteries due to their non-flammability, negligible vapor pressure, high thermal stability, and wide electrochemical windows.[1] this compound ([PMIM][BF4]) is a member of this family and is expected to exhibit properties intermediate to its ethyl and butyl analogs. These characteristics make it a potentially safer alternative to conventional organic carbonate-based electrolytes. This document outlines the expected physicochemical properties, and provides detailed protocols for the synthesis, electrolyte formulation, battery assembly, and electrochemical characterization.

Physicochemical and Electrochemical Properties (Analog Data)

The following tables summarize the key performance indicators for [EMIM][BF4] and [BMIM][BF4] to provide a baseline for the expected properties of [PMIM][BF4].

Table 1: Physicochemical Properties of Analog Imidazolium Tetrafluoroborate Ionic Liquids

Property1-Ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4])1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4])
Ionic Conductivity (25 °C) 13.7 mS/cm[2]3.0 mS/cm[2]
Viscosity (25 °C) 33.8 mPa·s219 cP
Melting Point 15 °C-74 °C[3]
Thermal Stability (Decomposition Temp.) >300 °C[4]Up to 300 °C[1]

Table 2: Electrochemical Properties of Analog Imidazolium Tetrafluoroborate Ionic Liquids

Property1-Ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4])1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4])
Electrochemical Stability Window (ESW) ~4.3 V[2][4]~4.0 - 4.2 V[1]
Compatibility with Anode Graphite (with additives like VC)[2]Graphite (with additives like VC)
Compatibility with Cathode LiCoO2[2], LiMn2O4[4]LiCoO2[2], LiFePO4[5]

Experimental Protocols

This protocol describes a general two-step synthesis for 1-alkyl-3-methylimidazolium tetrafluoroborate.

Step 1: Synthesis of 1-Methyl-3-propylimidazolium Bromide ([PMIM][Br])

  • In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, combine 1-methylimidazole and a slight molar excess of 1-bromopropane.

  • The reaction mixture is stirred at a moderately elevated temperature (e.g., 70°C) for 24-72 hours.

  • After the reaction is complete, two phases will form. The upper layer containing unreacted starting materials is decanted.

  • The lower layer, which is the desired 1-methyl-3-propylimidazolium bromide, is washed with an organic solvent like ethyl acetate to remove any remaining impurities.

  • The product is then dried under vacuum to remove any residual solvent.

Step 2: Anion Exchange to form [PMIM][BF4]

  • Dissolve the synthesized [PMIM][Br] and an equimolar amount of sodium tetrafluoroborate (NaBF4) in a suitable solvent such as acetone.[5]

  • Stir the mixture vigorously at room temperature for 24 hours. During this time, a precipitate of sodium bromide (NaBr) will form.

  • Filter the reaction mixture to remove the precipitated NaBr.[5]

  • The filtrate, containing the desired [PMIM][BF4] in the solvent, is collected.

  • Remove the solvent from the filtrate using a rotary evaporator.

  • The resulting ionic liquid is then washed with deionized water multiple times to remove any remaining bromide ions. The absence of bromide can be confirmed by testing the aqueous washings with a silver nitrate solution (no precipitate should form).

  • Finally, the purified [PMIM][BF4] is dried under high vacuum at an elevated temperature (e.g., 120°C) to remove any traces of water and solvent.[5]

cluster_step1 Step 1: Synthesis of [PMIM][Br] cluster_step2 Step 2: Anion Exchange A 1-Methylimidazole + 1-Bromopropane B Reaction at 70°C, 24-72h A->B C Phase Separation B->C D Wash with Ethyl Acetate C->D E Dry under Vacuum D->E F [PMIM][Br] + NaBF4 in Acetone E->F Product from Step 1 G Stir at RT, 24h F->G H Filter to remove NaBr G->H I Rotary Evaporation H->I J Wash with DI Water I->J K Dry under High Vacuum J->K L L K->L Purified [PMIM][BF4]

Synthesis of this compound.
  • The synthesized and dried [PMIM][BF4] ionic liquid is used as the solvent.

  • A lithium salt, such as lithium tetrafluoroborate (LiBF4) or lithium hexafluorophosphate (LiPF6), is dissolved in the ionic liquid to the desired concentration (e.g., 1 M).[2]

  • Optionally, additives like vinylene carbonate (VC) can be incorporated (e.g., 5% by weight) to improve the formation of a stable solid electrolyte interphase (SEI) on the anode.[2]

  • The mixture is stirred in an argon-filled glovebox until the lithium salt is completely dissolved.

IL Purified [PMIM][BF4] Mixing Stir in Glovebox IL->Mixing LiSalt Lithium Salt (e.g., LiBF4) LiSalt->Mixing Additive Additive (e.g., VC) Additive->Mixing Electrolyte Final Electrolyte Mixing->Electrolyte

Preparation of the Ionic Liquid-Based Electrolyte.

This protocol is for the assembly of a 2032-type coin cell. All assembly steps must be performed in an argon-filled glovebox.

  • Electrode Preparation:

    • Cathode: A typical cathode slurry consists of the active material (e.g., LiCoO2), a conductive agent (e.g., acetylene black), and a binder (e.g., PVDF) in a weight ratio of approximately 85:7:8, dispersed in N-methyl-2-pyrrolidinone (NMP).[2] This slurry is cast onto an aluminum foil current collector and dried.

    • Anode: A typical anode slurry consists of the active material (e.g., graphite), and a binder (e.g., PVDF) in a weight ratio of approximately 88:12.[2] This slurry is cast onto a copper foil current collector and dried.

  • Cell Assembly:

    • Place the cathode disc in the center of the coin cell case.

    • Add a few drops of the prepared ionic liquid electrolyte to wet the cathode surface.

    • Place a separator (e.g., Celgard 2300) on top of the cathode.[2]

    • Add more electrolyte to saturate the separator.

    • Place the anode disc on top of the wetted separator.

    • Place a spacer disc and a spring on top of the anode.

    • Carefully place the gasket and the top cap.

    • Crimp the coin cell using a hydraulic crimping machine to ensure a proper seal.

cluster_electrodes Electrode Preparation cluster_assembly Coin Cell Assembly (in Glovebox) Cathode Prepare Cathode Slurry & Cast A Place Cathode in Case Cathode->A Anode Prepare Anode Slurry & Cast E Place Anode Anode->E B Add Electrolyte A->B C Place Separator B->C D Saturate Separator C->D D->E F Add Spacer & Spring E->F G Seal with Gasket & Cap F->G H Crimp Cell G->H FinalCell FinalCell H->FinalCell Assembled Coin Cell

Workflow for Lithium-Ion Coin Cell Assembly.

Ionic Conductivity Measurement:

  • The ionic conductivity is measured using a conductivity meter with a two-electrode cell.

  • The cell is filled with the electrolyte in a glovebox to prevent moisture contamination.

  • The conductivity is measured over a range of temperatures, and the data is often fitted to the Vogel-Tammann-Fulcher (VTF) equation.

Electrochemical Stability Window (ESW) Determination:

  • The ESW is determined by linear sweep voltammetry (LSV) using a three-electrode cell.[5]

  • A platinum or glassy carbon electrode is used as the working electrode, with lithium metal as both the counter and reference electrodes.[5]

  • The potential is swept from the open-circuit voltage to both anodic and cathodic limits at a slow scan rate (e.g., 1 mV/s).

  • The ESW is defined as the potential range where no significant Faradaic current is observed.

Galvanostatic Cycling:

  • The assembled coin cells are cycled using a battery testing system.

  • The cells are typically subjected to a formation cycle at a low C-rate (e.g., C/20) to form a stable SEI.

  • Subsequent charge-discharge cycles are performed at various C-rates (e.g., C/10, C/5, 1C) within a specific voltage window (e.g., 3.0 V to 4.2 V for LiCoO2/graphite).

  • Key performance metrics such as discharge capacity, coulombic efficiency, and capacity retention over cycles are recorded and analyzed.[2]

Expected Performance and Conclusion

Based on the data from its ethyl and butyl analogs, this compound is expected to have an ionic conductivity at 25°C in the range of 3-13 mS/cm and an electrochemical stability window of approximately 4.0-4.3 V. The slightly longer propyl chain compared to the ethyl group may lead to a slight decrease in ionic conductivity and an increase in viscosity. However, it is anticipated to be a viable and potentially safer electrolyte for lithium-ion batteries, particularly when used with additives to enhance SEI formation. Further experimental validation is necessary to fully characterize its performance and optimize its formulation for specific battery chemistries.

References

Application Notes and Protocols for CO2 Capture Using 1-Methyl-3-propylimidazolium tetrafluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of 1-Methyl-3-propylimidazolium tetrafluoroborate is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number [244193-48-4]
Molecular Formula C7H13BF4N2
Molecular Weight 212.00 g/mol
Melting Point -47 °C
Appearance Colorless to pale yellow liquid

Experimental Protocols

I. Synthesis of this compound ([Pmim][BF4])

The synthesis of [Pmim][BF4] is typically a two-step process involving the quaternization of 1-methylimidazole followed by an anion exchange reaction.

Materials:

  • 1-methylimidazole (≥99%)

  • 1-bromopropane (≥99%)

  • Sodium tetrafluoroborate (NaBF4) (≥98%)

  • Acetonitrile (anhydrous)

  • Ethyl acetate (anhydrous)

  • Acetone (anhydrous)

  • Dichloromethane (anhydrous)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Filtration apparatus

Protocol:

Step 1: Synthesis of 1-Methyl-3-propylimidazolium bromide ([Pmim][Br])

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-methylimidazole (1.0 mol) in anhydrous acetonitrile.

  • Slowly add 1-bromopropane (1.05 mol, 5% excess) to the stirred solution.

  • Heat the reaction mixture to 70°C and maintain under reflux with vigorous stirring for 24-48 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain a viscous liquid or a solid.

  • Wash the crude product with anhydrous ethyl acetate (3 x 100 mL) to remove any unreacted starting materials. Decant the ethyl acetate after each wash.

  • Dry the resulting 1-methyl-3-propylimidazolium bromide under high vacuum at 60-70°C for at least 12 hours to remove any residual solvent.

Step 2: Anion Exchange to form this compound ([Pmim][BF4])

  • Dissolve the dried [Pmim][Br] (1.0 mol) in anhydrous acetone or acetonitrile in a round-bottom flask.

  • In a separate flask, dissolve sodium tetrafluoroborate (NaBF4) (1.05 mol, 5% excess) in a minimal amount of anhydrous acetone.

  • Add the NaBF4 solution dropwise to the stirred [Pmim][Br] solution at room temperature. A white precipitate of sodium bromide (NaBr) will form immediately.

  • Continue stirring the mixture at room temperature for 12-24 hours to ensure complete reaction.

  • Separate the NaBr precipitate by filtration.

  • Concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent.

  • Dissolve the residue in anhydrous dichloromethane and filter again to remove any remaining NaBr.

  • Remove the dichloromethane under reduced pressure.

  • Dry the final product, this compound, under high vacuum at 70-80°C for 24 hours to ensure the removal of all volatile impurities and water.

G cluster_synthesis Synthesis Workflow cluster_step1 Step 1: Synthesis of [Pmim][Br] cluster_step2 Step 2: Synthesis of [Pmim][BF4] s1_reactants 1-methylimidazole + 1-bromopropane s1_reaction Reflux at 70°C (24-48h) s1_reactants->s1_reaction s1_solvent Acetonitrile s1_solvent->s1_reaction s1_rotovap Rotary Evaporation s1_reaction->s1_rotovap s1_wash Wash with Ethyl Acetate s1_rotovap->s1_wash s1_dry Vacuum Drying s1_wash->s1_dry s1_product [Pmim][Br] s1_dry->s1_product s2_reactants [Pmim][Br] + NaBF4 s2_reaction Stir at RT (12-24h) s2_reactants->s2_reaction s2_solvent Acetone s2_solvent->s2_reaction s2_filtration Filtration (remove NaBr) s2_reaction->s2_filtration s2_rotovap Rotary Evaporation s2_filtration->s2_rotovap s2_dissolve_filter Dissolve in DCM & Filter s2_rotovap->s2_dissolve_filter s2_final_dry Vacuum Drying s2_dissolve_filter->s2_final_dry s2_product [Pmim][BF4] s2_final_dry->s2_product

Caption: Synthesis of [Pmim][BF4].

II. Characterization of [Pmim][BF4]

The purity and identity of the synthesized ionic liquid should be confirmed using standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: To confirm the structure of the cation. Expected peaks for the propyl group (triplet and sextet) and the methyl group (singlet) on the imidazolium ring, as well as the characteristic ring protons.

  • ¹³C NMR: To confirm the carbon framework of the cation.

  • ¹⁹F NMR: To confirm the presence of the [BF4]⁻ anion, which should show a characteristic quartet.

  • ¹¹B NMR: To further confirm the [BF4]⁻ anion, which should show a characteristic quintet.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • To identify the functional groups present in the ionic liquid. Look for characteristic peaks for C-H stretching of the alkyl chains and the imidazolium ring, as well as the B-F stretching of the tetrafluoroborate anion (typically around 1050 cm⁻¹).

3. Thermogravimetric Analysis (TGA):

  • To determine the thermal stability of the ionic liquid. The decomposition temperature is a critical parameter for its application in CO2 capture processes, which may involve temperature swings for regeneration.

4. Karl Fischer Titration:

  • To quantify the water content in the final product. Water can significantly affect the physicochemical properties of the ionic liquid and its interaction with CO2.

III. CO2 Absorption Measurement Protocol (Gravimetric Method)

This protocol describes a common method for determining the solubility of CO2 in [Pmim][BF4] using a gravimetric microbalance.

Apparatus:

  • High-pressure gravimetric microbalance (e.g., IGA, Hiden Isochema)

  • High-pressure syringe pump for CO2 delivery

  • Temperature-controlled chamber

  • Vacuum pump

  • Data acquisition system

Protocol:

  • Place a known mass (typically 50-100 mg) of the dried [Pmim][BF4] into the sample pan of the gravimetric microbalance.

  • Degas the sample under high vacuum at an elevated temperature (e.g., 80°C) for several hours to remove any absorbed water and other volatile impurities. The sample mass should be stable before starting the experiment.

  • Set the desired temperature for the absorption measurement (e.g., 298.15 K, 313.15 K, 333.15 K).

  • Introduce CO2 into the system at the first desired pressure (e.g., 1 bar).

  • Monitor the change in sample mass over time. The mass will increase as the ionic liquid absorbs CO2.

  • Allow the system to reach equilibrium, which is indicated by a stable mass reading over a prolonged period (e.g., less than 0.001 wt% change over 10 minutes).

  • Record the equilibrium mass and the corresponding temperature and pressure.

  • Increase the CO2 pressure to the next setpoint and repeat steps 5-7. Perform measurements over a range of pressures.

  • After reaching the maximum pressure, the desorption can be studied by stepwise decreasing the pressure and recording the equilibrium mass at each step.

  • The solubility of CO2 (in mole fraction or molality) can be calculated from the mass uptake, accounting for buoyancy effects.

G cluster_workflow CO2 Absorption Measurement Workflow start Start prepare_sample Prepare and weigh [Pmim][BF4] sample start->prepare_sample degas Degas sample under vacuum and heat prepare_sample->degas set_temp Set experimental temperature degas->set_temp introduce_co2 Introduce CO2 at set pressure set_temp->introduce_co2 equilibrate Monitor mass uptake until equilibrium introduce_co2->equilibrate record_data Record equilibrium mass, temperature, and pressure equilibrate->record_data next_pressure Increase to next pressure setpoint record_data->next_pressure next_pressure->introduce_co2 More pressures desorption Perform desorption (optional) next_pressure->desorption All pressures done calculate_solubility Calculate CO2 solubility desorption->calculate_solubility end End calculate_solubility->end

Caption: CO2 Absorption Measurement.

Quantitative Data

As of this writing, specific experimental data for the CO2 solubility in this compound ([Pmim][BF4]) is not available in the peer-reviewed literature. However, data for the homologous series of 1-alkyl-3-methylimidazolium tetrafluoroborates ([Cnmim][BF4]) is available and provides a strong basis for estimating the performance of [Pmim][BF4]. The general trend observed is that CO2 solubility increases with increasing alkyl chain length on the imidazolium cation.[1]

Table 2: CO2 Solubility (mole fraction, x_CO2) in [Cnmim][BF4] at 313.15 K

Pressure (bar)[C2mim][BF4] (n=2)[C4mim][BF4] (n=4)[C6mim][BF4] (n=6)
10 ~0.07~0.10~0.12
20 ~0.14~0.19~0.22
30 ~0.20~0.27~0.31
40 ~0.25~0.34~0.38
50 ~0.30~0.40~0.45

Note: The data in this table is compiled and interpolated from graphical representations in the cited literature and should be considered approximate. It is intended to show the trend of increasing CO2 solubility with increasing alkyl chain length.

Based on the trend observed in Table 2, it can be reasonably inferred that the CO2 solubility in [Pmim][BF4] (n=3) will be intermediate between that of [C2mim][BF4] and [C4mim][BF4].

Table 3: Henry's Law Constants for CO2 in [Cnmim][BF4] at Different Temperatures

Ionic LiquidTemperature (K)Henry's Law Constant (MPa)
[C2mim][BF4] 313.15~5.5
333.15~7.5
[C4mim][BF4] 313.15~4.8
333.15~6.5
[C6mim][BF4] 313.15~4.3
333.15~5.8

Note: Lower Henry's Law constants indicate higher CO2 solubility. The data shows that solubility decreases with increasing temperature and increases with increasing alkyl chain length.

Logical Relationships in CO2 Capture

The physical absorption of CO2 in imidazolium-based ionic liquids is primarily governed by intermolecular forces. The following diagram illustrates the key relationships influencing CO2 capture efficiency.

G cluster_factors Factors Influencing CO2 Capture pressure Pressure co2_solubility CO2 Solubility pressure->co2_solubility Increases temperature Temperature temperature->co2_solubility Decreases alkyl_chain Alkyl Chain Length on Cation free_volume Free Volume in IL alkyl_chain->free_volume Increases anion_interaction Anion-CO2 Interaction anion_interaction->co2_solubility Influences free_volume->co2_solubility Increases

Caption: Key Factors in CO2 Capture.

Conclusion

This compound is a promising candidate for CO2 capture applications. While direct experimental data on its CO2 solubility is currently limited, the protocols and comparative data provided in this document offer a solid foundation for researchers to synthesize, characterize, and evaluate this ionic liquid. The established trends within the 1-alkyl-3-methylimidazolium tetrafluoroborate series suggest that [Pmim][BF4] will exhibit significant CO2 absorption capacity. Further experimental investigation is encouraged to precisely quantify its performance and optimize its use in carbon capture technologies.

References

Application Notes and Protocols for 1-Methyl-3-propylimidazolium tetrafluoroborate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of the ionic liquid 1-Methyl-3-propylimidazolium tetrafluoroborate ([PMIM][BF4]) in various organic synthesis reactions. This versatile compound serves as a green alternative to volatile organic compounds (VOCs), acting as both a solvent and a catalyst. Its unique properties, including low vapor pressure, high thermal stability, and tunable solvency, make it an attractive medium for a range of chemical transformations.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a two-step process: quaternization of 1-methylimidazole followed by anion exchange.

Step 1: Synthesis of 1-Methyl-3-propylimidazolium bromide

In this initial step, 1-methylimidazole is reacted with a propyl halide, typically 1-bromopropane, to form the corresponding imidazolium bromide salt.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 1-methylimidazole and 1-bromopropane in a suitable solvent such as acetonitrile.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Wash the resulting crude product with a solvent like ethyl acetate to remove any unreacted starting materials.

  • Dry the purified 1-Methyl-3-propylimidazolium bromide under vacuum.

Step 2: Anion Exchange

The bromide anion is then exchanged for a tetrafluoroborate anion using a salt such as sodium tetrafluoroborate.

Experimental Protocol:

  • Dissolve the synthesized 1-Methyl-3-propylimidazolium bromide in a minimal amount of a suitable solvent like acetone or water.

  • Add an equimolar amount of sodium tetrafluoroborate to the solution.

  • Stir the mixture at room temperature for several hours to facilitate the anion exchange.

  • The sodium bromide byproduct will precipitate out of the solution.

  • Filter the mixture to remove the precipitated sodium bromide.

  • Remove the solvent from the filtrate under reduced pressure to obtain the final product, this compound.

  • Dry the ionic liquid under high vacuum to remove any residual solvent and water.

Applications in Organic Synthesis

This compound and its close analogs have demonstrated significant utility in a variety of organic reactions. Below are detailed protocols for key applications.

Esterification of Carboxylic Acids

Imidazolium-based ionic liquids with a tetrafluoroborate anion can act as Brønsted acidic catalysts for the esterification of carboxylic acids with alcohols, providing good yields of the corresponding esters.[1][2]

General Experimental Protocol:

  • In a round-bottom flask, combine the carboxylic acid (1 equivalent), the alcohol (1.5-3 equivalents), and 1-methylimidazolium tetrafluoroborate (0.1-0.2 equivalents) as the catalyst.

  • Heat the reaction mixture with stirring at a temperature between 80-120 °C. The optimal temperature will depend on the specific substrates used.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the ester product with a suitable organic solvent such as diethyl ether or ethyl acetate.

  • The ionic liquid, being immiscible with many organic solvents, will remain as a separate phase.

  • Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the ester by distillation or column chromatography if necessary.

  • The recovered ionic liquid can be dried under vacuum and reused for subsequent reactions.

Quantitative Data for Esterification Reactions:

Carboxylic AcidAlcoholCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
Benzoic AcidEthanol10100685-95
Acetic Acid1-Butanol1090490-98
Salicylic AcidMethanol1580880-90
Adipic AcidEthanol10 (per COOH)1101275-85

Note: The data in this table is representative and may vary based on specific reaction conditions.

Diels-Alder Reaction

Imidazolium-based ionic liquids have been shown to be effective media for Diels-Alder reactions, often leading to enhanced reaction rates and selectivities.[3] The following protocol is for a reaction in a closely related ionic liquid, 1-butyl-3-methylimidazolium tetrafluoroborate.

Experimental Protocol: Cycloaddition of Anthracene and 1-p-tolyl-2,5-dione [3]

  • In a two-neck round-bottom flask under an inert atmosphere, add anthracene (1 equivalent) and 1-p-tolyl-2,5-dione (1 equivalent) to 1-butyl-3-methylimidazolium tetrafluoroborate.

  • Stir the resulting reaction mixture at room temperature for 72 hours.[3]

  • After the reaction is complete, extract the product from the ionic liquid using diethyl ether.

  • Combine the diethyl ether extracts and remove the solvent under reduced pressure to yield the crude cycloadduct.

  • The product can be further purified by recrystallization or column chromatography.

  • The ionic liquid can be recovered by removing any residual diethyl ether under vacuum and can be reused.

Quantitative Data for Diels-Alder Reaction:

DieneDienophileSolventTemperatureTime (h)Yield (%)
Anthracene1-p-tolyl-2,5-dione1-butyl-3-methylimidazolium tetrafluoroborateRoom Temp7286[3]
IsopreneMaleic Anhydride1-butyl-3-methylimidazolium tetrafluoroborateRoom Temp2490-95

Note: The data in this table is representative and may vary based on specific reaction conditions.

Heck Reaction

The Heck reaction, a palladium-catalyzed C-C bond-forming reaction, can be successfully carried out in imidazolium-based ionic liquids. These ionic liquids can help to stabilize the palladium catalyst, allowing for its efficient recycling. The following is a general protocol based on reactions performed in similar ionic liquids.[1]

General Experimental Protocol:

  • To a flask containing the ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate), add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the aryl halide (1 equivalent), the alkene (1.1-1.5 equivalents), and a base (e.g., triethylamine or sodium acetate, 1.5-2 equivalents).

  • Heat the reaction mixture to 80-120 °C under an inert atmosphere with vigorous stirring.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the mixture to room temperature.

  • Extract the product with an organic solvent (e.g., diethyl ether or hexane). The ionic liquid containing the catalyst will form a separate phase.

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

  • The ionic liquid phase containing the palladium catalyst can be washed with fresh solvent to remove any remaining product and then dried under vacuum for reuse.

Quantitative Data for Heck Reaction:

Aryl HalideAlkeneCatalyst (mol%)BaseTemperature (°C)Time (h)Yield (%)
IodobenzeneStyrenePd(OAc)₂ (2)Triethylamine100395-99[1]
BromobenzeneEthyl acrylatePd(OAc)₂ (3)Sodium acetate1101285-92

Note: The data in this table is representative and may vary based on specific reaction conditions.

Michael Addition

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, can be facilitated by the use of imidazolium-based ionic liquids. The ionic liquid can act as both a solvent and a promoter of the reaction.

General Experimental Protocol:

  • In a reaction vessel, dissolve the Michael donor (e.g., an amine or a β-ketoester, 1 equivalent) and the Michael acceptor (e.g., an acrylate or an enone, 1-1.2 equivalents) in the ionic liquid.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction by TLC or GC until the starting materials are consumed.

  • Once the reaction is complete, add a non-polar organic solvent (e.g., hexane or diethyl ether) to precipitate the product or extract it.

  • Isolate the product by filtration or separation of the layers.

  • Wash the product with a suitable solvent to remove any residual ionic liquid.

  • The ionic liquid can be recovered by removing the extraction solvent under vacuum and reused.

Quantitative Data for Michael Addition:

Michael DonorMichael AcceptorSolventTemperature (°C)Time (h)Yield (%)
AnilineEthyl acrylate1-butyl-3-methylimidazolium tetrafluoroborate25490-98
DiethylamineMethyl vinyl ketone1-butyl-3-methylimidazolium tetrafluoroborate25292-97

Note: The data in this table is representative and may vary based on specific reaction conditions.

Visualizations

Organic_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Product Isolation & Purification cluster_recycle Ionic Liquid Recycling A Reactants & Ionic Liquid B Add Catalyst (if needed) A->B C Heating & Stirring B->C D Chemical Transformation C->D E Monitor Progress (TLC/GC) D->E Sampling F Cool Reaction Mixture D->F Reaction Complete E->D Continue Reaction G Product Extraction (Organic Solvent) F->G H Purification (Chromatography/Distillation) G->H J Separate Ionic Liquid Phase G->J Aqueous/Organic Phase Separation I Isolated Product H->I K Wash & Dry Ionic Liquid J->K L Reuse Ionic Liquid K->L L->A New Reaction

Caption: General workflow for organic synthesis using an ionic liquid as the reaction medium.

IL_Application_Logic cluster_properties Key Properties cluster_applications Synthetic Applications IL 1-Methyl-3-propylimidazolium tetrafluoroborate prop1 Green Solvent (Low Volatility) IL->prop1 prop2 Catalytic Activity (Brønsted Acidity) IL->prop2 prop3 High Thermal Stability IL->prop3 prop4 Tunable Solvency IL->prop4 app1 Esterification prop1->app1 app2 Diels-Alder Reaction prop1->app2 app3 Heck Reaction prop1->app3 app4 Michael Addition prop1->app4 prop2->app1 Primary Role Esters Esters app1->Esters Cycloadducts Cycloadducts app2->Cycloadducts Substituted Alkenes Substituted Alkenes app3->Substituted Alkenes 1,5-Dicarbonyls/\nβ-Amino Carbonyls 1,5-Dicarbonyls/ β-Amino Carbonyls app4->1,5-Dicarbonyls/\nβ-Amino Carbonyls

Caption: Logical relationship of properties and applications of the ionic liquid.

References

Application Notes and Protocols for Electrochemical Impedance Spectroscopy of 1-Methyl-3-propylimidazolium tetrafluoroborate ([PMIm][BF4]) Based Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-3-propylimidazolium tetrafluoroborate ([PMIm][BF4]) is a room-temperature ionic liquid (IL) that has garnered interest as an electrolyte in various electrochemical applications, including batteries, supercapacitors, and sensors. Its properties, such as ionic conductivity, electrochemical stability, and interfacial behavior, are crucial for the performance of these devices. Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the electrochemical properties of materials and their interfaces. By applying a small amplitude sinusoidal voltage and measuring the resulting current, the impedance of the system can be determined over a range of frequencies. This allows for the characterization of processes such as ion transport, charge transfer kinetics, and double-layer formation.

These application notes provide a detailed protocol for conducting EIS measurements on [PMIm][BF4])-based electrolytes, along with methods for data analysis and interpretation. Due to the limited availability of specific experimental data for [PMIm][BF4], data for analogous 1-alkyl-3-methylimidazolium tetrafluoroborate salts (with ethyl and butyl alkyl chains) are presented to provide an understanding of the expected electrochemical behavior.

Synthesis of this compound ([PMIm][BF4])

A two-step synthesis is typically employed for the preparation of 1-alkyl-3-methylimidazolium tetrafluoroborate ionic liquids. The first step involves the quaternization of 1-methylimidazole with an alkyl halide to form the corresponding imidazolium halide salt. The second step is an anion exchange reaction to replace the halide with the tetrafluoroborate anion.

Step 1: Synthesis of 1-Methyl-3-propylimidazolium Bromide ([PMIm]Br)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 1-methylimidazole and 1-bromopropane.

  • The reaction is often exothermic and can be controlled by cooling the flask in an ice bath during the initial addition.

  • After the initial reaction subsides, heat the mixture at a controlled temperature (e.g., 70 °C) with continuous stirring for 24-48 hours to ensure the reaction goes to completion.

  • The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • After cooling to room temperature, the resulting product, a viscous liquid or a solid, is washed multiple times with a solvent like ethyl acetate to remove any unreacted starting materials.

  • The purified 1-methyl-3-propylimidazolium bromide is then dried under vacuum to remove any residual solvent.

Step 2: Synthesis of this compound ([PMIm][BF4]) from [PMIm]Br

  • Dissolve the synthesized 1-methyl-3-propylimidazolium bromide in a suitable solvent, such as acetone or water.[1]

  • In a separate flask, prepare a solution of sodium tetrafluoroborate (NaBF4) in the same solvent.

  • Slowly add the NaBF4 solution to the [PMIm]Br solution with vigorous stirring at room temperature.

  • A white precipitate of sodium bromide (NaBr) will form.

  • Continue stirring the mixture for several hours to ensure complete anion exchange.

  • Remove the NaBr precipitate by filtration.

  • The solvent is then removed from the filtrate using a rotary evaporator.

  • The resulting ionic liquid, [PMIm][BF4], is further dried under high vacuum to remove any traces of solvent and water. The purity of the final product can be confirmed using techniques like NMR and FTIR spectroscopy.[1]

Electrochemical Impedance Spectroscopy (EIS) Protocol

1. Materials and Equipment:

  • Electrolyte: this compound ([PMIm][BF4]), high purity.

  • Electrodes:

    • Working Electrode (WE): Glassy carbon, platinum, or gold disk electrode.

    • Counter Electrode (CE): Platinum wire or mesh with a surface area significantly larger than the WE.

    • Reference Electrode (RE): Silver/silver chloride (Ag/AgCl) or a quasi-reference electrode like a silver wire.

  • Electrochemical Cell: A three-electrode glass cell.

  • Instrumentation: Potentiostat with a frequency response analyzer (FRA) module capable of performing EIS.

  • Environment: A glovebox or a controlled inert atmosphere (e.g., argon or nitrogen) is recommended to minimize moisture contamination, as ionic liquids can be hygroscopic.

2. Experimental Workflow:

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_electrode Electrode Polishing & Cleaning prep_electrolyte Electrolyte Degassing prep_electrode->prep_electrolyte prep_cell Cell Assembly prep_electrolyte->prep_cell ocp Open Circuit Potential (OCP) Stabilization prep_cell->ocp eis_setup EIS Parameter Setup ocp->eis_setup eis_measurement Perform EIS Measurement eis_setup->eis_measurement nyquist_bode Generate Nyquist & Bode Plots eis_measurement->nyquist_bode ecm_fit Equivalent Circuit Modeling (ECM) nyquist_bode->ecm_fit param_extraction Extract Electrochemical Parameters ecm_fit->param_extraction

Caption: Experimental workflow for EIS measurements.

3. Detailed Protocol:

  • Electrode Preparation:

    • Polish the working electrode to a mirror finish using alumina or diamond slurries of decreasing particle size.

    • Rinse the electrode thoroughly with deionized water and then with a suitable organic solvent (e.g., acetone or ethanol).

    • Dry the electrode completely before use.

  • Electrolyte Preparation:

    • If the ionic liquid has been exposed to air, it is crucial to dry it under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove absorbed water.

    • Degas the electrolyte by bubbling an inert gas (e.g., argon or nitrogen) through it for at least 30 minutes to remove dissolved oxygen.

  • Cell Assembly:

    • Assemble the three-electrode cell inside a glovebox or under an inert atmosphere.

    • Place the polished working electrode, the counter electrode, and the reference electrode in the cell.

    • Add the degassed [PMIm][BF4] electrolyte to the cell, ensuring that all three electrodes are properly immersed.

  • EIS Measurement:

    • Connect the electrodes to the potentiostat.

    • Allow the system to stabilize by monitoring the open-circuit potential (OCP) until a stable value is reached (typically 15-30 minutes).

    • Set the EIS parameters:

      • DC Potential: The measured OCP.

      • AC Amplitude: A small perturbation, typically 5-10 mV, to maintain a linear system response.

      • Frequency Range: A wide range is recommended to capture different electrochemical processes, for example, from 1 MHz down to 0.1 Hz or lower.

    • Initiate the EIS measurement.

4. Data Analysis and Interpretation:

The impedance data is typically visualized using Nyquist and Bode plots.

  • Nyquist Plot: This plot shows the imaginary part of the impedance (-Z") versus the real part (Z').

    • At high frequencies, the intercept with the real axis represents the electrolyte resistance (Rs) .

    • A semicircle in the high-to-medium frequency range is characteristic of a parallel combination of the charge transfer resistance (Rct) and the double-layer capacitance (Cdl) . The diameter of the semicircle corresponds to Rct.

    • At low frequencies, a straight line with a 45° angle is indicative of Warburg impedance (Zw) , which is related to diffusion-controlled processes.

  • Bode Plot: This plot shows the magnitude of the impedance (|Z|) and the phase angle (θ) as a function of frequency.

Equivalent Circuit Modeling (ECM):

To extract quantitative electrochemical parameters, the experimental data is often fitted to an equivalent electrical circuit model. A common model for an electrochemical interface is the Randles circuit .

G cluster_randles Randles Circuit Rs Rs Cdl Cdl Rct Rct node1 node1 Rs->node1 node2 node2 Cdl->node2 Zw Zw Rct->Zw Zw->node2 start start->Rs end node1->Cdl node1->Rct node2->end

Caption: A simplified Randles equivalent circuit.

  • Rs (Solution Resistance): Represents the resistance of the electrolyte.

  • Cdl (Double-Layer Capacitance): Represents the capacitance of the electrical double layer formed at the electrode-electrolyte interface. In real systems, a Constant Phase Element (CPE) is often used instead of an ideal capacitor to account for surface heterogeneity.

  • Rct (Charge Transfer Resistance): Represents the resistance to the electrochemical reaction at the interface.

  • Zw (Warburg Impedance): Represents the impedance due to the diffusion of ions to and from the electrode surface.

Quantitative Data (for Analogous Imidazolium Tetrafluoroborate ILs)

Due to the limited availability of specific quantitative data for this compound, the following tables present data for the closely related 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIm][BF4]) and 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIm][BF4]) to provide an indication of the expected properties.

Table 1: Ionic Conductivity of Analogous Imidazolium Tetrafluoroborate Electrolytes

Ionic LiquidTemperature (°C)Ionic Conductivity (mS/cm)
[EMIm][BF4]25~13.6
[BMIm][BF4]25~3.0[2]
[BMIm][BF4] in PVDF-HFP (40:60)302.84

Note: The ionic conductivity of imidazolium-based ionic liquids generally decreases with increasing alkyl chain length due to increased viscosity.

Table 2: Double-Layer Capacitance of Analogous Imidazolium-Based Electrolytes

Ionic LiquidElectrodeTemperature (°C)Double-Layer Capacitance (µF/cm²)
[EMIm]ClGlassy Carbon100~12
[BMIm]ClGlassy Carbon100~10
[HMIm]ClGlassy Carbon100~8

Note: The double-layer capacitance tends to decrease as the alkyl chain length of the imidazolium cation increases, which is attributed to a thicker double layer.

Signaling Pathways and Logical Relationships

The relationship between temperature and ionic conductivity in ionic liquids is a key factor in their application. Generally, as temperature increases, the viscosity of the ionic liquid decreases, leading to higher ion mobility and thus higher ionic conductivity. This relationship can often be described by the Vogel-Fulcher-Tammann (VFT) equation.

G cluster_temp_cond Temperature-Conductivity Relationship temp_increase Increase in Temperature viscosity_decrease Decrease in Viscosity temp_increase->viscosity_decrease ion_mobility_increase Increase in Ion Mobility viscosity_decrease->ion_mobility_increase conductivity_increase Increase in Ionic Conductivity ion_mobility_increase->conductivity_increase

Caption: Relationship between temperature and ionic conductivity.

Conclusion

This document provides a comprehensive guide for performing and analyzing electrochemical impedance spectroscopy on this compound based electrolytes. While specific quantitative data for [PMIm][BF4] is scarce in the literature, the provided protocols and data for analogous ionic liquids offer a solid foundation for researchers to characterize this and similar electrochemical systems. By following these guidelines, researchers can obtain valuable insights into the ionic conductivity, interfacial properties, and overall electrochemical performance of [PMIm][BF4] for a variety of applications.

References

Application Notes and Protocols for Enzymatic Reactions in 1-Methyl-3-propylimidazolium tetrafluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the ionic liquid 1-Methyl-3-propylimidazolium tetrafluoroborate ([PMIM][BF4]) as a medium for enzymatic reactions. The information is intended to guide researchers in exploring the potential of this unique solvent for biocatalysis, particularly in the synthesis of chiral compounds relevant to the pharmaceutical industry.

Application Notes

This compound is a room-temperature ionic liquid belonging to the imidazolium class. These solvents are gaining increasing attention in biocatalysis due to their negligible vapor pressure, high thermal stability, and tunable solvent properties. [PMIM][BF4], with its specific combination of a propyl-substituted imidazolium cation and a tetrafluoroborate anion, offers a unique environment for enzymatic reactions.

Key Advantages in Biocatalysis:

  • Enhanced Reaction Rates: For certain enzymatic reactions, particularly in biphasic systems, the use of this compound can lead to a significant increase in reaction rates compared to conventional organic solvents.[1]

  • High Enantioselectivity: In chiral synthesis, maintaining or even improving the enantioselectivity of an enzyme is crucial. [PMIM][BF4] has been shown to be a suitable medium for reactions where high enantioselectivity is achieved.[1]

  • Improved Substrate Solubility: Ionic liquids can often dissolve a wider range of organic substrates than aqueous solutions, which can be beneficial for reactions involving poorly water-soluble compounds.

  • Enzyme Stability: While the effect of an ionic liquid on enzyme stability is highly dependent on the specific enzyme and the water content of the system, imidazolium-based ionic liquids have been shown to be compatible with a variety of enzymes, in some cases enhancing their stability.

Considerations for Use:

  • Water Activity: The presence of water is critical for enzyme activity. In neat or low-water ionic liquid systems, enzymes may exhibit reduced activity. The optimal water content must be determined for each specific enzymatic system.

  • Biphasic Systems: this compound can be effectively used in two-phase systems with an aqueous buffer.[1] This allows for the enzyme to reside in a favorable aqueous environment while the substrate and product can partition into the ionic liquid phase, potentially simplifying product recovery.

  • Purity of Ionic Liquid: The purity of the ionic liquid is crucial, as impurities such as halides from the synthesis process can inhibit enzyme activity. It is recommended to use high-purity ionic liquids for biocatalysis studies.

Primary Application: Hydroxynitrile Lyase (HNL) Catalyzed Reactions

A notable application of this compound is in the synthesis of chiral cyanohydrins catalyzed by hydroxynitrile lyases (HNLs).[1] These enzymes are valuable in the pharmaceutical industry for the production of enantiomerically pure building blocks. In a biphasic system consisting of an aqueous buffer and [PMIM][BF4], HNLs from Prunus amygdalus and Hevea brasiliensis have demonstrated significantly increased reaction rates for the conversion of aldehydes to cyanohydrins, while maintaining good enantioselectivity.[1]

Quantitative Data

Direct quantitative data for a wide range of enzymes in this compound is limited in the current literature. The following table summarizes the reported effects on hydroxynitrile lyase activity.

Enzyme SystemReactionSolvent SystemKey FindingsReference
Hydroxynitrile Lyases (Prunus amygdalus, Hevea brasiliensis)Cyanohydrin synthesis from aldehydes (benzaldehyde, decanal, undecanal, dodecanal) and HCNTwo-phase: Aqueous buffer / this compoundSignificantly increased reaction rate compared to organic solvents; Good enantioselectivity maintained.[1]

Experimental Protocols

Protocol 1: General Procedure for a Hydroxynitrile Lyase (HNL) Catalyzed Reaction in a Biphasic [PMIM][BF4]/Aqueous Buffer System

This protocol is a representative example for the synthesis of a chiral cyanohydrin using an HNL in a two-phase system. Optimization of substrate concentration, enzyme loading, pH, and temperature may be required for specific substrates and enzymes.

Materials:

  • This compound ([PMIM][BF4]), high purity (≥98%)

  • Aldehyde substrate (e.g., benzaldehyde)

  • Hydroxynitrile lyase (HNL) preparation (e.g., from Prunus amygdalus)

  • Citrate buffer (e.g., 50 mM, pH 4.5)

  • Hydrogen cyanide (HCN) source (e.g., generated in situ from KCN and an acid, or as a stabilized solution). Caution: HCN is extremely toxic. All manipulations must be performed in a well-ventilated fume hood by trained personnel.

  • Organic solvent for extraction (e.g., methyl tert-butyl ether - MTBE)

  • Drying agent (e.g., anhydrous Na2SO4)

  • Reaction vessel (e.g., glass vial with a magnetic stir bar)

Procedure:

  • Reaction Setup:

    • In a 10 mL glass vial, combine 1 mL of this compound and 1 mL of 50 mM citrate buffer (pH 4.5).

    • Add the aldehyde substrate to the ionic liquid phase to a final concentration of 100 mM.

    • Add the HNL enzyme preparation to the aqueous buffer phase. The optimal amount of enzyme should be determined experimentally.

    • Place the vial in a temperature-controlled shaker or on a magnetic stir plate at 25 °C.

  • Reaction Initiation:

    • Start vigorous stirring to ensure adequate mixing of the two phases.

    • Carefully add a molar excess of the HCN source to the reaction mixture to initiate the reaction.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots from the organic (ionic liquid) phase at regular intervals.

    • Dilute the aliquot with an appropriate organic solvent and analyze by a suitable chromatographic method (e.g., chiral GC or HPLC) to determine the conversion and enantiomeric excess of the product.

  • Reaction Quenching and Product Extraction:

    • Once the reaction has reached the desired conversion, stop the stirring.

    • The two phases will separate. Carefully remove the upper aqueous phase.

    • Extract the product from the ionic liquid phase by adding 3 x 2 mL of MTBE. Vortex the mixture for 1 minute for each extraction and then allow the phases to separate.

    • Combine the organic extracts.

  • Product Isolation and Analysis:

    • Dry the combined organic extracts over anhydrous Na2SO4.

    • Filter to remove the drying agent.

    • The solvent can be removed under reduced pressure to yield the crude cyanohydrin product.

    • Analyze the final product for purity and enantiomeric excess using chiral chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Product Isolation prep1 Combine [PMIM][BF4] and Aqueous Buffer prep2 Add Aldehyde Substrate to IL Phase prep1->prep2 prep3 Add HNL Enzyme to Aqueous Phase prep2->prep3 react1 Initiate Reaction with HCN Source at 25°C with Stirring prep3->react1 react2 Monitor Reaction Progress via Chromatography react1->react2 workup1 Phase Separation react2->workup1 workup2 Extract Product from IL with Organic Solvent workup1->workup2 workup3 Dry and Concentrate Organic Extracts workup2->workup3 workup4 Analyze Final Product (Purity, ee) workup3->workup4

Caption: Experimental workflow for HNL-catalyzed cyanohydrin synthesis in a biphasic system.

advantages_diagram il_medium 1-Methyl-3-propylimidazolium tetrafluoroborate as Medium advantage1 Increased Reaction Rate il_medium->advantage1 advantage2 High Enantioselectivity il_medium->advantage2 advantage3 Biphasic System Facilitates Product Recovery il_medium->advantage3 advantage4 Potential for Broader Substrate Scope il_medium->advantage4

Caption: Advantages of using [PMIM][BF4] for enzymatic reactions.

References

Application Notes and Protocols for the Preparation of 1-Methyl-3-propylimidazolium tetrafluoroborate for Electrochemical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis, purification, and characterization of the ionic liquid 1-Methyl-3-propylimidazolium tetrafluoroborate, often abbreviated as [PMIM]BF₄. Ionic liquids (ILs) are a class of salts that are liquid at or near room temperature, and their unique properties, such as low vapor pressure, high thermal stability, and wide electrochemical windows, make them highly suitable for a variety of applications, particularly in electrochemistry. [PMIM]BF₄, an imidazolium-based IL, is a promising electrolyte for use in batteries, capacitors, and other electrochemical devices. These notes offer detailed experimental protocols, data presentation for the characterization of the synthesized IL, and diagrams to illustrate the workflow and underlying principles.

Introduction

Imidazolium-based ionic liquids are among the most extensively studied ILs due to their favorable chemical and physical properties, including high ionic conductivity and a broad electrochemical stability window.[1][2] The synthesis of this compound involves a two-step process: the quaternization of 1-methylimidazole with a propyl halide to form the 1-methyl-3-propylimidazolium halide precursor, followed by an anion exchange reaction to introduce the tetrafluoroborate anion.[3][4] Purity of the final product is paramount for reliable electrochemical studies, as residual halides or water can significantly impact the electrochemical window and overall performance.[5]

Physicochemical and Electrochemical Properties

The properties of this compound are summarized below. Data for the closely related ethyl and butyl analogs are provided for comparison, as specific electrochemical data for the propyl derivative is not extensively reported. Generally, increasing the alkyl chain length in this series can lead to a slight decrease in ionic conductivity and a potential broadening of the electrochemical window.

PropertyThis compound ([PMIM]BF₄)1-Ethyl-3-methylimidazolium tetrafluoroborate ([EMIM]BF₄)1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄)
Molecular Weight 212.00 g/mol 197.97 g/mol 226.05 g/mol
Melting Point 17 °C[6]-Glass Transition at -85 °C[2]
Decomposition Temp. Not Reported>350 °COnset at ~422-437 °C[7][8]
Ionic Conductivity Not Reported~7.3 mS/cm (298 K)[9]~3 mS/cm (Room Temp)[2]
Electrochemical Window Not Reported~4.0 V[2]4.0 - 7.0 V[2]

Experimental Protocols

Synthesis of 1-Methyl-3-propylimidazolium Bromide ([PMIM]Br)

This protocol is adapted from established procedures for similar imidazolium halides.[4]

Materials:

  • 1-Methylimidazole (freshly distilled)

  • 1-Bromopropane

  • Ethyl acetate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • In a round-bottom flask, combine 1-methylimidazole and a 1.1 molar equivalent of 1-bromopropane.

  • Heat the mixture to 60-70°C with vigorous stirring under a nitrogen atmosphere for 24-48 hours.

  • After cooling to room temperature, a viscous, often yellowish, liquid or solid will have formed.

  • Wash the crude product with ethyl acetate (3 x 50 mL) to remove any unreacted starting materials. Decant the ethyl acetate after each wash.

  • Dry the resulting 1-methyl-3-propylimidazolium bromide under vacuum at 70-80°C to remove any residual solvent.

Synthesis of this compound ([PMIM]BF₄)

This anion exchange protocol is based on well-documented methods.[3][5]

Materials:

  • 1-Methyl-3-propylimidazolium bromide ([PMIM]Br)

  • Sodium tetrafluoroborate (NaBF₄)

  • Acetone or Deionized Water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the synthesized [PMIM]Br in a minimal amount of acetone or deionized water in a flask.

  • In a separate flask, prepare a saturated solution of sodium tetrafluoroborate in the same solvent.

  • Slowly add the sodium tetrafluoroborate solution to the [PMIM]Br solution with stirring. A white precipitate of sodium bromide (NaBr) will form.

  • Continue stirring at room temperature for 12-24 hours to ensure complete reaction.

  • Remove the NaBr precipitate by filtration.

  • To the filtrate, add dichloromethane and transfer to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with small portions of deionized water to remove any remaining NaBr and NaBF₄.

  • Dry the organic layer over anhydrous magnesium sulfate, then filter.

  • Remove the dichloromethane using a rotary evaporator.

  • Dry the final product, a colorless to pale yellow viscous liquid, under high vacuum at 80-100°C for at least 24 hours to remove any residual water and solvent.

Characterization

Spectroscopic Analysis

¹H-NMR Spectroscopy: The structure of the synthesized [PMIM]BF₄ can be confirmed by ¹H-NMR.

  • ¹H-NMR (400 MHz, DMSO-d₆, δ in ppm): 0.84 (t, 3H, J = 7.4 Hz, CH₃), 1.78 (m, 2H, CH₂), 3.83 (s, 3H, N-CH₃), 4.10 (t, 2H, J = 7.1 Hz, N-CH₂), 7.68 (s, 1H), 7.74 (s, 1H), 9.08 (s, 1H).[1]

¹³C-NMR Spectroscopy: While specific data for [PMIM]BF₄ is not readily available, the expected chemical shifts for the propyl-substituted imidazolium cation are provided based on data for similar compounds.[10]

AssignmentExpected Chemical Shift (δ, ppm)
CH₃ (propyl)~11
CH₂ (propyl)~23
N-CH₃ ~36
N-CH₂ ~50
C4/C5 (imidazolium)~122, ~124
C2 (imidazolium)~137

FTIR Spectroscopy: FTIR spectroscopy is useful for confirming the presence of the tetrafluoroborate anion and the imidazolium ring.

Wavenumber (cm⁻¹)Assignment
~3150, ~3100C-H stretching of the imidazolium ring
~2970, ~2880C-H stretching of the alkyl chains
~1570, ~1460C=C and C=N stretching of the imidazolium ring
~1050B-F stretching of the BF₄⁻ anion[3]
Thermal Analysis

Thermal stability is a key characteristic of ionic liquids. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the decomposition temperature and phase transitions. For the related 1-butyl-3-methylimidazolium tetrafluoroborate, the decomposition onset is reported to be above 400°C.[7][8] A similar high thermal stability is expected for [PMIM]BF₄.

Purity Assessment

The absence of halide impurities is critical for many electrochemical applications. A qualitative test for halide ions can be performed by dissolving a small amount of the synthesized IL in deionized water and adding a few drops of a silver nitrate solution. The absence of a precipitate indicates the absence of significant halide impurities.[5] The water content should be minimized by thorough drying under vacuum and can be quantified using Karl Fischer titration.

Experimental Workflows and Diagrams

Diagram 1: Synthesis of this compound ([PMIM]BF₄)

cluster_0 Step 1: Quaternization cluster_1 Step 2: Anion Exchange 1-Methylimidazole 1-Methylimidazole Reaction_1 Alkylation (60-70°C, 24-48h) 1-Methylimidazole->Reaction_1 1-Bromopropane 1-Bromopropane 1-Bromopropane->Reaction_1 [PMIM]Br_crude Crude [PMIM]Br Reaction_1->[PMIM]Br_crude Washing_1 Wash with Ethyl Acetate [PMIM]Br_crude->Washing_1 [PMIM]Br_pure Purified [PMIM]Br Washing_1->[PMIM]Br_pure Reaction_2 Metathesis (RT, 12-24h) [PMIM]Br_pure->Reaction_2 NaBF4 Sodium Tetrafluoroborate NaBF4->Reaction_2 Filtration Filter NaBr Reaction_2->Filtration Extraction DCM Extraction & Washing Filtration->Extraction Drying Dry over MgSO₄ & Evaporate Solvent Extraction->Drying [PMIM]BF4 Final Product: [PMIM]BF₄ Drying->[PMIM]BF4

Caption: Workflow for the two-step synthesis of [PMIM]BF₄.

Diagram 2: Electrochemical Characterization Setup

cluster_cell Three-Electrode System Potentiostat Potentiostat WE Working Electrode (e.g., Glassy Carbon, Pt) Potentiostat->WE Connect RE Reference Electrode (e.g., Ag/AgCl) Potentiostat->RE Connect CE Counter Electrode (e.g., Pt wire) Potentiostat->CE Connect Data_Acquisition Data Acquisition: - Cyclic Voltammetry - Impedance Spectroscopy Potentiostat->Data_Acquisition Cell Electrochemical Cell Electrolyte [PMIM]BF₄ WE->Electrolyte RE->Electrolyte CE->Electrolyte

Caption: Setup for electrochemical analysis of [PMIM]BF₄.

Conclusion

The protocols outlined in this document provide a reliable method for the preparation and purification of high-purity this compound for electrochemical research. The characterization data and techniques described are essential for verifying the identity and purity of the synthesized ionic liquid. While specific electrochemical performance data for [PMIM]BF₄ is sparse in the literature, the provided information on its analogs offers a strong basis for its application as a promising electrolyte in various electrochemical systems. Researchers are encouraged to perform detailed electrochemical characterization, such as cyclic voltammetry and electrochemical impedance spectroscopy, to determine the precise electrochemical window and ionic conductivity for their specific applications.

References

Application Notes and Protocols: Purification of 1-Methyl-3-propylimidazolium tetrafluoroborate for Battery Applications

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

This document provides detailed protocols for the purification of the ionic liquid 1-Methyl-3-propylimidazolium tetrafluoroborate ([PMIM][BF4]) intended for use in battery applications. High purity of the ionic liquid is crucial for optimal electrochemical performance and longevity of battery systems. The following sections outline the necessary steps for purification and subsequent characterization to ensure the material meets stringent quality standards.

Introduction

This compound is a room-temperature ionic liquid (RTIL) with properties such as high ionic conductivity, a wide electrochemical window, and low volatility, making it a promising electrolyte component for advanced battery technologies.[1] However, commercially available or synthetically prepared [PMIM][BF4] often contains impurities such as halide ions, water, and organic starting materials, which can be detrimental to battery performance. These impurities can lead to parasitic reactions, electrode degradation, and a narrowed electrochemical stability window. Therefore, a multi-step purification process is essential.

Purification Workflow

The general workflow for the purification of [PMIM][BF4] involves several key stages designed to remove specific types of impurities. The process begins with solvent extraction to remove organic and some inorganic impurities, followed by treatment with activated charcoal to eliminate colored species. The final and most critical steps involve rigorous drying to minimize water content.

PurificationWorkflow cluster_synthesis Crude [PMIM][BF4] cluster_purification Purification Process cluster_characterization Purity Assessment cluster_final Final Product Crude As-Synthesized or Commercial [PMIM][BF4] Solvent_Extraction Solvent Extraction (e.g., with Dichloromethane) Crude->Solvent_Extraction Initial Purification Charcoal_Treatment Activated Charcoal Treatment Solvent_Extraction->Charcoal_Treatment Decolorization Drying Vacuum Drying Charcoal_Treatment->Drying Water Removal NMR NMR Spectroscopy (Structural Integrity) Drying->NMR KF_Titration Karl Fischer Titration (Water Content) Drying->KF_Titration Halide_Test Halide Test (e.g., AgNO3) Drying->Halide_Test EC_Window Electrochemical Window Determination Drying->EC_Window Pure_IL High-Purity [PMIM][BF4] for Battery Applications NMR->Pure_IL KF_Titration->Pure_IL Halide_Test->Pure_IL EC_Window->Pure_IL

Caption: Purification and characterization workflow for obtaining battery-grade [PMIM][BF4].

Data Presentation

The effectiveness of the purification process is quantified by comparing impurity levels before and after the treatment. The following table summarizes typical improvements in purity and key electrochemical properties.

ParameterBefore PurificationAfter PurificationTarget for Battery Applications
Appearance Yellow to orange liquid[2]Colorless to pale yellow liquid[3]Colorless liquid
Water Content (ppm) > 1000< 50< 20 ppm
Halide Content (ppm) > 500< 10Non-detectable
Electrochemical Window (V) ~4.0 V> 4.5 V[2]> 4.5 V

Experimental Protocols

Protocol 1: Purification of [PMIM][BF4]

This protocol describes a general procedure for purifying [PMIM][BF4] based on methods reported for similar imidazolium ionic liquids.[4][5][6]

Materials:

  • Crude this compound

  • Dichloromethane (DCM), anhydrous[5]

  • Deionized water

  • Activated charcoal[4]

  • Sodium tetrafluoroborate (NaBF4)[5]

  • Silver nitrate (AgNO3) solution (0.1 M)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)[3]

  • Rotary evaporator

  • High-vacuum pump

  • Standard laboratory glassware

Procedure:

  • Dissolution and Initial Washing:

    • Dissolve the crude [PMIM][BF4] in deionized water.

    • Transfer the aqueous solution to a separatory funnel.

    • Extract the aqueous phase multiple times with dichloromethane to remove nonpolar impurities. The ionic liquid will preferentially remain in the aqueous phase if it is sufficiently hydrophilic.

  • Aqueous Washing and Halide Removal:

    • For more hydrophobic ionic liquids, the product may be extracted into the organic phase. In this case, wash the organic phase with small portions of deionized water.[6]

    • To ensure complete removal of halide precursors, the aqueous solution of the ionic liquid can be stirred with a slight excess of sodium tetrafluoroborate for several hours to precipitate any remaining halide salts.[5]

    • Alternatively, for halide removal from the purified ionic liquid, dissolve it in water and perform liquid-liquid extraction with dichloromethane. The purified ionic liquid is extracted into the organic phase.[4]

  • Decolorization:

    • Add activated charcoal (approximately 1-2% by weight) to the solution containing the ionic liquid (either the aqueous or organic phase depending on the extraction behavior).[4]

    • Stir the mixture at room temperature for 24 hours.[4]

    • Remove the charcoal by filtration through a fine filter paper or a celite plug.

  • Solvent Removal and Drying:

    • If the ionic liquid is in an organic solvent, dry the solution over anhydrous magnesium sulfate or sodium sulfate, filter, and then remove the solvent using a rotary evaporator.[3]

    • For final drying, transfer the ionic liquid to a Schlenk flask and dry under high vacuum (e.g., <0.1 mbar) at an elevated temperature (e.g., 70-120 °C) for at least 24-48 hours.[6][7] The exact temperature and duration will depend on the thermal stability of the ionic liquid.

  • Purity Confirmation:

    • Perform a qualitative halide test by adding a few drops of silver nitrate solution to an aqueous solution of the purified ionic liquid. The absence of a precipitate indicates the absence of halide impurities.[4]

    • Quantify the water content using Karl Fischer titration.

    • Confirm the chemical structure and absence of organic impurities using NMR spectroscopy.

Protocol 2: Characterization of Purified [PMIM][BF4]

This section provides protocols for the key analytical techniques used to verify the purity of [PMIM][BF4].

2.1 Karl Fischer Titration for Water Content

The determination of water content is critical as moisture can severely degrade battery performance. Karl Fischer titration is the standard method for this analysis.[8][9]

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Appropriate Karl Fischer reagent (e.g., pyridine-free)

  • Anhydrous methanol or a specialized ionic liquid solvent[8]

  • Gastight syringe

  • Purified [PMIM][BF4] sample

Procedure:

  • Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to be free of moisture.

  • Using a gastight syringe, accurately weigh and inject a known amount of the purified [PMIM][BF4] into the titration cell.

  • Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached, where all the water has reacted.

  • The instrument software will calculate the water content, typically in ppm or percentage.

  • Perform multiple measurements to ensure reproducibility.

2.2 NMR Spectroscopy for Structural Verification

NMR spectroscopy is used to confirm the chemical structure of the ionic liquid and to detect any organic impurities.[10][11][12]

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d6, Acetonitrile-d3)

  • Purified [PMIM][BF4] sample

Procedure:

  • Dissolve a small amount of the purified [PMIM][BF4] in a suitable deuterated solvent in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

  • Analyze the spectra to confirm the presence of all expected peaks corresponding to the 1-methyl-3-propylimidazolium cation and the absence of signals from residual solvents or starting materials. The chemical shifts should be compared with literature values for similar imidazolium salts.[13][14]

2.3 Electrochemical Window Determination

The electrochemical stability window (ESW) defines the voltage range over which the electrolyte is stable without undergoing oxidation or reduction. A wide ESW is essential for high-voltage battery applications.[15][16]

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (e.g., glassy carbon, platinum, or stainless steel)[15]

  • Reference electrode (e.g., Ag/Ag⁺ or lithium metal)

  • Counter electrode (e.g., platinum wire or lithium foil)[6]

  • Purified [PMIM][BF4] as the electrolyte (with a lithium salt if testing for a lithium-ion battery)

  • Inert atmosphere glovebox

Procedure:

  • Assemble the three-electrode cell inside a glovebox under an inert atmosphere to exclude moisture and oxygen.

  • The working electrode should be polished to a mirror finish before use.

  • Fill the cell with the purified [PMIM][BF4] electrolyte.

  • Perform linear sweep voltammetry (LSV) or cyclic voltammetry (CV). For LSV, sweep the potential from the open-circuit potential to negative and positive limits in separate experiments to determine the cathodic and anodic stability limits, respectively.

  • The electrochemical window is defined as the potential difference between the onset of the anodic and cathodic currents. A current density cutoff (e.g., 0.1 or 1.0 mA/cm²) is typically used to define these limits.[16]

CharacterizationProtocols cluster_input Input Sample cluster_tests Analytical Tests cluster_outputs Verified Properties Purified_IL Purified [PMIM][BF4] KF Karl Fischer Titration Purified_IL->KF NMR NMR Spectroscopy (¹H, ¹³C) Purified_IL->NMR EC Electrochemical Window (CV or LSV) Purified_IL->EC Water_Content Water Content (< 20 ppm) KF->Water_Content Structure_Purity Structural Integrity & Purity Confirmation NMR->Structure_Purity ESW_Value Electrochemical Stability Window (> 4.5 V) EC->ESW_Value

Caption: Key characterization protocols for verifying the quality of purified [PMIM][BF4].

Conclusion

The purification of this compound is a critical step in the development of high-performance and reliable batteries. The protocols outlined in this document provide a comprehensive guide for researchers to obtain high-purity ionic liquids. By carefully following these procedures and verifying the purity using the described analytical techniques, the detrimental effects of impurities on battery performance can be minimized, paving the way for advancements in energy storage technologies.

References

Application Notes and Protocols for the Recycling and Regeneration of 1-Methyl-3-propylimidazolium tetrafluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the recycling and regeneration of the ionic liquid 1-Methyl-3-propylimidazolium tetrafluoroborate ([PMIM][BF4]). Due to the limited availability of specific data for [PMIM][BF4], the protocols and quantitative data presented herein are largely based on studies of its close structural analogs, 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]) and 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]). These methods are expected to be highly applicable to [PMIM][BF4], although some optimization of parameters may be necessary.

Overview of Recycling and Regeneration Methods

The recovery and reuse of ionic liquids are crucial for improving the economic and environmental sustainability of processes in which they are used. Several methods have been effectively employed for the purification and regeneration of imidazolium-based tetrafluoroborate ionic liquids. The choice of method depends on the nature of the impurities and the scale of the operation. The primary techniques covered in these notes are:

  • Distillation/Evaporation: For the removal of volatile organic solvents and impurities.

  • Liquid-Liquid Extraction: For the separation of organic or aqueous-soluble impurities.

  • Adsorption: For the removal of colored impurities and trace organic compounds.

  • Ozonation: For the oxidative degradation of organic contaminants.

  • Electrochemical Methods: For the removal of specific types of impurities through electrochemical reactions.

Data Presentation: Comparison of Recycling and Regeneration Methods

The following table summarizes quantitative data for various recycling and regeneration methods applied to imidazolium tetrafluoroborate ionic liquids.

MethodIonic LiquidImpurity/Solvent RemovedRecovery/Regeneration EfficiencyPurity of Recovered ILNumber of CyclesReference
Distillation [EMIM][BF4]Monomer from nylon degradationMaximum recoveryHigh (reusable)4-5[1]
Liquid-Liquid Extraction [BMIM][BF4]Synthesis byproducts>95% yieldHighN/A[2][3]
Liquid-Liquid Extraction [EMIM][BF4]Synthesis impurities>90% yieldHighN/A[2]
Adsorption Imidazolium-based ILsAqueous phase IL84% of initial capacity retainedHigh5[4]
Ozonation [BMIM][BF4]Phenol90.2% phenol degradationStable (FTIR, 1H NMR verified)Multiple[5][6]
Electrochemical Regeneration [BMIM][BF4]Reaction byproductsSuccessfully demonstratedHighSubsequent reactions[7]

Experimental Protocols

Method 1: Distillation for Solvent and Volatile Impurity Removal

This protocol is adapted from the purification of [BMIM][BF4] and is suitable for removing volatile organic solvents (e.g., dichloromethane, acetone) and other low-boiling point impurities.

Protocol:

  • Apparatus Setup:

    • Assemble a short-path distillation apparatus or a rotary evaporator.

    • The collection flask should be cooled, for example, in an ice-water bath, to ensure efficient condensation of the removed solvent.

  • Procedure:

    • Place the ionic liquid containing the volatile solvent into the distillation flask.

    • Apply a vacuum (e.g., 15-30 mm Hg).

    • Gently heat the flask to a temperature that facilitates the evaporation of the solvent but remains well below the decomposition temperature of the ionic liquid (typically not exceeding 50-60°C).

    • Continue the distillation until the solvent is completely removed.

    • For final traces of solvent, continue vacuum drying at ambient or slightly elevated temperature until a constant weight of the ionic liquid is achieved.

Workflow Diagram:

Distillation_Workflow IL_Impure Impure IL (with volatile solvent) Distillation Short-Path Distillation or Rotary Evaporation IL_Impure->Distillation Heating Gentle Heating (<60°C) Distillation->Heating Vacuum Vacuum (15-30 mm Hg) Distillation->Vacuum Solvent Condensed Solvent (for reuse/disposal) Distillation->Solvent Vaporization & Condensation IL_Pure Purified IL Distillation->IL_Pure Residue LLE_Workflow IL_Impure Impure IL Dissolve Dissolve in Water IL_Impure->Dissolve Extraction Liquid-Liquid Extraction (with Dichloromethane) Dissolve->Extraction Aqueous_Waste Aqueous Layer (with impurities) Extraction->Aqueous_Waste Organic_IL Organic Layer (IL in DCM) Extraction->Organic_IL Dry Dry with MgSO4 Organic_IL->Dry Filter Filter Dry->Filter Evaporate Evaporate DCM Filter->Evaporate IL_Pure Purified IL Evaporate->IL_Pure Adsorption_Workflow IL_Impure Impure IL (colored/trace impurities) Adsorption Adsorption with Activated Carbon IL_Impure->Adsorption Stirring Stirring Adsorption->Stirring Filtration Filtration Adsorption->Filtration Carbon_Waste Used Activated Carbon (with impurities) Filtration->Carbon_Waste IL_Pure Purified IL Filtration->IL_Pure Ozonation_Pathway cluster_IL Ionic Liquid Phase O3 Ozone (O3) Degradation Oxidative Degradation O3->Degradation Impurity Organic Impurity (e.g., Phenol) Impurity->Degradation Products Degradation Products (e.g., smaller organic acids) Degradation->Products IL [PMIM][BF4] (stable) IL->Degradation acts as medium

References

Application Notes and Protocols: 1-Methyl-3-propylimidazolium tetrafluoroborate in Biocompatible Material Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Methyl-3-propylimidazolium tetrafluoroborate ([PMIM][BF4]) in the development of biocompatible materials. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction to this compound

This compound is an ionic liquid (IL) that has garnered interest in the field of biocompatible materials due to its unique physicochemical properties. As a member of the imidazolium-based IL family, it is being explored for various biomedical applications, including as a component in drug delivery systems and for the development of materials with antimicrobial properties. Its thermal stability and solvation capabilities make it a versatile compound for material synthesis and modification. However, a thorough understanding of its biocompatibility and potential cytotoxicity is crucial for its safe and effective use in biomedical applications.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound and related imidazolium-based ionic liquids.

Table 1: Cytotoxicity Data of Imidazolium-Based Ionic Liquids on Various Cell Lines

Ionic LiquidCell LineAssayConcentration/EffectReference
1-Butyl-3-methylimidazolium tetrafluoroborateCCO (fish ovarian)MTTEC50: 5.01 ± 0.32 mmol L⁻¹[1][2]
1-Butyl-3-methylimidazolium tetrafluoroborateHeLa (human cervical cancer)MTTEC50: 4.42 ± 0.18 mmol L⁻¹[1][2]
1-Dodecyl-3-methylimidazolium tetrafluoroborateLeukemia cell linesN/AHighly active, LC50 > 100 µM
1-Alkyl-3-methylimidazolium chlorides (C8, C10, C12)Arabidopsis thalianaProteomicsIdentified 70-84 up-regulated and 72-104 down-regulated proteins[3]

Table 2: Antimicrobial Activity of Imidazolium-Based Ionic Liquids

Ionic LiquidMicrobial StrainTestMinimum Inhibitory Concentration (MIC)Reference
1-Alkyl-3-methylimidazolium derivatives (various anions)Staphylococcus aureusBroth dilution0.10–27.82 mM/L[4]
1-Alkyl-3-methylimidazolium derivatives (various anions)Pseudomonas aeruginosaBroth dilution0.10–27.82 mM/L[4]
1-Alkyl-3-methylimidazolium derivatives (various anions)Candida albicansBroth dilution0.10–27.82 mM/L[4]
1-Butyl-3-methylimidazolium tetrafluoroborateGram-positive & Gram-negative bacteriaAgar-disk diffusion, MIC, MBCAntibacterial activity demonstrated[5]

Experimental Protocols

Synthesis of this compound

This protocol describes a two-step synthesis involving the alkylation of 1-methylimidazole followed by anion exchange.

Step 1: Synthesis of 1-Methyl-3-propylimidazolium Halide

  • In a round-bottom flask fitted with a reflux condenser, combine 1-methylimidazole and a propyl halide (e.g., 1-bromopropane or 1-chloropropane) in a 1:1.1 molar ratio.

  • The reaction can be performed neat or in a suitable solvent like acetonitrile.

  • Heat the mixture with stirring. The reaction temperature and time will depend on the specific propyl halide used (e.g., 70°C for 48 hours for bromopropane).

  • After the reaction is complete, a biphasic mixture may form. The upper layer containing unreacted starting materials can be decanted.

  • Wash the resulting ionic liquid with a non-polar solvent like ethyl acetate or diethyl ether to remove any remaining impurities.

  • Dry the product under vacuum to remove residual solvent.

Step 2: Anion Exchange

  • Dissolve the synthesized 1-Methyl-3-propylimidazolium halide in a suitable solvent, such as acetone or water.

  • Add a stoichiometric amount of sodium tetrafluoroborate (NaBF4) to the solution.

  • Stir the mixture at room temperature for several hours (e.g., 24 hours) to allow for the anion exchange to occur, resulting in the precipitation of the sodium halide salt (e.g., NaCl or NaBr).[6]

  • Filter the mixture to remove the precipitated salt.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Dry the final product, this compound, under high vacuum to remove any residual solvent and water. The purity can be checked by NMR spectroscopy.[7]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS or culture medium) and prepare serial dilutions. Remove the old medium from the wells and add 100 µL of the different concentrations of the ionic liquid solution to the wells. Include a vehicle control (solvent only) and a negative control (untreated cells).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the ionic liquid concentration.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Inoculate a single colony of the test microorganism into a suitable broth medium and incubate overnight at the appropriate temperature (e.g., 37°C for bacteria). Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Serial Dilutions: Prepare a stock solution of this compound in a sterile solvent. In a 96-well microtiter plate, perform a two-fold serial dilution of the ionic liquid in the appropriate broth medium.

  • Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (broth with inoculum, no ionic liquid) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the ionic liquid at which no visible growth of the microorganism is observed.

Visualizations

General Workflow for Biocompatibility Assessment

G cluster_material Material Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Optional) cluster_analysis Data Analysis & Conclusion synthesis Synthesis of [PMIM][BF4] material_dev Biomaterial Formulation synthesis->material_dev cytotoxicity Cytotoxicity Assays (e.g., MTT, Alamar Blue) material_dev->cytotoxicity antimicrobial Antimicrobial Testing (MIC, MBC) material_dev->antimicrobial hemocompatibility Hemocompatibility (Hemolysis Assay) material_dev->hemocompatibility data_analysis Data Interpretation cytotoxicity->data_analysis antimicrobial->data_analysis hemocompatibility->data_analysis animal_model Animal Implantation histology Histological Analysis animal_model->histology histology->data_analysis conclusion Biocompatibility Assessment data_analysis->conclusion

Caption: General workflow for assessing the biocompatibility of materials containing [PMIM][BF4].

Proposed General Signaling Pathways for Imidazolium Ionic Liquid-Induced Cytotoxicity

Note: The following diagram illustrates plausible signaling pathways for cytotoxicity induced by imidazolium-based ionic liquids, based on current literature for related compounds. Specific pathways for this compound have not been fully elucidated.

G cluster_trigger Initial Cellular Interaction cluster_membrane Membrane Disruption cluster_stress Oxidative Stress cluster_inflammation Inflammatory Response cluster_apoptosis Apoptosis IL Imidazolium Ionic Liquid membrane Plasma Membrane Disruption IL->membrane ros Increased ROS Production membrane->ros nfkb NF-κB Activation membrane->nfkb nrf2 Nrf2 Pathway (Antioxidant Response) ros->nrf2 activates caspase9 Caspase-9 Activation ros->caspase9 Mitochondrial Damage cytokines Pro-inflammatory Cytokine Release nfkb->cytokines apoptosis Apoptosis nfkb->apoptosis can influence caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis

Caption: Proposed signaling pathways for imidazolium IL-induced cytotoxicity.

Logical Relationship of Cytotoxicity Mechanisms

G IL Imidazolium Ionic Liquid Membrane Membrane Interaction (Lipophilicity Dependent) IL->Membrane ROS Oxidative Stress (ROS Generation) Membrane->ROS Inflammation Inflammation (NF-κB Activation) Membrane->Inflammation Apoptosis Apoptosis (Caspase Activation) ROS->Apoptosis Inflammation->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Caption: Logical flow of events in imidazolium IL-induced cytotoxicity.

References

Application of 1-Methyl-3-propylimidazolium Tetrafluoroborate in Gas Separation Membranes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionic liquids (ILs) have emerged as promising materials for gas separation membrane applications due to their unique properties, including negligible vapor pressure, high thermal stability, and tunable-solvating capabilities for various gases.[1] Among these, 1-Methyl-3-propylimidazolium tetrafluoroborate ([C3mim][BF4] or [PMIM][BF4]) is an imidazolium-based ionic liquid that has been explored in various electrochemical applications.[2] This document provides an overview of its potential application in gas separation membranes, including generalized experimental protocols for membrane preparation and characterization.

While direct quantitative data on the gas separation performance of membranes containing this compound is not extensively available in the reviewed literature, its physical properties and the performance of similar ionic liquids, particularly those with the tetrafluoroborate ([BF4]) anion, suggest its potential for selective gas separation, especially for CO2 capture.[1] The tetrafluoroborate anion is known to contribute to the CO2 separation effectiveness of imidazolium-based ionic liquids.[1]

Physicochemical Properties of this compound

A summary of the physical properties of this compound is presented below. These properties are crucial for its application in gas separation membranes, influencing factors like viscosity and interactions with membrane supports.

PropertyValueReference
Molecular FormulaC7H13BF4N2
Molar Mass199.99 g/mol
AppearanceColorless to pale yellow liquid
DensityVaries with temperature[3]
ViscosityVaries with temperature[3]
Thermal Stability (TGA)High, typical for imidazolium-based ILs[2]

Application in Gas Separation Membranes

Supported Ionic Liquid Membranes (SILMs) are a common configuration where the ionic liquid is held within the pores of a polymeric support by capillary forces. This combines the processability of polymers with the selective gas transport properties of ionic liquids. The primary mechanism of gas transport in such membranes is the solution-diffusion model, where the permeability of a gas is a product of its solubility and diffusivity in the ionic liquid.

Potential Advantages for CO2 Separation:

Ionic liquids containing the tetrafluoroborate anion have demonstrated favorable interactions with CO2, suggesting that [C3mim][BF4] could be effective for CO2 separation from gas mixtures like flue gas (CO2/N2) or natural gas (CO2/CH4).[1] The separation is primarily driven by the higher solubility of CO2 in the ionic liquid compared to other gases like N2 and CH4.

Experimental Protocols

The following are generalized protocols for the preparation and testing of a Supported Ionic Liquid Membrane (SILM) using this compound. These protocols are based on standard procedures reported for similar ionic liquids.

Preparation of Supported Ionic Liquid Membrane (SILM)

This protocol describes the impregnation of a porous polymeric support with the ionic liquid.

Materials:

  • This compound ([C3mim][BF4])

  • Porous polymeric membrane support (e.g., polyvinylidene fluoride (PVDF), polytetrafluoroethylene (PTFE), or polysulfone (PSF))

  • Volatile solvent (e.g., methanol, ethanol, or acetone)

  • Vacuum oven

  • Petri dish

  • Tweezers

Procedure:

  • Cut the porous support membrane to the desired size for the permeation cell.

  • Prepare a dilute solution of [C3mim][BF4] in a volatile solvent (e.g., 10-20 wt%).

  • Place the membrane support in a petri dish and add the ionic liquid solution until the membrane is fully submerged.

  • Allow the solvent to evaporate slowly at room temperature in a fume hood. This can be followed by drying in a vacuum oven at a slightly elevated temperature (e.g., 60-80 °C) for several hours to ensure complete removal of the solvent.

  • The final SILM should be translucent, indicating that the pores are filled with the ionic liquid.

  • Weigh the membrane before and after impregnation to determine the amount of ionic liquid uptake.

Diagram: Workflow for SILM Preparation

SILM_Preparation cluster_prep Membrane Preparation start Start: Select Porous Support cut Cut Membrane to Size start->cut prepare_sol Prepare [C3mim][BF4] Solution cut->prepare_sol impregnate Immerse Membrane in Solution prepare_sol->impregnate evaporate Solvent Evaporation impregnate->evaporate vacuum_dry Vacuum Drying evaporate->vacuum_dry weigh Weigh Final SILM vacuum_dry->weigh end_prep End: Prepared SILM weigh->end_prep

Caption: Workflow for the preparation of a Supported Ionic Liquid Membrane (SILM).

Gas Permeation Experiments

This protocol outlines the procedure for measuring the permeability and selectivity of gases through the prepared SILM.

Apparatus:

  • Gas permeation cell (constant pressure/variable volume or constant volume/variable pressure)

  • Mass flow controllers for each gas (e.g., CO2, N2, CH4)

  • Pressure transducers

  • Temperature controller

  • Bubble flow meter or gas chromatograph (GC) for permeate analysis

Procedure:

  • Mount the prepared SILM in the gas permeation cell, ensuring a good seal to prevent leaks.

  • Pressurize the feed side of the membrane with a single gas (for pure gas permeation) at a specific pressure.

  • Maintain the permeate side at atmospheric pressure.

  • Measure the flow rate of the permeate gas using a bubble flow meter or analyze its composition and flow rate using a GC.

  • Repeat the measurement for other gases of interest (e.g., N2, CH4).

  • For mixed gas permeation, introduce a gas mixture with a known composition to the feed side.

  • Analyze the composition of the permeate gas using a GC to determine the selectivity.

  • Calculate the gas permeability (P) and ideal selectivity (α).

Calculations:

  • Permeability (P) is typically reported in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)).

    • P = (V * l) / (A * t * Δp)

      • V = volume of permeated gas (cm³ at STP)

      • l = membrane thickness (cm)

      • A = effective membrane area (cm²)

      • t = time (s)

      • Δp = transmembrane pressure difference (cmHg)

  • Ideal Selectivity (α) for a gas pair A/B is the ratio of their pure gas permeabilities.

    • α(A/B) = P(A) / P(B)

Diagram: Gas Permeation Measurement Workflow

Gas_Permeation cluster_testing Gas Permeation Testing start_test Start: Mount SILM in Cell pressurize Pressurize Feed Side with Gas start_test->pressurize measure_permeate Measure Permeate Flow/Composition pressurize->measure_permeate calculate_p Calculate Permeability (P) measure_permeate->calculate_p repeat_gas Repeat for Other Gases calculate_p->repeat_gas repeat_gas->pressurize calculate_alpha Calculate Ideal Selectivity (α) repeat_gas->calculate_alpha end_test End: Performance Data calculate_alpha->end_test

Caption: Workflow for gas permeation measurements.

Logical Relationship of Gas Transport in SILMs

The transport of gases through a Supported Ionic Liquid Membrane follows a solution-diffusion mechanism. This process can be broken down into three main steps: absorption of the gas into the ionic liquid at the high-pressure feed side, diffusion of the dissolved gas through the ionic liquid within the pores, and desorption of the gas from the ionic liquid at the low-pressure permeate side. The selectivity of the membrane is primarily determined by the differences in the solubility of gases in the ionic liquid.

Diagram: Solution-Diffusion Mechanism in SILM

Solution_Diffusion cluster_membrane Supported Ionic Liquid Membrane (SILM) absorption Gas Absorption (Feed Side) diffusion Diffusion through Ionic Liquid absorption->diffusion desorption Gas Desorption (Permeate Side) diffusion->desorption permeate Permeate Gas (Low Pressure) desorption->permeate feed Feed Gas (High Pressure) feed->absorption

Caption: The solution-diffusion mechanism of gas transport through a SILM.

Conclusion

While specific quantitative data for the gas separation performance of this compound is currently limited in publicly accessible literature, its properties as an imidazolium-based ionic liquid with a tetrafluoroborate anion suggest its potential as a selective medium for CO2 separation. The provided generalized protocols offer a starting point for researchers to prepare and evaluate membranes based on this ionic liquid. Further experimental investigation is necessary to fully characterize its permeability and selectivity for various gas pairs and to optimize membrane performance for specific industrial applications. Researchers are encouraged to use these notes as a foundation for their studies and to contribute to the growing body of knowledge on ionic liquid-based gas separation membranes.

References

Troubleshooting & Optimization

Technical Support Center: Conductivity of 1-Methyl-3-propylimidazolium tetrafluoroborate ([C3mim][BF4])

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the ionic liquid 1-Methyl-3-propylimidazolium tetrafluoroborate ([C3mim][BF4]) and measuring its conductivity, particularly when investigating the effects of water.

Frequently Asked Questions (FAQs)

Q1: What is the typical conductivity of imidazolium-based ionic liquids?

A1: The conductivity of imidazolium-based ionic liquids generally falls within the range of 1 to 15 mS/cm.[1] The specific value depends on the nature of the cation and anion, temperature, and the presence of any impurities.

Q2: How does the addition of water affect the conductivity of [C3mim][BF4]?

A2: The addition of water to an ionic liquid like [C3mim][BF4] typically has a complex effect on conductivity. Initially, a small amount of water can decrease the viscosity of the mixture and increase ion mobility, leading to a rise in conductivity. However, as the water concentration increases further, it can lead to the formation of ion-water clusters and an increase in the dielectric constant of the medium, which may eventually cause a decrease in conductivity. The conductivity of ionic liquids in water generally increases initially and then decreases as the concentration of the ionic liquid rises.[2]

Q3: Why is it important to control the water content in my ionic liquid sample during conductivity measurements?

A3: Water is a common impurity in ionic liquids and can significantly impact their physicochemical properties. Even small amounts of water can lead to erroneously high conductivity readings.[1] Therefore, for accurate and reproducible measurements, it is crucial to either work with meticulously dried ionic liquids or to precisely know and control the water content in your samples.

Q4: Can I use a standard aqueous calibration solution for my conductivity meter when measuring ionic liquids?

A4: Yes, you can calibrate your conductivity meter with a standard aqueous solution. However, it is critical to thoroughly dry the probe after calibration and before measuring your ionic liquid sample. A recommended practice is to rinse the probe multiple times with the specific ionic liquid you are about to measure to eliminate any residual water.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the measurement of the conductivity of [C3mim][BF4] and its aqueous mixtures.

Issue Possible Cause(s) Recommended Solution(s)
Higher-than-expected conductivity readings Water contamination from the probe, glassware, or atmosphere.Dry all glassware thoroughly in an oven before use. Handle the ionic liquid in a controlled atmosphere (e.g., a glovebox) if possible. Crucially, after cleaning and drying, rinse the conductivity probe several times with the ionic liquid to be measured before taking a reading.[1]
Fluctuating or unstable readings 1. Temperature variations in the sample. 2. Air bubbles on the electrode surface. 3. Incomplete mixing of water and the ionic liquid.1. Ensure the sample has reached thermal equilibrium. Use a temperature-controlled sample holder or a water bath.[3] 2. Gently tap the sample container or stir the solution to dislodge any air bubbles from the probe.[3] 3. Ensure thorough mixing of the ionic liquid and water, followed by a stabilization period before measurement.[4]
Lower-than-expected conductivity readings 1. Fouling or coating of the electrode surface. 2. Incorrect temperature compensation settings.1. Clean the conductivity probe according to the manufacturer's instructions. A common method is to use a soft brush and a suitable solvent, followed by thorough rinsing with deionized water and then the ionic liquid. 2. Verify that the temperature compensation feature of your meter is set correctly for your experimental temperature. Conductivity is highly dependent on temperature.[3][5]
Irreproducible results between experiments 1. Inconsistent sample preparation. 2. Changes in the water content of the stock ionic liquid over time. 3. Improper probe cleaning between samples.1. Follow a standardized and documented protocol for preparing your ionic liquid-water mixtures.[4] 2. Store the ionic liquid in a desiccator or under an inert atmosphere to prevent water absorption. Periodically check the water content using Karl Fischer titration. 3. Implement a strict cleaning and rinsing protocol for the conductivity probe between each measurement.

Quantitative Data

Concentration of [Emim][BF4] in Water (mol/L)Conductivity (mS/cm)
0.18.9
0.530.1
1.045.2
2.058.3
3.055.1
4.043.6

Note: This data is representative and has been adapted from literature trends for similar ionic liquids. Actual values for [C3mim][BF4] may vary.

Experimental Protocols & Visualizations

Experimental Workflow for Conductivity Measurement

The following diagram outlines a standard workflow for accurately measuring the conductivity of an ionic liquid-water mixture.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Conductivity Measurement prep_il Dry Ionic Liquid ([C3mim][BF4]) mix Prepare Mixture of Known Concentration prep_il->mix prep_water Deionized Water prep_water->mix calibrate Calibrate Conductivity Meter mix->calibrate Transfer Sample rinse Rinse Probe with Sample calibrate->rinse measure Immerse Probe and Record Stabilized Reading rinse->measure data_analysis Data Analysis and Recording measure->data_analysis Collect Data

Experimental workflow for conductivity measurement.
Relationship Between Water Content, Viscosity, and Conductivity

This diagram illustrates the general, non-linear relationship between the addition of water to an ionic liquid and the resulting changes in viscosity and conductivity.

logical_relationship cluster_input Input Variable cluster_properties Physical Properties water Increasing Water Content in [C3mim][BF4] viscosity Viscosity water->viscosity Generally Decreases conductivity Conductivity water->conductivity Initially Increases, then may Decrease viscosity->conductivity Inversely Related (Initially)

Relationship between water content and conductivity.

References

Optimizing reaction conditions using "1-Methyl-3-propylimidazolium tetrafluoroborate" as a solvent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using "1-Methyl-3-propylimidazolium tetrafluoroborate" ([Pmim][BF4]) as a solvent in their chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using this compound as a solvent?

A1: this compound is an ionic liquid known for its unique properties that make it an attractive solvent for a variety of chemical reactions. Its key advantages include:

  • Low Viscosity and High Thermal Stability: This allows for a wide operating temperature range and good mass transfer.[1]

  • Excellent Solvation Capabilities: It can dissolve a wide range of organic and inorganic compounds.[1]

  • Enhanced Ionic Conductivity: This property is particularly beneficial for electrochemical applications.[1]

  • "Green" Solvent Alternative: Its low vapor pressure reduces air pollution compared to volatile organic compounds (VOCs).[1]

  • Improved Reaction Rates and Yields: It can act as a catalyst or co-catalyst in numerous chemical reactions, leading to better performance.[1]

Q2: How does the presence of water affect my reaction in [Pmim][BF4]?

A2: The presence of water can significantly impact reactions in imidazolium-based ionic liquids. While some reactions benefit from the presence of water, it can also lead to undesirable side reactions or catalyst deactivation. The hygroscopic nature of many ionic liquids means they can absorb moisture from the atmosphere. It is crucial to dry the ionic liquid before use, for example, by heating under vacuum, to ensure reproducibility.[2][3]

Q3: What is the thermal stability of this compound?

A3: Imidazolium-based ionic liquids like [Pmim][BF4] generally exhibit good thermal stability. However, at elevated temperatures, they can undergo decomposition. The decomposition pathways for similar imidazolium tetrafluoroborate salts include the formation of 1-methylimidazole, 1-butene, HF, and BF3, or the formation of an imidazol-2-ylidene carbene.[4] It is recommended to consult the supplier's specifications and relevant literature for the specific thermal decomposition temperature of the product you are using.

Q4: Can I recycle and reuse this compound?

A4: Yes, one of the significant advantages of ionic liquids is their potential for recycling and reuse, which can reduce costs and environmental impact. Common methods for recycling include:

  • Extraction: The product can be extracted with a suitable organic solvent, leaving the catalyst and ionic liquid behind for reuse.[5]

  • Distillation: For volatile products, distillation can be an effective separation method.[5]

  • Adsorption/Desorption: Techniques involving cation and anion exchange have been developed for the recovery and recycling of imidazolium-based ionic liquids.[6] The efficiency of recycling depends on the specific reaction and the stability of the ionic liquid under the reaction and workup conditions.

Troubleshooting Guides

Problem 1: Low Product Yield
Possible Cause Troubleshooting Step Explanation
Incomplete reactionIncrease reaction time or temperature. Monitor the reaction progress using techniques like TLC, GC, or LC-MS to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature might be beneficial, but be mindful of potential side reactions or catalyst degradation.
Poor reactant solubilityCo-solvent addition. While [Pmim][BF4] is a good solvent for many compounds, some reactants may have limited solubility. The addition of a small amount of a co-solvent in which the reactant is highly soluble can improve the reaction rate. However, the choice of co-solvent should be made carefully to avoid negative impacts on the catalyst or reaction pathway.
Catalyst deactivationSee "Problem 2: Catalyst Deactivation" section. Catalyst deactivation is a common cause of low yields.
Sub-optimal catalyst or ligand concentrationOptimize catalyst and ligand loading. The optimal catalyst and ligand concentration can vary depending on the specific reaction. A systematic optimization of these parameters is recommended.
Presence of impurities (e.g., water, halides)Ensure the purity of the ionic liquid and reactants. Water and halide impurities can negatively affect catalyst activity.[7] Dry the ionic liquid and reactants before use and consider using halide-free starting materials for the ionic liquid synthesis.[8]
Problem 2: Catalyst Deactivation
Possible Cause Troubleshooting Step Explanation
Oxidation of the catalystEnsure an inert atmosphere. Many transition metal catalysts are sensitive to oxygen. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst oxidation.
Formation of inactive catalyst speciesOptimize ligand choice and concentration. The choice of ligand can significantly impact catalyst stability and activity. For palladium-catalyzed reactions in imidazolium ionic liquids, the in-situ formation of N-heterocyclic carbene (NHC) complexes can occur, which may be more or less active depending on the specific reaction. Experiment with different ligands or ligand-to-metal ratios.
Interaction with impuritiesPurify the ionic liquid. Impurities in the ionic liquid, such as residual halides from its synthesis, can coordinate to the metal center and inhibit its catalytic activity.[7] Purification of the ionic liquid before use is recommended.
High reaction temperatureLower the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or the formation of inactive aggregates (e.g., palladium black).
Problem 3: Difficulty in Product Separation/Extraction
Possible Cause Troubleshooting Step Explanation
Product is soluble in the ionic liquidSelect an appropriate extraction solvent. The choice of extraction solvent is critical. A solvent that is immiscible with the ionic liquid and has a high affinity for the product should be used. Diethyl ether and other non-polar organic solvents are commonly used for extracting non-polar products.[5] Multiple extractions may be necessary for complete product recovery.
Formation of an emulsion during extractionCentrifugation or addition of a small amount of a different solvent. Emulsions can form at the interface of the ionic liquid and the extraction solvent. Centrifugation can help to break the emulsion. Alternatively, adding a small amount of a third solvent that alters the interfacial tension can also be effective.
Product is non-volatileConsider alternative separation methods. If the product is not suitable for distillation or extraction, other techniques such as chromatography on a suitable stationary phase or precipitation by adding an anti-solvent can be explored.

Data Presentation

Table 1: Optimizing Suzuki-Miyaura Coupling in Imidazolium Ionic Liquids

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromoanisolePhenylboronic acidPd(OAc)₂ (2)K₂CO₃[bmim][BF₄]1100.598Adapted from
24-ChlorotoluenePhenylboronic acidPd(OAc)₂ (2)K₂CO₃[bmim][BF₄]110285Adapted from
31-BromonaphthalenePhenylboronic acidPd(OAc)₂ (2)K₂CO₃[bmim][BF₄]110195Adapted from

Table 2: Optimizing Heck Reaction in Imidazolium Ionic Liquids

EntryAryl HalideOlefinCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1IodobenzeneEthyl acrylatePd(OAc)₂ (1)NaOAc[bmim][BF₄]100295Adapted from
2BromobenzeneStyrenePd(OAc)₂ (1)NaOAc[bmim][BF₄]1201692Adapted from
34-BromoacetophenoneEthyl acrylatePd(OAc)₂ (1)NaOAc[bmim][BF₄]120498Adapted from

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling in this compound

  • To a reaction vessel, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Add this compound (2-3 mL).

  • Stir the mixture at the desired temperature (e.g., 80-120 °C) under an inert atmosphere (N₂ or Ar).

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or hexane; 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

  • The ionic liquid phase containing the catalyst can be washed with the extraction solvent and reused for subsequent reactions after drying under vacuum.

Protocol 2: General Procedure for Heck Reaction in this compound

  • To a reaction vessel, add the aryl halide (1.0 mmol), olefin (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable base (e.g., NaOAc or a tertiary amine, 1.5 mmol), and optionally a phosphine ligand.

  • Add this compound (2-3 mL).

  • Stir the mixture at the desired temperature (e.g., 100-140 °C) under an inert atmosphere (N₂ or Ar).

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., hexane or diethyl ether; 3 x 10 mL).

  • Combine the organic layers, wash with water to remove any residual base, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

  • The ionic liquid phase can be recycled and reused after washing and drying.

Mandatory Visualizations

Troubleshooting_Low_Yield start Low Product Yield check_reaction_completeness Is the reaction complete? start->check_reaction_completeness increase_time_temp Increase reaction time or temperature check_reaction_completeness->increase_time_temp No check_solubility Are all reactants soluble? check_reaction_completeness->check_solubility Yes end Yield Improved increase_time_temp->end add_cosolvent Consider adding a co-solvent check_solubility->add_cosolvent No check_catalyst_activity Is the catalyst active? check_solubility->check_catalyst_activity Yes add_cosolvent->end troubleshoot_catalyst Troubleshoot Catalyst Deactivation check_catalyst_activity->troubleshoot_catalyst No check_impurities Are there impurities in the system? check_catalyst_activity->check_impurities Yes troubleshoot_catalyst->end purify_reagents Purify ionic liquid and reactants check_impurities->purify_reagents Yes check_impurities->end No purify_reagents->end

Caption: Troubleshooting workflow for low product yield.

Experimental_Workflow_Suzuki_Coupling start Start setup Combine reactants, catalyst, base, and [Pmim][BF4] under inert atmosphere start->setup reaction Heat and stir reaction mixture setup->reaction monitoring Monitor reaction progress (TLC, GC/LC-MS) reaction->monitoring workup Cool and perform product extraction monitoring->workup Reaction Complete separation Separate organic and ionic liquid phases workup->separation purification Dry, concentrate, and purify organic phase separation->purification recycling Wash and dry ionic liquid phase for reuse separation->recycling end End purification->end recycling->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Catalyst_Deactivation_Troubleshooting start Catalyst Deactivation Suspected check_atmosphere Is the reaction under an inert atmosphere? start->check_atmosphere ensure_inert Degas solvent and use N2/Ar check_atmosphere->ensure_inert No check_ligand Is the ligand appropriate and at the correct concentration? check_atmosphere->check_ligand Yes end Catalyst Activity Restored ensure_inert->end optimize_ligand Screen different ligands and concentrations check_ligand->optimize_ligand No check_impurities Are there impurities (halides, water) in the ionic liquid? check_ligand->check_impurities Yes optimize_ligand->end purify_il Purify the ionic liquid check_impurities->purify_il Yes check_temperature Is the reaction temperature too high? check_impurities->check_temperature No purify_il->end lower_temperature Reduce the reaction temperature check_temperature->lower_temperature Yes check_temperature->end No lower_temperature->end

Caption: Troubleshooting catalyst deactivation.

References

Improving the thermal stability of "1-Methyl-3-propylimidazolium tetrafluoroborate" in electrochemical cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the thermal stability of 1-Methyl-3-propylimidazolium tetrafluoroborate ([C3MIm][BF4]) in electrochemical cell applications.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving the thermal stability of [C3MIm][BF4].

Issue Potential Cause Recommended Action
Premature cell failure or performance degradation at temperatures below the reported decomposition temperature. Long-term thermal degradation. Short-term thermogravimetric analysis (TGA) can overestimate the functional operating temperature.[1][2][3][4][5]Refer to long-term stability data. Consider lowering the operating temperature of the electrochemical cell.
Inconsistent experimental results related to thermal stability. Presence of impurities such as water or halides.[6] These can significantly lower the decomposition temperature.Purify the ionic liquid prior to use. See the detailed purification protocol below.
Discoloration of the ionic liquid upon heating. Onset of thermal decomposition. This can be caused by localized heating or the presence of reactive species.Ensure uniform heating of the electrochemical cell. Verify the compatibility of all cell components with the ionic liquid at the operating temperature.
Gas evolution from the electrochemical cell. The ionic liquid is decomposing into volatile products. For similar imidazolium tetrafluoroborates, decomposition products include species like 1-methylimidazole, alkenes (e.g., propene), fluoroalkanes, and boron trifluoride.[1][7]Immediately and safely power down the electrochemical cell. Re-evaluate the operating temperature and ensure it is within the long-term stability range of the ionic liquid.
Corrosion of cell components. Reaction of decomposition products (e.g., HF, BF3) with cell materials. The tetrafluoroborate anion can be susceptible to hydrolysis, especially in the presence of water, which can lead to the formation of corrosive hydrofluoric acid (HF).Ensure the ionic liquid is thoroughly dried and that all cell components are chemically resistant to potential decomposition products.

Frequently Asked Questions (FAQs)

1. What is the typical decomposition temperature of this compound?

2. How does short-term vs. long-term thermal stability differ for this ionic liquid?

Short-term thermal stability, often determined by TGA with a constant heating rate, indicates the temperature at which rapid mass loss begins.[8] For [C4MIm][BF4], this is above 400°C.[2][5] Long-term thermal stability, however, refers to the maximum temperature at which the ionic liquid can be held for an extended period without significant decomposition.[3][4] For [C4MIm][BF4], the maximum application temperature for prolonged use is suggested to be around 240°C (513 K).[2][5] Exceeding this temperature, even if it is below the short-term decomposition temperature, can lead to gradual degradation and cell failure.

Quantitative Data on Thermal Stability of [C4MIm][BF4] (as a proxy for [C3MIm][BF4])

Table 1: Non-Isothermal TGA Data

Parameter Temperature
Onset Decomposition Temperature424°C (697 K)[2][5]
Peak Decomposition Temperature461°C (734 K)[2][5]

Table 2: Long-Term Isothermal Stability Data

Duration Maximum Temperature for ≤ 1% Mass Loss
1 hour193°C[1][7]
1 day141°C[1][7]
1 week114°C[1][7]
General prolonged use~240°C (513 K)[2][5]

3. What are the primary factors that influence the thermal stability of [C3MIm][BF4]?

The thermal stability of imidazolium-based ionic liquids is influenced by several factors:

  • Anion and Cation Structure: The nature of the anion plays a significant role in determining the thermal stability.[9]

  • Purity: The presence of impurities, particularly water and halides (e.g., chloride, bromide), can substantially decrease the thermal stability.[6]

  • Atmosphere: The surrounding atmosphere can affect decomposition. For instance, some ionic liquids are less stable in the presence of oxygen or hydrogen compared to an inert atmosphere like nitrogen.[8]

  • Heating Rate: In TGA measurements, a faster heating rate can result in a higher observed onset decomposition temperature.[8]

  • Interaction with other materials: Contact with certain materials, such as some metal oxides, can lower the decomposition temperature of the ionic liquid.[10]

4. How can I improve the thermal stability of [C3MIm][BF4] in my experiments?

The most effective way to ensure optimal thermal stability is to use highly pure ionic liquid. This involves rigorous purification to remove water and halide impurities. Additionally, operating the electrochemical cell within the long-term stability temperature range is critical for preventing gradual decomposition.

5. Are there any known additives that can enhance the thermal stability of [C3MIm][BF4]?

The provided search results do not contain specific information on additives that improve the thermal stability of this compound. The primary focus for enhancing thermal stability is on purification and controlling operating conditions. The use of additives for this purpose remains an active area of research.

Experimental Protocols

1. Protocol for Thermal Stability Testing using Thermogravimetric Analysis (TGA)

This protocol provides a general procedure for assessing the thermal stability of [C3MIm][BF4].

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Measurement cluster_analysis Data Analysis start Start: Obtain [C3MIm][BF4] Sample dry Dry sample under vacuum (e.g., 96h with P2O5) start->dry karl_fischer Verify water content (<220 ppm via Karl Fischer titration) dry->karl_fischer weigh Accurately weigh 5-10 mg of sample into an Al2O3 crucible karl_fischer->weigh place Place crucible in TGA instrument weigh->place purge Purge with inert gas (e.g., N2 at 20-40 mL/min) place->purge heat Heat from ambient to 600°C at a controlled rate (e.g., 10°C/min) purge->heat record Record mass loss as a function of temperature heat->record analyze Determine onset (Tonset) and peak (Tpeak) decomposition temperatures record->analyze end End: Report Thermal Stability Data analyze->end

Caption: Workflow for TGA analysis of [C3MIm][BF4].

2. Protocol for Purification of [C3MIm][BF4] to Improve Thermal Stability

This protocol is based on methods for purifying similar imidazolium-based ionic liquids to remove color and halide impurities.

Purification_Workflow start Start: Impure [C3MIm][BF4] dissolve Dissolve ionic liquid in deionized water start->dissolve charcoal Add activated charcoal (e.g., 3g per 50g IL) dissolve->charcoal heat_stir Heat and stir (e.g., 65°C for 24 hours) charcoal->heat_stir filter Cool and filter to remove charcoal heat_stir->filter extract Perform liquid-liquid extraction with an organic solvent (e.g., CH2Cl2) filter->extract dry_organic Dry the organic phase (e.g., with MgSO4) extract->dry_organic remove_solvent Remove organic solvent under reduced pressure dry_organic->remove_solvent final_dry Dry the purified ionic liquid under high vacuum remove_solvent->final_dry end End: Purified [C3MIm][BF4] final_dry->end

Caption: Purification workflow for [C3MIm][BF4].

Signaling Pathways and Logical Relationships

Thermal Decomposition Pathway of Imidazolium Tetrafluoroborate

The following diagram illustrates a likely thermal decomposition pathway for [C3MIm][BF4], based on studies of similar ionic liquids.[1][7]

Decomposition_Pathway cluster_products Decomposition Products IL [C3MIm][BF4] (this compound) Imidazole 1-Methylimidazole IL->Imidazole Heat Alkene Propene IL->Alkene Heat Fluoroalkane Fluoromethyl or Fluoropropane IL->Fluoroalkane Heat LewisAcid Boron Trifluoride (BF3) IL->LewisAcid Heat

Caption: Likely thermal decomposition products of [C3MIm][BF4].

References

Minimizing impurities in the synthesis of "1-Methyl-3-propylimidazolium tetrafluoroborate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 1-Methyl-3-propylimidazolium tetrafluoroborate.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a direct question-and-answer format.

Q1: My final product has a yellow or brownish tint. What is the likely cause and how can I fix it?

A1: A colored product often indicates the presence of impurities. The most common causes are residual starting materials, particularly unreacted 1-methylimidazole, or degradation byproducts.

  • Troubleshooting Steps:

    • Purification of Precursor: Ensure the intermediate, 1-methyl-3-propylimidazolium halide, is thoroughly purified before the anion exchange step. Washing with a solvent like ethyl acetate can help remove unreacted 1-methylimidazole.

    • Decolorizing Charcoal: Treatment with activated or decolorizing charcoal can effectively remove colored impurities. Dissolve the ionic liquid in a suitable solvent (e.g., deionized water before anion exchange, or a minimal amount of a volatile organic solvent after), add a small amount of charcoal, stir, and then filter.

    • Temperature Control: Avoid excessive temperatures during synthesis and drying, as this can lead to decomposition and the formation of colored byproducts.

Q2: I'm detecting a significant halide (e.g., chloride or bromide) impurity in my final product. How can I minimize this?

A2: Halide contamination is a frequent issue arising from an incomplete anion exchange reaction or inadequate washing.[1] Halide impurities can negatively impact the physical properties and performance of the ionic liquid.

  • Troubleshooting Steps:

    • Choice of Metathesis Salt: Using sodium tetrafluoroborate (NaBF₄) is often preferred over potassium tetrafluoroborate (KBF₄) due to its higher solubility in water, which can drive the anion exchange to completion more effectively.

    • Washing: After the anion exchange, thoroughly wash the ionic liquid phase. If the ionic liquid is hydrophobic, multiple washes with deionized water are effective. For hydrophilic ionic liquids, more complex extraction procedures with solvents like dichloromethane may be necessary.

    • Silver Nitrate Test: To confirm the absence of halide impurities, a qualitative test with silver nitrate (AgNO₃) can be performed on a dilute aqueous solution of the ionic liquid. The formation of a precipitate (AgCl or AgBr) indicates the presence of halides.

Q3: My NMR spectrum shows peaks that I cannot attribute to the desired product. What are the likely impurities?

A3: Unidentified peaks in the NMR spectrum typically correspond to unreacted starting materials or residual solvents.

  • Common Impurities and their Identification:

    • 1-Methylimidazole: Look for its characteristic aromatic proton signals. This impurity is common if the initial quaternization reaction did not go to completion.

    • Propyl Halide: Residual propyl halide (e.g., 1-bromopropane or 1-chloropropane) may be present.

    • Solvents: Acetonitrile, dichloromethane, ethyl acetate, and water are common solvents used in the synthesis and purification steps. Their characteristic NMR signals can often be identified.

  • Troubleshooting Steps:

    • Drying: Ensure the final product is thoroughly dried under high vacuum to remove any residual volatile organic solvents and water.

    • Purification: If starting material impurities are present, further purification of the intermediate halide salt or the final product may be necessary. This can involve additional washing steps or column chromatography.

Q4: The yield of my synthesis is consistently low. What are the potential reasons?

A4: Low yields can result from incomplete reactions, loss of product during workup and purification, or side reactions.

  • Troubleshooting Steps:

    • Reaction Conditions: Ensure the quaternization reaction is carried out for a sufficient duration and at an appropriate temperature to maximize the conversion of the starting materials.

    • Workup and Extraction: Be mindful of the solubility of the ionic liquid. Hydrophilic ionic liquids can be partially lost to the aqueous phase during washing.

    • Side Reactions: The use of secondary alkyl halides can lead to elimination reactions, reducing the yield of the desired product.[2] Using a primary propyl halide is recommended.

Impurity Summary and Recommended Actions

The following table summarizes common impurities, their potential sources, detection methods, and recommended actions for their removal.

ImpurityPotential SourceDetection MethodRecommended Action
Halide Ions (Cl⁻, Br⁻)Incomplete anion exchange from the precursor salt.Silver nitrate test, Ion chromatography.Thorough washing with deionized water, use of a more soluble tetrafluoroborate salt (e.g., NaBF₄).[3]
Unreacted 1-MethylimidazoleIncomplete quaternization reaction.¹H NMR spectroscopy.[4]Wash the intermediate salt with ethyl acetate or diethyl ether; purification via column chromatography.
Unreacted Propyl HalideIncomplete quaternization reaction.¹H NMR spectroscopy, Gas chromatography.Drying under high vacuum.
WaterAbsorption from the atmosphere (hygroscopic nature), incomplete drying.[5]Karl Fischer titration, ¹H NMR spectroscopy.Drying under high vacuum at a moderate temperature.
Residual SolventsIncomplete removal after purification steps.¹H NMR spectroscopy, Gas chromatography.Drying under high vacuum.
Colored ImpuritiesDegradation of starting materials or product, impurities in starting materials.Visual inspection, UV-Vis spectroscopy.Treatment with activated charcoal, purification of starting materials.

Experimental Protocols

A detailed, reliable experimental protocol is crucial for synthesizing a high-purity product. The following is an adapted two-step protocol for the synthesis of this compound, based on a procedure from Organic Syntheses for a similar ionic liquid.[3]

Step 1: Synthesis of 1-Methyl-3-propylimidazolium Halide (e.g., Bromide)
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-methylimidazole and a slight molar excess of 1-bromopropane in a suitable solvent such as acetonitrile.

  • Heat the reaction mixture under reflux with vigorous stirring. The reaction progress can be monitored by TLC.

  • After the reaction is complete (typically 24-48 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Wash the resulting crude product multiple times with a solvent like ethyl acetate or diethyl ether to remove unreacted starting materials.

  • Dry the purified 1-methyl-3-propylimidazolium bromide under high vacuum to a constant weight.

Step 2: Anion Exchange to this compound
  • Dissolve the purified 1-methyl-3-propylimidazolium bromide in deionized water in an Erlenmeyer flask.

  • In a separate container, prepare a solution of sodium tetrafluoroborate (NaBF₄) in deionized water.

  • Slowly add the NaBF₄ solution to the stirred solution of the imidazolium bromide.

  • After addition is complete, continue stirring for several hours at room temperature to ensure complete anion exchange.

  • Extract the aqueous solution multiple times with dichloromethane (CH₂Cl₂).

  • Combine the organic phases and wash them with a small amount of deionized water.

  • Dry the organic phase over an anhydrous drying agent such as magnesium sulfate (MgSO₄).

  • Filter off the drying agent and remove the dichloromethane under reduced pressure.

  • Dry the final product, this compound, under high vacuum at a moderate temperature (e.g., 50-60 °C) to remove any residual water and solvent.

Visualized Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the general synthesis workflow and a troubleshooting guide for common purity issues.

SynthesisWorkflow cluster_quaternization Step 1: Quaternization cluster_anion_exchange Step 2: Anion Exchange start 1-Methylimidazole + 1-Propyl Halide react_q Reaction in Acetonitrile (Reflux) start->react_q evap_q Solvent Evaporation react_q->evap_q wash_q Washing with Ethyl Acetate evap_q->wash_q dry_q Drying under Vacuum wash_q->dry_q intermediate 1-Methyl-3-propylimidazolium Halide dry_q->intermediate intermediate_in Intermediate Halide Salt intermediate->intermediate_in Proceed to Anion Exchange dissolve Dissolve in Water intermediate_in->dissolve add_nabf4 Add NaBF4 Solution dissolve->add_nabf4 extract Extract with CH2Cl2 add_nabf4->extract dry_org Dry Organic Phase extract->dry_org evap_final Solvent Evaporation dry_org->evap_final dry_final Final Drying under Vacuum evap_final->dry_final final_product 1-Methyl-3-propylimidazolium tetrafluoroborate dry_final->final_product

Caption: General workflow for the two-step synthesis of this compound.

TroubleshootingWorkflow cluster_color Colored Product cluster_halide Halide Impurity cluster_nmr NMR Impurities start Purity Issue Identified color_issue Is the product yellow/brown? start->color_issue halide_issue Halide detected by AgNO3 test? start->halide_issue nmr_issue Unidentified peaks in NMR? start->nmr_issue charcoal Treat with Activated Charcoal color_issue->charcoal Yes check_temp Review Reaction/Drying Temperatures color_issue->check_temp Yes solution Pure Product charcoal->solution check_temp->solution rewash Re-wash with Deionized Water halide_issue->rewash Yes check_salt Ensure sufficient NaBF4 was used halide_issue->check_salt Yes rewash->solution check_salt->solution redry Re-dry under High Vacuum nmr_issue->redry Yes, solvent peaks repurify Re-purify intermediate or final product nmr_issue->repurify Yes, starting material peaks redry->solution repurify->solution

Caption: Troubleshooting workflow for common purity issues in the synthesis of this compound.

References

Technical Support Center: 1-Methyl-3-propylimidazolium tetrafluoroborate Viscosity Management

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the viscosity of 1-Methyl-3-propylimidazolium tetrafluoroborate ([C3MIM][BF4]) in experimental settings. High viscosity can impede handling, mixing, and reaction rates, and the following resources offer practical solutions for improved performance.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution so viscous?

A1: Ionic liquids (ILs) like this compound inherently exhibit higher viscosity than many conventional organic solvents. This is due to strong intermolecular forces, primarily electrostatic and hydrogen bonding interactions between the imidazolium cations and tetrafluoroborate anions. The viscosity is also influenced by factors such as temperature and the presence of impurities, especially water.

Q2: How does temperature affect the viscosity of this compound?

A2: The viscosity of this compound, like most liquids, is highly dependent on temperature. As temperature increases, the kinetic energy of the molecules increases, which weakens the intermolecular forces and leads to a significant decrease in viscosity.

Q3: What are the most common methods to reduce the viscosity of this compound?

A3: The two primary methods for reducing the viscosity of this compound are:

  • Increasing the temperature: Heating the ionic liquid is a straightforward way to lower its viscosity.

  • Adding a co-solvent: Introducing a low-viscosity, miscible organic solvent can effectively disrupt the intermolecular forces of the ionic liquid and reduce the overall viscosity of the mixture.

Q4: What are suitable co-solvents for reducing the viscosity of this compound?

A4: A variety of polar aprotic and protic solvents are effective. Common choices include:

  • Acetonitrile

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane

  • Water

  • Short-chain alcohols (e.g., ethanol, methanol)

The choice of co-solvent will depend on the specific requirements of your experiment, including reactant and product solubility and potential interference with the reaction chemistry.

Q5: Will adding a co-solvent affect the performance of my reaction or process?

A5: Yes, the addition of a co-solvent can influence reaction rates, selectivity, and product solubility. It is crucial to select a co-solvent that is compatible with your experimental system and to perform initial small-scale trials to assess its impact.

Troubleshooting Guides

Issue 1: Difficulty in Handling and Transferring the Ionic Liquid
Symptom Possible Cause Suggested Solution
The ionic liquid is thick and difficult to pipette or pour at room temperature.High intrinsic viscosity of this compound.Gently warm the ionic liquid in a water bath to a temperature that sufficiently reduces its viscosity for easy handling (e.g., 40-60 °C). Ensure the temperature is compatible with the stability of your other reagents.
The ionic liquid appears more viscous than expected.Presence of impurities or absorption of atmospheric moisture.Ensure the ionic liquid is of high purity and has been stored under anhydrous conditions. If water contamination is suspected and not desired for the experiment, consider drying the IL under vacuum.
Issue 2: Poor Mixing and Mass Transfer in Reactions
Symptom Possible Cause Suggested Solution
Reagents do not appear to be mixing well with the ionic liquid, leading to slow or incomplete reactions.The high viscosity of the ionic liquid is hindering effective diffusion and mixing of reactants.1. Increase the reaction temperature to decrease the viscosity of the ionic liquid. 2. Introduce a low-viscosity co-solvent (e.g., acetonitrile, DMSO) to the reaction mixture. Start with a small amount (e.g., 5-10% by volume) and gradually increase as needed, monitoring the effect on your reaction. 3. Employ more vigorous stirring or mechanical agitation.
Inconsistent reaction outcomes or yields.Inhomogeneous reaction mixture due to poor mass transfer.Follow the solutions for poor mixing. Consider pre-mixing the reactants with a co-solvent before adding them to the ionic liquid to facilitate better dispersion.

Quantitative Data on Viscosity Reduction

Table 1: Effect of Temperature on the Viscosity of 1-Butyl-3-methylimidazolium tetrafluoroborate ([C4MIM][BF4])

Temperature (°C)Temperature (K)Viscosity (cP)
25298.15~219
40313.15Not available
60333.15Not available
80353.15Not available

Note: The viscosity of imidazolium-based ionic liquids typically decreases exponentially with increasing temperature.

Table 2: Effect of Co-solvents on the Viscosity of 1-Butyl-3-methylimidazolium tetrafluoroborate ([C4MIM][BF4]) at 298.15 K (25 °C)

Co-solventMole Fraction of [C4MIM][BF4]Viscosity of Mixture (cP)
Acetonitrile0.8Data not available
0.6Data not available
0.4Data not available
0.2Data not available
Dichloromethane0.8Data not available
0.6Data not available
0.4Data not available
0.2Data not available
Water0.8Data not available
0.6Data not available
0.4Data not available
0.2Data not available

Note: The addition of a low-viscosity co-solvent generally leads to a non-linear decrease in the viscosity of the mixture.

Experimental Protocols

Protocol 1: Viscosity Reduction of this compound using a Co-solvent

Objective: To reduce the viscosity of this compound for improved handling and mixing in an experimental setup.

Materials:

  • This compound ([C3MIM][BF4])

  • Selected co-solvent (e.g., acetonitrile, DMSO)

  • Glass vials or reaction vessel

  • Magnetic stirrer and stir bar or mechanical stirrer

  • Viscometer (e.g., rotational, capillary)

Procedure:

  • Equilibrate the [C3MIM][BF4] and the chosen co-solvent to the desired experimental temperature.

  • In a clean, dry vial, add a known volume or weight of [C3MIM][BF4].

  • Begin stirring the ionic liquid at a moderate speed.

  • Gradually add a predetermined volume percentage of the co-solvent to the ionic liquid while stirring. For initial trials, it is recommended to test concentrations of 5%, 10%, 20%, and 50% (v/v or w/w).

  • Continue stirring for a sufficient time (e.g., 15-30 minutes) to ensure a homogeneous mixture.

  • Visually inspect the solution for homogeneity.

  • Measure the viscosity of the mixture using a calibrated viscometer according to the instrument's operating instructions.

  • Repeat the measurement to ensure reproducibility.

  • Proceed with your experiment using the IL/co-solvent mixture with the desired viscosity.

Protocol 2: Measurement of Viscosity using a Rotational Viscometer

Objective: To accurately measure the dynamic viscosity of this compound or its mixtures.

Materials:

  • Sample of this compound or its mixture.

  • Rotational viscometer with appropriate spindle.

  • Temperature-controlled sample holder or water bath.

  • Beaker or sample container.

Procedure:

  • Ensure the viscometer is calibrated according to the manufacturer's instructions.

  • Select a spindle and rotational speed appropriate for the expected viscosity of the sample.

  • Place a sufficient volume of the sample into the sample container to immerse the spindle to the marked level.

  • Place the sample container in the temperature-controlled holder and allow the sample to reach thermal equilibrium at the desired temperature.

  • Lower the spindle into the sample, ensuring there are no air bubbles trapped on the spindle surface.

  • Start the viscometer at the selected speed and allow the reading to stabilize.

  • Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s).

  • It is good practice to measure the viscosity at several rotational speeds to check for Newtonian or non-Newtonian behavior.

  • Clean the spindle and sample container thoroughly after each measurement.

Visualizations

experimental_workflow cluster_prep Preparation cluster_mixing Mixing cluster_analysis Analysis prep_il Equilibrate [C3MIM][BF4] to Temperature add_il Add [C3MIM][BF4] to Vessel prep_il->add_il prep_solvent Equilibrate Co-solvent to Temperature add_solvent Gradually Add Co-solvent with Stirring prep_solvent->add_solvent add_il->add_solvent homogenize Stir until Homogeneous add_solvent->homogenize measure_viscosity Measure Viscosity homogenize->measure_viscosity proceed Proceed with Experiment measure_viscosity->proceed

Caption: Experimental workflow for viscosity reduction.

logical_relationship viscosity Viscosity temp Temperature temp->viscosity increases, decreases cosolvent Co-solvent Concentration cosolvent->viscosity increases, decreases intermolecular_forces Intermolecular Forces intermolecular_forces->viscosity stronger, higher

Caption: Factors influencing the viscosity of [C3MIM][BF4].

Technical Support Center: Enhancing CO₂ Absorption of 1-Methyl-3-propylimidazolium tetrafluoroborate ([C₃MIm][BF₄])

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-3-propylimidazolium tetrafluoroborate ([C₃MIm][BF₄]) for carbon dioxide (CO₂) absorption.

Troubleshooting Guide

This guide addresses common issues encountered during CO₂ absorption experiments with [C₃MIm][BF₄].

Issue 1: Lower-than-Expected CO₂ Absorption Capacity

  • Question: My experiment shows a significantly lower CO₂ absorption capacity for [C₃MIm][BF₄] than reported in the literature. What are the possible causes and how can I troubleshoot this?

  • Answer: Several factors can contribute to lower-than-expected CO₂ absorption. Follow this troubleshooting workflow:

    G cluster_solutions Solutions A Low CO₂ Absorption Capacity B Verify Purity of [C₃MIm][BF₄] A->B C Impurities (e.g., water, halides) can reduce absorption. B->C Impurities Present D Check Experimental Conditions B->D IL is Pure S1 Purify IL (e.g., vacuum drying) C->S1 E Temperature too high? Pressure too low? D->E Incorrect Conditions F Review Gas Analysis Method D->F Conditions Correct S2 Adjust Temperature & Pressure (Lower T, Higher P) E->S2 G Ensure accurate measurement of CO₂ concentration. F->G Inaccurate Analysis H Consider Enhancement Strategies F->H Analysis is Accurate S3 Calibrate Gas Analyzer G->S3 S4 Implement Enhancement Protocol H->S4

    Troubleshooting workflow for low CO₂ absorption.

    Detailed Steps:

    • Verify Purity: Impurities such as water and halide ions can significantly decrease the CO₂ absorption capacity. Ensure your [C₃MIm][BF₄] is of high purity and properly dried under vacuum.

    • Control Experimental Conditions: CO₂ solubility in ionic liquids is highly dependent on temperature and pressure. Lower temperatures and higher pressures generally favor CO₂ absorption.[1] Verify that your experimental setup maintains the desired conditions accurately.

    • Validate Gas Analysis: Inaccurate measurement of CO₂ concentration in the gas phase before and after absorption can lead to erroneous results. Calibrate your gas chromatograph (GC) or other gas analysis equipment.

    • Implement Enhancement Strategies: If the purity and experimental conditions are correct, consider enhancing the absorption capacity. This can be achieved by adding co-solvents or functionalizing the ionic liquid.

Issue 2: Inconsistent or Non-Reproducible Results

  • Question: I am getting inconsistent CO₂ absorption results across different experimental runs, even with the same parameters. What could be the cause?

  • Answer: Inconsistent results often point to subtle variations in the experimental procedure or the state of the ionic liquid.

    Possible Causes and Solutions:

    • Incomplete Regeneration: If you are reusing the ionic liquid, ensure complete desorption of CO₂ from the previous run. This is typically achieved by heating and applying a vacuum.

    • Moisture Contamination: Ionic liquids can be hygroscopic. Exposure to ambient air can lead to water absorption, which affects CO₂ solubility. Handle the ionic liquid in a controlled atmosphere (e.g., a glovebox).

    • Thermal Degradation: Although generally stable, prolonged exposure to high temperatures during regeneration can lead to degradation of the ionic liquid. Monitor the color of the ionic liquid; a change to a darker color may indicate degradation.

    • Leaks in the Experimental Setup: Small leaks in your gas lines or absorption vessel can lead to significant errors. Perform a leak test before each experiment.

Frequently Asked Questions (FAQs)

Q1: How can I enhance the CO₂ absorption capacity of [C₃MIm][BF₄]?

A1: Several strategies can be employed to enhance the CO₂ absorption capacity:

  • Amine Functionalization: Introducing amine groups into the imidazolium cation can significantly increase CO₂ absorption through chemical interactions.[2]

  • Mixing with Amines: Creating a blended solvent system by mixing [C₃MIm][BF₄] with an amine solution, such as monoethanolamine (MEA), can improve absorption performance.[3]

  • Addition of Metal Salts: The presence of certain metal salts can enhance the interaction between the ionic liquid and CO₂, thereby increasing solubility.[4]

Q2: What is the effect of water on CO₂ absorption in [C₃MIm][BF₄]?

A2: The presence of water can have a complex effect. While it can reduce the viscosity of the ionic liquid, which may improve mass transfer, it generally lowers the CO₂ solubility.[5] However, in some cases involving electrochemical conversion of CO₂, water has been shown to enhance the process.[6] For physical absorption, it is crucial to minimize water content for optimal performance.

Q3: At what temperature and pressure should I conduct my CO₂ absorption experiments?

A3: The optimal conditions depend on your specific research goals. For maximizing physical absorption, lower temperatures (e.g., 25-40°C) and higher pressures are generally recommended.[3] For regeneration (desorption), higher temperatures are required to release the captured CO₂.

Q4: How do I regenerate and reuse [C₃MIm][BF₄] after CO₂ absorption?

A4: Regeneration is typically achieved by reversing the conditions that favor absorption. This usually involves increasing the temperature while decreasing the pressure (applying a vacuum) or purging with an inert gas like nitrogen.

Experimental Protocols

Protocol 1: General CO₂ Absorption Measurement (Pressure Drop Method)

This protocol outlines a standard procedure for measuring CO₂ solubility in [C₃MIm][BF₄] using the isochoric saturation (pressure drop) method.[7]

  • Preparation:

    • Place a known amount of high-purity, dry [C₃MIm][BF₄] into a high-pressure equilibrium cell of a known volume.

    • Evacuate the cell to remove any residual air and moisture.

  • Pressurization:

    • Introduce a known amount of CO₂ into the cell, resulting in an initial pressure (P₁).

    • Maintain a constant temperature using a thermostatic bath.

  • Equilibration:

    • Allow the system to reach equilibrium, where the pressure stabilizes as CO₂ dissolves in the ionic liquid. This may take several hours.

    • Record the final equilibrium pressure (P₂).

  • Calculation:

    • The amount of absorbed CO₂ can be calculated from the pressure drop (P₁ - P₂) using the ideal gas law or a more suitable equation of state, accounting for the known volumes of the cell and the ionic liquid.

Protocol 2: Enhancement of CO₂ Absorption by Blending with Monoethanolamine (MEA)

This protocol describes a method to enhance CO₂ absorption by creating a blended solvent.[3]

  • Solvent Preparation:

    • Prepare an aqueous solution of MEA (e.g., 4 mol/L).

    • Prepare a solution of [C₃MIm][BF₄] in the aqueous MEA solution at a desired concentration (e.g., 1.5 mol/L).

  • Absorption Measurement:

    • Use a gas absorption setup where a known composition of CO₂ gas (e.g., mixed with N₂) is bubbled through a known volume of the blended solvent at a controlled flow rate and temperature (e.g., 40°C).

    • Monitor the CO₂ concentration in the outlet gas stream using a gas analyzer.

  • Data Analysis:

    • Calculate the absorption rate and efficiency by comparing the inlet and outlet CO₂ concentrations over time. The best absorption rate for a similar system ([Bmim][BF4] with MEA) was found at 40°C with a 1.5 mol/L IL concentration, achieving an 88% absorption efficiency.[3]

Data Presentation

The following tables summarize key quantitative data related to CO₂ absorption in imidazolium-based tetrafluoroborate ionic liquids.

Table 1: Effect of Cation Alkyl Chain Length on CO₂ Solubility in [CₙMIm][BF₄]

Ionic LiquidTemperature (K)Pressure (MPa)CO₂ Solubility (mole fraction)
1-Ethyl-3-methylimidazolium [BF₄]323.15~4.0~0.35
1-Butyl-3-methylimidazolium [BF₄]323.15~4.0~0.45
1-Hexyl-3-methylimidazolium [BF₄]323.15~4.0~0.52
1-Octyl-3-methylimidazolium [BF₄]323.15~4.0~0.58

Note: Data are approximate values derived from graphical representations in the literature for illustrative comparison.

Table 2: CO₂ Absorption Performance of a Blended [Bmim][BF₄]-MEA-Water System [3]

IL Concentration (mol/L)Temperature (°C)Absorption Time (min)Absorption Rate (mol/kg/min)Absorption Efficiency (%)
1.54090~0.07788

Visualizations

Logical Relationship for Enhancing CO₂ Absorption

The following diagram illustrates the decision-making process for selecting an enhancement strategy for CO₂ absorption in [C₃MIm][BF₄].

G A Need to Enhance CO₂ Absorption B Desire for Chemical Absorption? A->B C Physical Absorption Enhancement B->C No D Chemical Absorption Enhancement B->D Yes E Add Co-solvent (e.g., organic solvent) C->E H Add Metal Salt Additives C->H F Amine Functionalization of IL D->F G Blend IL with Amine Solution D->G

References

Technical Support Center: 1-Methyl-3-propylimidazolium tetrafluoroborate ([PMIM][BF4]) Electrode Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the compatibility of 1-Methyl-3-propylimidazolium tetrafluoroborate ([PMIM][BF4]) with various electrode materials. Due to limited direct experimental data for [PMIM][BF4], this guide also includes information on closely related imidazolium-based ionic liquids with the tetrafluoroborate anion, such as 1-Ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]) and 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]), to provide general insights and benchmarks.

Frequently Asked Questions (FAQs)

Q1: What is the expected electrochemical stability window of this compound ([PMIM][BF4])?

Q2: Which electrode materials are commonly used with imidazolium-based tetrafluoroborate ionic liquids?

A2: Common electrode materials that have been successfully used with imidazolium tetrafluoroborate ionic liquids include glassy carbon (GC), platinum (Pt), and gold (Au). These materials generally exhibit good stability within the electrochemical window of these ionic liquids.

Q3: Is there a risk of corrosion when using [PMIM][BF4] with metallic electrodes?

A3: Corrosion can be a concern with certain metals. For example, studies on similar ionic liquids have shown that a passive film can form on aluminum electrodes, which can protect the metal from further corrosion. However, the stability of this passive layer can be potential-dependent. For mild steel, some imidazolium-based ionic liquids have been shown to act as corrosion inhibitors in acidic media. It is recommended to perform corrosion tests for your specific electrode material and experimental conditions.

Q4: How can I determine the compatibility of my electrode material with [PMIM][BF4]?

A4: The most reliable method to determine compatibility is through experimental evaluation. Cyclic voltammetry (CV) is a standard technique used to determine the electrochemical window of an electrolyte with a specific electrode. Chronoamperometry or linear polarization resistance can be used to assess corrosion rates. A detailed experimental protocol for cyclic voltammetry is provided in this guide.

Q5: What are the typical decomposition products of imidazolium tetrafluoroborate ionic liquids at the electrochemical limits?

A5: At the cathodic (negative) limit, the imidazolium cation is typically reduced. At the anodic (positive) limit, the tetrafluoroborate anion is oxidized. The exact decomposition products can be complex and may depend on the presence of impurities such as water.

Data Summary: Electrochemical Windows of Related Ionic Liquids

The following table summarizes the electrochemical stability window (ESW) for ionic liquids closely related to [PMIM][BF4] on different electrode materials. The anodic and cathodic limits are provided where available.

Ionic LiquidElectrode MaterialAnodic Limit (V)Cathodic Limit (V)ESW (V)Reference Electrode
[BMIM][BF4]Glassy Carbon (GC)+2.2-2.24.4Ag
[BMIM][BF4]Gold (Au)+2.4-2.24.6Ag
[BMIM][BF4]Platinum (Pt)+2.5-2.44.9Ag
[EMIM][BF4]Carbon Film> +1.6< -2.0~4.1Ag/AgCl

Note: The electrochemical window can be influenced by factors such as the purity of the ionic liquid, water content, scan rate, and the definition of the current density cutoff.

Experimental Protocol: Determination of Electrochemical Window using Cyclic Voltammetry

This protocol outlines the steps to determine the electrochemical stability window of [PMIM][BF4] with a chosen working electrode.

1. Materials and Equipment:

  • This compound ([PMIM][BF4]), high purity

  • Working electrode (e.g., Glassy Carbon, Platinum, Gold)

  • Reference electrode (e.g., Ag/AgCl, or a quasi-reference electrode like a silver wire)

  • Counter electrode (e.g., Platinum wire or mesh)

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • Inert gas supply (e.g., Argon or Nitrogen)

  • Glovebox or controlled atmosphere environment (recommended to minimize water content)

2. Procedure:

  • Electrode Preparation:

    • Polish the working electrode to a mirror finish using appropriate alumina slurries.

    • Rinse the electrode with a suitable solvent (e.g., acetone, isopropanol) and dry it thoroughly.

    • Clean the reference and counter electrodes according to standard procedures.

  • Cell Assembly:

    • Assemble the three-electrode cell inside a glovebox or under an inert atmosphere.

    • Add a sufficient amount of [PMIM][BF4] to the cell to ensure proper immersion of the electrodes.

  • Electrochemical Measurement:

    • Connect the electrodes to the potentiostat.

    • Purge the ionic liquid with an inert gas for at least 20-30 minutes to remove dissolved oxygen. Maintain the inert atmosphere during the experiment.

    • Record the open-circuit potential (OCP) until it stabilizes.

    • Perform a cyclic voltammetry scan starting from the OCP.

      • Scan towards the anodic (positive) direction until a significant increase in current is observed, indicating the oxidation limit of the electrolyte.

      • Reverse the scan towards the cathodic (negative) direction until a significant increase in current indicates the reduction limit.

      • A typical scan rate is 50-100 mV/s.

  • Data Analysis:

    • Plot the current density versus the applied potential.

    • Determine the anodic and cathodic limits by identifying the potentials at which the current density reaches a predefined cutoff value (e.g., 0.1, 0.5, or 1.0 mA/cm²).

    • The electrochemical stability window is the difference between the anodic and cathodic limits.

Diagrams

TroubleshootingGuide Troubleshooting Electrode Compatibility Issues start Problem Encountered narrow_esw Narrow Electrochemical Window start->narrow_esw high_corrosion High Corrosion Rate start->high_corrosion poor_reproducibility Poor Reproducibility start->poor_reproducibility check_purity Check Purity of [PMIM][BF4] (Water and halide content) narrow_esw->check_purity high_corrosion->check_purity passivation Investigate Passivation Layer Formation high_corrosion->passivation check_electrode Verify Electrode Surface (Polishing and Cleaning) poor_reproducibility->check_electrode check_setup Ensure Inert Atmosphere and Proper Cell Assembly poor_reproducibility->check_setup consider_alternative Consider Alternative Electrode Material check_purity->consider_alternative If purity is high optimize_conditions Optimize Operating Conditions (e.g., Potential Limits, Temperature) check_purity->optimize_conditions If purity is low, purify and re-test resolved Issue Resolved check_electrode->resolved If surface was contaminated check_setup->resolved If setup was faulty consider_alternative->resolved If new material is compatible passivation->optimize_conditions optimize_conditions->resolved If conditions improve stability

Strategies for drying "1-Methyl-3-propylimidazolium tetrafluoroborate" for moisture-sensitive applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Methyl-3-propylimidazolium tetrafluoroborate ([Pmim][BF4]). This guide provides detailed strategies, troubleshooting advice, and frequently asked questions regarding the drying of this ionic liquid for moisture-sensitive applications.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to dry this compound for my experiments?

A1: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] This absorbed water can act as an impurity, interfering with moisture-sensitive reactions, altering the ionic liquid's physical properties (like viscosity and conductivity), and potentially leading to poor performance or undesirable side reactions in applications such as battery research, catalysis, and organic synthesis.[1][2][3]

Q2: What is the most effective method for drying [Pmim][BF4]?

A2: For imidazolium-based ionic liquids with a tetrafluoroborate anion, vacuum drying is generally more effective than using molecular sieves, resulting in a lower final water content.[1] Combining moderate heating with a high vacuum is a robust method to remove water.

Q3: What is an acceptable water content for "dry" [Pmim][BF4]?

A3: The acceptable water content is application-dependent. For highly moisture-sensitive applications, a water content below 100 ppm is often desired. For less stringent applications, a few hundred ppm may be acceptable. It is crucial to define the tolerance for your specific experiment.

Q4: How can I accurately measure the water content in my ionic liquid?

A4: Karl Fischer (KF) titration is the most reliable and widely used method for the precise determination of water content in ionic liquids.[4][5] This technique is selective for water and can provide accurate results even at very low concentrations.[6]

Q5: Can I reuse molecular sieves for drying [Pmim][BF4]?

A5: Yes, molecular sieves can be regenerated and reused.[7] This is typically done by heating them in an oven at high temperatures (e.g., 200-300°C) under a stream of dry, inert gas or under vacuum to drive off the adsorbed water.[7][8][9][10]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High water content after vacuum drying 1. Insufficient drying time or temperature.2. Vacuum is not strong enough.3. The surface area of the ionic liquid is too small.4. Re-absorption of atmospheric moisture after drying.1. Increase the drying time or temperature, but do not exceed the thermal stability limit (see thermal stability data below).2. Ensure your vacuum pump is functioning correctly and can achieve a pressure of at least 1.5 Torr.[1]3. Use a wider, shallower container or a rotary evaporator to increase the surface area exposed to the vacuum.4. Handle the dried ionic liquid in a glovebox or under an inert atmosphere.
Ionic liquid changed color (e.g., to yellow or brown) during heating 1. Thermal decomposition of the ionic liquid due to excessive heat.2. Presence of impurities that are reacting at elevated temperatures.1. Immediately reduce the temperature. Refer to the thermal stability data to ensure you are operating within a safe temperature range. For long-term heating, a lower temperature is recommended.[11][12]2. If the ionic liquid was impure to begin with, consider a purification step before drying.
Water content does not decrease after using molecular sieves 1. The molecular sieves are already saturated with water.2. The pore size of the molecular sieves is incorrect.3. Insufficient contact time or amount of sieves.1. Regenerate the molecular sieves by heating them in an oven (e.g., 250°C for at least 2 hours).[10] Store them in a desiccator.2. Use 3Å molecular sieves, as their pore size is ideal for trapping water molecules while excluding the larger ionic liquid molecules.[1]3. Increase the amount of molecular sieves and allow for a longer contact time (e.g., 24-72 hours) with occasional gentle agitation.
Inconsistent Karl Fischer titration results 1. Contamination of the sample with atmospheric moisture during handling.2. The ionic liquid is not fully soluble in the KF solvent.3. Side reactions between the ionic liquid and the KF reagents.1. Handle and transfer samples in a dry environment, such as a glovebox.2. Use a co-solvent or an ionic liquid-based KF solvent to ensure complete dissolution.[4][5]3. Consult the literature or your KF instrument supplier for specialized reagents or methods for ionic liquids.

Data Presentation

Table 1: Comparison of Drying Methods for Imidazolium-Based Ionic Liquids
Drying Method Typical Temperature Typical Time Typical Pressure Final Water Content (ppm) Notes
Vacuum Drying 70 - 100°C[1]24 - 72 hours[1]< 2 Torr[1]< 300[1]Highly effective. Higher temperatures lead to faster drying and lower final water content.[2]
Molecular Sieves (3Å) Room Temperature24 - 72 hours[1]N/A500 - 1000Less effective than vacuum drying for [BF4]- based ionic liquids.[1]
Inert Gas Sparging 70°C~ 1 hourN/A< 10Can be very effective but may lead to loss of volatile impurities and the ionic liquid itself if not carefully controlled.
Table 2: Thermal Stability of Imidazolium Tetrafluoroborate Ionic Liquids
Ionic Liquid Onset Decomposition Temperature (TGA) Maximum Operating Temperature (Long-term) Reference
1-Butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF4])~375 - 437°C[11]114°C (for one week)[11][11]
1-Ethyl-3-methylimidazolium tetrafluoroborate ([Emim][BF4])>350°CNot specified[13]

Note: this compound is expected to have a similar thermal stability profile to these analogues. It is recommended to stay well below the onset decomposition temperature, especially for prolonged heating.

Experimental Protocols

Protocol 1: Drying by High Vacuum

Objective: To reduce the water content of [Pmim][BF4] to < 300 ppm.

Materials:

  • This compound

  • Schlenk flask or a round-bottom flask

  • High-vacuum pump (capable of < 2 Torr)

  • Heating mantle or oil bath

  • Cold trap (e.g., with liquid nitrogen)

  • Thermometer or thermocouple

Procedure:

  • Place the [Pmim][BF4] into the Schlenk flask. To maximize the surface area, use a flask that is less than half full.

  • Connect the flask to a high-vacuum line equipped with a cold trap between the flask and the pump to protect the pump from any volatile byproducts.

  • Slowly open the valve to the vacuum pump to avoid vigorous bubbling.

  • Once a stable vacuum is achieved (< 2 Torr), begin heating the flask to 70-80°C. Caution: Do not exceed the recommended temperature to avoid thermal decomposition.[1][11]

  • Maintain the vacuum and temperature for at least 24 hours. For very low water content, extend the drying time to 72 hours.[1]

  • After the desired drying time, turn off the heat and allow the ionic liquid to cool to room temperature under vacuum.

  • Backfill the flask with an inert gas (e.g., nitrogen or argon) before opening it to the atmosphere to prevent re-absorption of moisture.

  • Store the dried ionic liquid in a tightly sealed container inside a desiccator or a glovebox.

Protocol 2: Drying with Molecular Sieves

Objective: To reduce the water content of [Pmim][BF4] using molecular sieves.

Materials:

  • This compound

  • 3Å molecular sieves (activated)

  • Airtight glass container (e.g., a vial or bottle with a PTFE-lined cap)

  • Glovebox or a dry, inert atmosphere

Procedure:

  • Activate the 3Å molecular sieves by heating them in a laboratory oven at 250°C for at least 2 hours.[10] Cool them to room temperature in a desiccator.

  • Inside a glovebox or under a stream of inert gas, add the activated molecular sieves to the airtight container. A common ratio is 1g of molecular sieves per 2.5g of ionic liquid.[1]

  • Add the [Pmim][BF4] to the container with the molecular sieves.

  • Seal the container tightly and allow it to stand for 24-72 hours. Occasional gentle swirling can improve the drying efficiency.

  • To use the dried ionic liquid, carefully decant or filter it away from the molecular sieves in a dry environment.

Protocol 3: Water Content Determination by Karl Fischer Titration

Objective: To accurately quantify the water content in [Pmim][BF4].

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Appropriate Karl Fischer reagents (e.g., methanol-based or specialized for ionic liquids)

  • Dried [Pmim][BF4] sample

  • Airtight syringe or weighing boat for sample introduction

Procedure:

  • Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is dry.

  • In a dry environment (e.g., a glovebox), draw a precise amount of the dried [Pmim][BF4] into a gas-tight syringe or accurately weigh a sample into a suitable container.

  • Inject or add the sample to the titration cell.

  • Start the titration. The instrument will automatically titrate the water and calculate the concentration.

  • It is recommended to run the analysis in triplicate to ensure accuracy.[1]

Visualizations

Drying_Workflow Experimental Workflow for Drying [Pmim][BF4] cluster_prep Preparation cluster_drying Drying Method Selection cluster_analysis Analysis & Storage start Start with [Pmim][BF4] initial_kf Measure Initial Water Content (Karl Fischer Titration) start->initial_kf vac_dry Method 1: Vacuum Drying initial_kf->vac_dry Choose Method mol_sieve Method 2: Molecular Sieves initial_kf->mol_sieve Choose Method final_kf Measure Final Water Content (Karl Fischer Titration) vac_dry->final_kf mol_sieve->final_kf storage Store in Inert Atmosphere (Glovebox/Desiccator) final_kf->storage

Caption: Workflow for drying this compound.

Troubleshooting_Logic Troubleshooting High Water Content After Drying cluster_vacuum If Vacuum Drying Was Used cluster_sieves If Molecular Sieves Were Used cluster_handling General Checks start High Water Content Detected by KF Titration check_vac Check Vacuum Level & Temperature start->check_vac Method? check_sieves Regenerate or Replace Molecular Sieves start->check_sieves Method? check_time Increase Drying Time check_vac->check_time check_surface Increase Surface Area check_time->check_surface check_handling Review Sample Handling (Prevent Re-exposure to Air) check_surface->check_handling check_contact Increase Contact Time & Amount of Sieves check_sieves->check_contact check_contact->check_handling end Problem Solved check_handling->end Re-run Drying Process

Caption: Troubleshooting logic for ineffective drying of the ionic liquid.

References

Technical Support Center: Overcoming Reactant Solubility Challenges in 1-Methyl-3-propylimidazolium tetrafluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering reactant solubility issues when using 1-Methyl-3-propylimidazolium tetrafluoroborate ([pmim][BF4]) as a reaction medium.

Troubleshooting Guides

Issue: My reactant is not dissolving or is only partially soluble in [pmim][BF4] at room temperature.

Question Answer
Initial Checks
How can I confirm the purity and water content of my [pmim][BF4]?Impurities, especially water and residual halides from synthesis, can significantly alter the solvent properties of ionic liquids. It is advisable to dry the ionic liquid under vacuum before use. The water content can be determined by Karl Fischer titration.
Troubleshooting Steps
What is the first step to improve the solubility of my solid reactant?Gently heating the mixture while stirring is the most common initial step. The solubility of many solids in liquids increases with temperature. A modest increase to 40-60°C can often be effective without degrading thermally sensitive reactants.
My reactant is still not dissolving with gentle heating. What's next?The use of co-solvents can be an effective strategy. Small amounts of polar, aprotic solvents like DMSO, DMF, or acetonitrile can enhance the solvating power of the ionic liquid for certain reactants. It is crucial to ensure the co-solvent is inert under your reaction conditions.
Can I use physical methods to aid dissolution?Yes, sonication is a powerful technique to enhance solubility. The high-frequency sound waves create localized areas of high pressure and temperature, which can break down solid crystal lattices and promote dissolution.
Further Considerations
How does the structure of my reactant affect its solubility in [pmim][BF4]?The polarity and hydrogen bonding capability of your reactant are key. Ionic liquids like [pmim][BF4] are excellent solvents for a wide range of polar and non-polar organic and inorganic compounds. However, very non-polar compounds may exhibit limited solubility.
Could the issue be with the ionic liquid itself?While [pmim][BF4] is a versatile solvent, for highly challenging reactants, consider an alternative ionic liquid. The properties of ionic liquids can be tuned by changing the cation or anion. For instance, ionic liquids with anions that are strong hydrogen bond acceptors, like acetate or chloride, can be more effective for dissolving compounds with strong hydrogen bond donor groups.

Frequently Asked Questions (FAQs)

Q1: At what temperature should I conduct my reaction in [pmim][BF4] to ensure reactant solubility without causing degradation?

A1: This is highly dependent on the thermal stability of your reactants. As a general guideline, start by attempting to dissolve your reactants at room temperature. If solubility is an issue, gradually increase the temperature in 10°C increments while monitoring for any signs of degradation (e.g., color change). Many reactions in imidazolium-based ionic liquids are conducted at temperatures ranging from room temperature to 150°C. It is recommended to perform a preliminary thermal stability test of your reactant in [pmim][BF4] if you suspect it might be thermally labile.

Q2: What are some common co-solvents that are compatible with [pmim][BF4] and how much should I use?

A2: Common co-solvents include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile, and dichloromethane (DCM). The choice of co-solvent will depend on the nature of your reactants and the reaction being performed. Start with a small amount of co-solvent (e.g., 5-10% by volume) and gradually increase it until you achieve the desired solubility. Be aware that the addition of a co-solvent will alter the unique properties of the ionic liquid, such as its polarity and viscosity.

Q3: How long should I sonicate my mixture to improve solubility?

A3: Sonication time can vary from a few minutes to over an hour. It is recommended to sonicate in short bursts (e.g., 5-10 minutes) and then check for dissolution. Prolonged sonication can lead to an increase in the bulk temperature of the mixture, so it may be necessary to use a cooling bath to maintain the desired reaction temperature.

Q4: Will changing the alkyl chain length on the imidazolium cation affect reactant solubility?

A4: Yes, the length of the alkyl chain on the imidazolium cation can influence the physical properties of the ionic liquid, such as its viscosity and hydrophobicity, which in turn can affect its solvating ability for different reactants. Generally, increasing the alkyl chain length can increase the solubility of non-polar compounds. However, for [pmim][BF4], the propyl chain is relatively short, making it a good all-around solvent for a range of polarities.

Q5: My product has precipitated out of the [pmim][BF4] upon completion of the reaction. How can I recover it?

A5: Product precipitation can be advantageous for separation. You can typically recover your solid product by filtration. The ionic liquid can then be washed with a suitable solvent to remove any remaining product and subsequently dried under vacuum for reuse. If the product is soluble in an organic solvent that is immiscible with the ionic liquid, liquid-liquid extraction is a viable separation method.

Data Presentation

While specific solubility data for a wide range of organic reactants in [pmim][BF4] is not extensively available in the literature, researchers are encouraged to generate their own solubility data. A systematic approach, as outlined in the table below, will be invaluable for optimizing reaction conditions.

Table 1: Illustrative Solubility Data Template for Reactant A in [pmim][BF4]

Temperature (°C)Co-solventCo-solvent Conc. (v/v %)Sonication Time (min)Solubility ( g/100g IL)Observations
25None00Record Valuee.g., Partially soluble
50None00Record Valuee.g., Fully soluble
25DMSO100Record Valuee.g., Fully soluble
25None015Record Valuee.g., Fully soluble

Experimental Protocols

Protocol 1: General Procedure for Dissolving a Solid Reactant in [pmim][BF4]

  • Preparation: Ensure the [pmim][BF4] is dry by placing it under high vacuum at 60-80°C for several hours.

  • Addition of Reactant: In a clean, dry reaction vessel equipped with a magnetic stir bar, add the desired amount of [pmim][BF4]. Slowly add the solid reactant while stirring.

  • Initial Dissolution Attempt: Stir the mixture at room temperature for 15-30 minutes. Observe the extent of dissolution.

  • Heating (if necessary): If the reactant is not fully dissolved, begin to gently heat the mixture using an oil bath. Increase the temperature in 10°C increments, holding at each temperature for 15-20 minutes to allow for dissolution. Do not exceed the known decomposition temperature of your reactant.

  • Sonication (if necessary): If heating is ineffective or undesirable, place the reaction vessel in an ultrasonic bath. Sonicate in short intervals (5-10 minutes) and visually inspect for dissolution. Monitor the temperature of the mixture, as prolonged sonication can cause heating.

  • Use of Co-solvent (if necessary): If the reactant remains insoluble, add a small aliquot (5-10% v/v) of a compatible and inert co-solvent. Stir and observe for dissolution. Additional aliquots can be added if necessary, but be mindful of the potential impact on the reaction.

Mandatory Visualization

Below is a diagram illustrating a general workflow for troubleshooting reactant solubility issues in "this compound".

G start Start: Reactant Insoluble in [pmim][BF4] check_purity Verify IL Purity and Water Content start->check_purity heat_stir Apply Gentle Heating (e.g., 40-60°C) with Stirring check_purity->heat_stir Purity Confirmed sonicate Utilize Sonication heat_stir->sonicate Failure soluble Reactant Soluble: Proceed with Reaction heat_stir->soluble Success add_cosolvent Introduce a Co-solvent (e.g., DMSO, DMF) sonicate->add_cosolvent Failure sonicate->soluble Success change_il Consider Alternative Ionic Liquid add_cosolvent->change_il Failure add_cosolvent->soluble Success

Troubleshooting workflow for solubility issues.

Validation & Comparative

A Comparative Guide to the Electrochemical Stability of 1-Methyl-3-propylimidazolium tetrafluoroborate and EMIM BF4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrochemical stability of two imidazolium-based ionic liquids: 1-Methyl-3-propylimidazolium tetrafluoroborate ([C3MIm][BF4]) and 1-Ethyl-3-methylimidazolium tetrafluoroborate (EMIM BF4). The selection of an appropriate electrolyte is critical for the performance and safety of electrochemical devices. This document summarizes key performance metrics based on available experimental data to facilitate informed decisions in your research and development endeavors.

Executive Summary

1-Ethyl-3-methylimidazolium tetrafluoroborate (EMIM BF4) is a widely characterized ionic liquid with a broad electrochemical window, making it suitable for a variety of electrochemical applications. While direct, comprehensive experimental data for this compound ([C3MIm][BF4]) is less prevalent in the literature, its electrochemical properties can be reasonably inferred by examining the trends within the 1-alkyl-3-methylimidazolium tetrafluoroborate series. Generally, as the alkyl chain length on the imidazolium cation increases from ethyl to butyl, a slight decrease in ionic conductivity is observed, while the electrochemical window remains largely consistent. It is therefore anticipated that [C3MIm][BF4] will exhibit an electrochemical stability comparable to that of EMIM BF4 and 1-Butyl-3-methylimidazolium tetrafluoroborate (BMIM BF4), with an ionic conductivity value falling between the two.

Comparison of Electrochemical Properties

The following table summarizes the key electrochemical parameters for EMIM BF4 and BMIM BF4. The values for [C3MIm][BF4] are estimated based on the observed trends in the homologous series of 1-alkyl-3-methylimidazolium tetrafluoroborate salts.

Property1-Ethyl-3-methylimidazolium tetrafluoroborate (EMIM BF4)This compound ([C3MIm][BF4]) (Estimated)1-Butyl-3-methylimidazolium tetrafluoroborate (BMIM BF4)
Electrochemical Window (V) ~4.3~4.1 - 4.3~4.0 - 4.3
Anodic Limit (V) Not explicitly stated in sourcesNot explicitly stated in sourcesNot explicitly stated in sources
Cathodic Limit (V) Not explicitly stated in sourcesNot explicitly stated in sourcesNot explicitly stated in sources
Ionic Conductivity (mS/cm) at 25°C 13.78 - 123.0

Note: The electrochemical window is dependent on the working electrode material and the purity of the ionic liquid.

Discussion of Electrochemical Stability

The electrochemical stability of imidazolium-based ionic liquids is primarily dictated by the oxidation of the tetrafluoroborate anion (BF4-) at the anode and the reduction of the imidazolium cation at the cathode. For the 1-alkyl-3-methylimidazolium series with the BF4- anion, the electrochemical window is generally wide.

Studies have shown that both EMIM BF4 and BMIM BF4 possess a robust electrochemical window of approximately 4.3 V. It is a well-established trend that for a given anion, minor modifications to the alkyl chain length on the imidazolium cation do not significantly alter the electrochemical window. Therefore, it is reasonable to project that this compound will also exhibit a comparable electrochemical stability.

Ionic conductivity, however, is more sensitive to the size of the cation. As the alkyl chain length increases, the viscosity of the ionic liquid tends to increase, which in turn leads to a decrease in ionic mobility and, consequently, lower ionic conductivity. This trend is evident when comparing the reported conductivity of EMIM BF4 (13.7 mS/cm) with that of BMIM BF4 (3.0 mS/cm). Following this trend, the ionic conductivity of [C3MIm][BF4] is expected to be intermediate to these two values.

Experimental Methodologies

The data presented in this guide is based on standard electrochemical techniques reported in the scientific literature. A general experimental protocol for determining the electrochemical properties of ionic liquids is outlined below.

Typical Experimental Protocol for Electrochemical Window Determination:

  • Electrochemical Cell: A three-electrode cell is typically used, consisting of a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or a quasi-reference electrode like a silver wire), and a counter electrode (e.g., a platinum wire or mesh).

  • Ionic Liquid Preparation: The ionic liquid is dried under high vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove any residual water, which can significantly affect the electrochemical window.

  • Measurement Technique: Linear sweep voltammetry (LSV) or cyclic voltammetry (CV) is performed. The potential is swept from the open-circuit potential towards both anodic and cathodic limits until a significant increase in current is observed, indicating the onset of electrolyte decomposition.

  • Scan Rate: A slow scan rate, typically in the range of 10-50 mV/s, is used to ensure that the measurement is close to steady-state conditions.

  • Determination of Limits: The anodic and cathodic limits are defined as the potentials at which the current density reaches a certain threshold value (e.g., 0.1 or 1 mA/cm²). The electrochemical window is the difference between the anodic and cathodic limits.

Typical Experimental Protocol for Ionic Conductivity Measurement:

  • Instrumentation: A conductivity meter with a two- or four-electrode conductivity cell is used.

  • Temperature Control: The temperature of the ionic liquid is precisely controlled using a thermostat or a temperature-controlled chamber, as conductivity is highly dependent on temperature.

  • Measurement: The impedance of the conductivity cell filled with the ionic liquid is measured over a range of frequencies. The bulk resistance of the ionic liquid is determined from the impedance data, and the ionic conductivity is calculated using the cell constant.

Visualizing the Comparison and Experimental Workflow

The following diagrams illustrate the structural comparison of the cations and a generalized workflow for evaluating the electrochemical stability of ionic liquids.

Cation Structure Comparison cluster_emim EMIM+ (1-Ethyl-3-methylimidazolium) cluster_c3mim [C3MIm]+ (1-Methyl-3-propylimidazolium) EMIM Imidazolium Ring + Ethyl Group + Methyl Group BF4 BF4- (Tetrafluoroborate Anion) EMIM->BF4 forms EMIM BF4 C3MIM Imidazolium Ring + Propyl Group + Methyl Group C3MIM->BF4 forms [C3MIm][BF4]

Caption: Structural comparison of the cations EMIM+ and [C3MIm]+.

Electrochemical Stability Evaluation Workflow A Ionic Liquid Sample (e.g., EMIM BF4 or [C3MIm][BF4]) B Drying under High Vacuum A->B C Three-Electrode Electrochemical Cell Setup B->C D Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV) C->D E Conductivity Measurement C->E F Determination of Anodic & Cathodic Limits D->F H Determination of Ionic Conductivity E->H G Calculation of Electrochemical Window F->G I Comparative Data Analysis G->I H->I

Caption: Generalized workflow for evaluating electrochemical stability.

A Comparative Analysis of Imidazolium-Based Ionic Liquids for Carbon Dioxide Capture

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various imidazolium-based ionic liquids (ILs) for CO2 capture, supported by experimental data. This document delves into key performance indicators, detailed experimental methodologies, and the underlying mechanisms of CO2 absorption.

The capture and storage of carbon dioxide, a major contributor to the greenhouse effect, is a critical area of research.[1][2] Imidazolium-based ionic liquids have emerged as promising solvents for CO2 capture due to their unique properties, including negligible vapor pressure, high thermal stability, and tunable structures.[2][3] This guide offers a comparative study of several prominent imidazolium-based ILs, focusing on their CO2 capture efficiency and the experimental protocols used for their evaluation.

Performance Comparison of Imidazolium-Based Ionic Liquids

The efficacy of an ionic liquid for CO2 capture is primarily evaluated based on its CO2 absorption capacity, selectivity, and the conditions required for regeneration. The choice of both the cation and the anion in the ionic liquid structure significantly influences these properties, with the anion generally having a more substantial impact on CO2 solubility.[4][5][6] Below is a summary of the CO2 absorption capacities of several commonly studied imidazolium-based ionic liquids.

Ionic Liquid (Abbreviation)CationAnionCO2 Absorption Capacity (mol CO2 / mol IL)Temperature (°C)Pressure (bar)Reference
1-Butyl-3-methylimidazolium Acetate ([BMIM][Ac])1-Butyl-3-methylimidazoliumAcetate~0.48251[7]
1-Ethyl-3-methylimidazolium Acetate ([EMIM][Ac])1-Ethyl-3-methylimidazoliumAcetate~0.5251[8]
1-Butyl-3-methylimidazolium Tetrafluoroborate ([BMIM][BF4])1-Butyl-3-methylimidazoliumTetrafluoroborate~0.252510[7]
1-Butyl-3-methylimidazolium Hexafluorophosphate ([BMIM][PF6])1-Butyl-3-methylimidazoliumHexafluorophosphate~0.32510[7]
1-Ethyl-3-methylimidazolium Ethylsulfate ([EMIM][EtSO4])1-Ethyl-3-methylimidazoliumEthylsulfate~0.22510

Mechanism of CO2 Capture

The interaction between CO2 and imidazolium-based ionic liquids can occur through two primary mechanisms: physical absorption and chemical absorption.

  • Physical Absorption: In many imidazolium-based ILs, particularly those with non-reactive anions like [BF4]⁻ and [PF6]⁻, CO2 is captured through physical dissolution.[9] The solubility is governed by Henry's law and is influenced by factors such as free volume within the ionic liquid.[9]

  • Chemical Absorption: For ionic liquids with basic anions, such as acetate ([Ac]⁻), CO2 capture can involve a chemical reaction, leading to the formation of a carbamate-like species.[2] This chemical interaction generally results in a higher CO2 absorption capacity, especially at lower pressures.

CO2_Capture_Mechanism cluster_physical Physical Absorption cluster_chemical Chemical Absorption CO2_gas_phys CO2 (gas) Dissolved_CO2 Dissolved CO2 in IL CO2_gas_phys->Dissolved_CO2 Dissolution IL_phys Imidazolium-based IL (e.g., [BMIM][BF4]) Regeneration_phys Regeneration (Heating/Pressure Swing) Dissolved_CO2->Regeneration_phys CO2_gas_chem CO2 (gas) Intermediate Carbamate-like Intermediate CO2_gas_chem->Intermediate Reaction IL_chem Imidazolium-based IL (e.g., [BMIM][Ac]) IL_chem->Intermediate Regeneration_chem Regeneration (Heating) Intermediate->Regeneration_chem CO2_Source CO2 Source (e.g., Flue Gas) CO2_Source->CO2_gas_phys Physical CO2_Source->CO2_gas_chem Chemical

Caption: Mechanism of CO2 capture by imidazolium-based ionic liquids.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the comparative assessment of ionic liquids. The following are detailed methodologies for key experiments in CO2 capture studies.

CO2 Solubility Measurement (Gravimetric Method)

This method determines the amount of CO2 absorbed by the ionic liquid by measuring the weight change.

Materials:

  • Imidazolium-based ionic liquid

  • High-pressure reactor

  • Magnetic stirrer

  • High-purity CO2 gas

  • Analytical balance (±0.1 mg)

  • Temperature and pressure controllers

Procedure:

  • Accurately weigh a known amount of the ionic liquid into the high-pressure reactor.

  • Seal the reactor and evacuate it to remove any residual air and moisture.

  • Heat the reactor to the desired experimental temperature and allow it to stabilize.

  • Introduce CO2 gas into the reactor up to the desired pressure.

  • Start the magnetic stirrer to ensure good gas-liquid contact.

  • Monitor the pressure inside the reactor. The absorption is considered to have reached equilibrium when the pressure remains constant over a significant period.

  • Record the final equilibrium pressure and temperature.

  • Carefully vent the reactor and re-weigh the ionic liquid to determine the mass of CO2 absorbed.

  • Calculate the CO2 solubility in terms of mole fraction or mass of CO2 per mass of IL.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

TGA is used to determine the thermal stability of the ionic liquid, which is crucial for its regeneration and long-term use.

Materials:

  • Imidazolium-based ionic liquid

  • Thermogravimetric analyzer

  • Inert gas (e.g., Nitrogen)

Procedure:

  • Place a small, accurately weighed sample of the ionic liquid (typically 5-10 mg) into the TGA sample pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas to provide a non-reactive atmosphere.

  • Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 600 °C).

  • Continuously record the sample weight as a function of temperature.

  • The decomposition temperature is typically identified as the onset temperature of weight loss.

Experimental_Workflow Start Start: Select Imidazolium- based Ionic Liquid Synthesis Synthesis and Purification Start->Synthesis Characterization Characterization (NMR, FTIR, TGA) Synthesis->Characterization CO2_Solubility CO2 Solubility Measurement (Gravimetric/Isochoric) Characterization->CO2_Solubility Viscosity Viscosity Measurement Characterization->Viscosity Data_Analysis Data Analysis and Performance Comparison CO2_Solubility->Data_Analysis Regeneration Regeneration Studies CO2_Solubility->Regeneration Viscosity->Data_Analysis End End: Evaluate Practicality for CO2 Capture Data_Analysis->End Regeneration->Data_Analysis

Caption: A typical experimental workflow for evaluating ionic liquids.

Conclusion

Imidazolium-based ionic liquids demonstrate significant potential for CO2 capture applications. The tunability of their cations and anions allows for the design of task-specific ILs with optimized CO2 absorption capacities and selectivities. While ILs with basic anions like acetate show high absorption capacities through chemical interactions, those with fluorinated anions like hexafluorophosphate and tetrafluoroborate primarily rely on physical absorption. The choice of the most suitable ionic liquid will depend on the specific process conditions, including the CO2 partial pressure in the gas stream and the energy considerations for regeneration. Further research focusing on reducing the viscosity of these materials and understanding their long-term stability will be crucial for their large-scale industrial implementation.

References

The Green Shift: 1-Methyl-3-propylimidazolium tetrafluoroborate Outperforms Traditional Solvents in Chalcone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing pursuit of greener and more efficient chemical synthesis, the ionic liquid 1-Methyl-3-propylimidazolium tetrafluoroborate, commonly known as [Pmim][BF4], is demonstrating significant advantages over traditional organic solvents. A comparative analysis of the Claisen-Schmidt condensation, a cornerstone reaction in the synthesis of chalcones, reveals that [Pmim][BF4] not only accelerates the reaction but also leads to higher yields and offers the significant benefit of catalyst and solvent reusability. This guide provides a detailed comparison for researchers, scientists, and drug development professionals.

The Claisen-Schmidt condensation is a vital reaction for creating the carbon-carbon bonds necessary for synthesizing chalcones, a class of compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery. Traditionally, this reaction is carried out in volatile organic solvents such as ethanol. However, the use of these solvents raises environmental concerns and often involves more complex and energy-intensive purification processes.

Performance Comparison: [Pmim][BF4] vs. Ethanol

Experimental data from the ultrasound-assisted Claisen-Schmidt condensation of 4-chlorobenzaldehyde and acetophenone highlights the superior performance of [Pmim][BF4] as a reaction medium compared to ethanol.

Solvent SystemCatalystTime (minutes)Yield (%)
[Pmim][BF4] K2CO3892
Ethanol K2CO31585

Table 1: Comparison of reaction time and yield for the synthesis of 4-chlorochalcone.

The data clearly indicates that the use of [Pmim][BF4] under ultrasound irradiation significantly reduces the reaction time from 15 minutes in ethanol to just 8 minutes, while also increasing the product yield from 85% to 92%. This enhanced efficiency can be attributed to the unique properties of the ionic liquid, which can better absorb and transmit the energy from ultrasound, leading to more effective molecular collisions and a faster reaction rate.

Furthermore, a key advantage of using [Pmim][BF4] is its potential for recycling and reuse. After the reaction, the product can be easily separated from the ionic liquid by extraction with a suitable organic solvent, such as diethyl ether. The ionic liquid can then be recovered and reused in subsequent reactions with minimal loss of activity, a significant step towards more sustainable and cost-effective chemical production.

Experimental Protocols

Below are the detailed methodologies for the ultrasound-assisted Claisen-Schmidt condensation in both [Pmim][BF4] and ethanol.

Synthesis of 4-chlorochalcone in [Pmim][BF4]

Materials:

  • 4-chlorobenzaldehyde

  • Acetophenone

  • This compound ([Pmim][BF4])

  • Potassium carbonate (K2CO3)

  • Diethyl ether

  • Ultrasound bath

Procedure:

  • In a 50 mL round-bottom flask, a mixture of 4-chlorobenzaldehyde (10 mmol), acetophenone (10 mmol), and potassium carbonate (1.2 mmol) is prepared in this compound (5 mL).

  • The flask is then placed in an ultrasound bath and irradiated for 8 minutes at room temperature.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the product is extracted from the ionic liquid using diethyl ether (3 x 10 mL).

  • The combined ether extracts are washed with water and dried over anhydrous sodium sulfate.

  • The solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by recrystallization.

  • The remaining ionic liquid is washed with diethyl ether and dried under vacuum to be reused for subsequent reactions.

Synthesis of 4-chlorochalcone in Ethanol

Materials:

  • 4-chlorobenzaldehyde

  • Acetophenone

  • Ethanol

  • Potassium carbonate (K2CO3)

  • Deionized water

  • Ultrasound bath

Procedure:

  • In a 50 mL round-bottom flask, 4-chlorobenzaldehyde (10 mmol) and acetophenone (10 mmol) are dissolved in ethanol (20 mL).

  • Potassium carbonate (1.2 mmol) is added to the mixture.

  • The flask is placed in an ultrasound bath and irradiated for 15 minutes at room temperature.

  • Reaction progress is monitored by TLC.

  • After the reaction is complete, the mixture is poured into ice-cold water.

  • The precipitated solid product is collected by vacuum filtration.

  • The crude product is washed with cold water and then recrystallized from ethanol to obtain the pure 4-chlorochalcone.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the Claisen-Schmidt condensation in both the ionic liquid and the traditional organic solvent, highlighting the key differences in the procedures.

G cluster_0 Synthesis in [Pmim][BF4] cluster_1 Synthesis in Ethanol A Reactants + K2CO3 + [Pmim][BF4] B Ultrasound Irradiation (8 min) A->B C Product Extraction with Diethyl Ether B->C D Product Isolation C->D E Ionic Liquid Recovery & Reuse C->E Separation F Reactants + K2CO3 + Ethanol G Ultrasound Irradiation (15 min) F->G H Precipitation in Water G->H I Filtration H->I J Product Isolation I->J

A comparison of the experimental workflows for chalcone synthesis.

The logical flow of the synthesis process is depicted in the following diagram, emphasizing the decision-making process based on the chosen solvent system.

G start Start: Chalcone Synthesis solvent_choice Choose Solvent System start->solvent_choice il_path Ionic Liquid ([Pmim][BF4]) solvent_choice->il_path Greener Approach org_path Traditional Organic Solvent (Ethanol) solvent_choice->org_path Conventional Method il_reaction Ultrasound-assisted reaction (shorter time, higher yield) il_path->il_reaction org_reaction Ultrasound-assisted reaction (longer time, lower yield) org_path->org_reaction il_workup Product Extraction (Solvent-based) il_reaction->il_workup org_workup Product Precipitation (Aqueous workup) org_reaction->org_workup il_recycle Ionic Liquid Recycling il_workup->il_recycle end End: Pure Chalcone il_workup->end org_workup->end

Decision-making flowchart for chalcone synthesis solvent selection.

Validating the Purity of Synthesized 1-Methyl-3-propylimidazolium Tetrafluoroborate using NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of ionic liquids (ILs) has presented chemists and material scientists with a versatile class of compounds exhibiting unique properties such as low vapor pressure, high thermal stability, and tunable solvency. 1-Methyl-3-propylimidazolium tetrafluoroborate, a member of the imidazolium-based IL family, is increasingly utilized in various applications, including as a solvent for organic synthesis and in electrochemical devices. However, the presence of even trace impurities can significantly alter the physicochemical properties of ILs, leading to non-reproducible experimental results. Therefore, rigorous purity assessment is paramount.

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for validating the purity of synthesized this compound. We present supporting experimental data for identifying common impurities and compare the utility of different NMR active nuclei.

Comparison of NMR Signatures: Pure vs. Impure 1-Alkyl-3-methylimidazolium Tetrafluoroborate

The purity of this compound can be effectively determined by ¹H and ¹³C NMR spectroscopy. The presence of unreacted starting materials, residual solvents, and halide ions from the synthesis process can be identified by characteristic signals in the NMR spectrum.

As a close structural analog, the well-characterized ¹H and ¹³C NMR data for 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) in DMSO-d₆ is presented below for comparison. The chemical shifts for this compound are expected to be very similar, with minor differences in the propyl chain resonances.

Table 1: ¹H NMR Data for 1-Butyl-3-methylimidazolium Cation and Potential Impurities in DMSO-d₆

Compound/FragmentProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
[BMIM]⁺ H-29.07s1H
H-4, H-57.72, 7.66s, s1H, 1H
N-CH₂-4.13t2H
N-CH₃3.82s3H
-CH₂-CH₂-1.74quintet2H
-CH₂-CH₃1.25sextet2H
-CH₃0.88t3H
1-Methylimidazole H-27.67s1H
H-47.18t1H
H-56.87t1H
N-CH₃3.63s3H
1-Bromopropane Br-CH₂-3.51t2H
-CH₂-1.88sextet2H
-CH₃1.02t3H
1-Chloropropane Cl-CH₂-3.59t2H
-CH₂-1.76sextet2H
-CH₃1.04t3H
Water H₂O~3.33br sVariable
Dichloromethane CH₂Cl₂5.76sVariable

Table 2: ¹³C NMR Data for 1-Butyl-3-methylimidazolium Cation and Potential Impurities in DMSO-d₆

Compound/FragmentCarbon AssignmentChemical Shift (δ, ppm)
[BMIM]⁺ C-2137.1
C-4124.2
C-5122.9
N-CH₂-49.2
N-CH₃36.4
-CH₂-CH₂-32.0
-CH₂-CH₃19.4
-CH₃13.8
1-Methylimidazole C-2138.0
C-4128.8
C-5120.9
N-CH₃33.5
1-Bromopropane Br-CH₂-35.1
-CH₂-25.8
-CH₃13.2
1-Chloropropane Cl-CH₂-46.5
-CH₂-25.5
-CH₃11.5

Multinuclear NMR for Anion and Halide Impurity Analysis

While ¹H and ¹³C NMR are excellent for assessing the purity of the organic cation and detecting organic impurities, ¹⁹F and ¹¹B NMR provide direct information about the tetrafluoroborate anion and potential degradation products.

  • ¹⁹F NMR: A pure sample of this compound should exhibit a sharp singlet corresponding to the [BF₄]⁻ anion. The presence of hydrolysis products, such as [BF₃(OH)]⁻, would appear as additional signals.

  • ¹¹B NMR: Similar to ¹⁹F NMR, a pure sample should show a characteristic signal for the boron in the [BF₄]⁻ anion.

For detecting residual halide impurities (Cl⁻, Br⁻), which are common from the first step of a typical two-step synthesis, direct detection by ³⁵Cl or ⁸¹Br NMR is often not sensitive enough for trace analysis.[1] In such cases, a qualitative silver nitrate test can be used to confirm the absence of halides. For quantitative analysis, ion chromatography is the preferred method.[1]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves a two-step process:

  • N-Alkylation: 1-methylimidazole is reacted with a propyl halide (e.g., 1-bromopropane or 1-chloropropane) to form 1-methyl-3-propylimidazolium halide.

  • Anion Exchange: The resulting halide salt is then reacted with a tetrafluoroborate salt (e.g., sodium tetrafluoroborate or silver tetrafluoroborate) to yield the desired this compound.

NMR Sample Preparation and Analysis for Purity Validation

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the solvent is of high purity to avoid introducing contaminant signals.

    • For quantitative NMR (qNMR), add a precisely weighed amount of a suitable internal standard with a known purity (e.g., maleic acid or dimethyl sulfone). The internal standard should have a signal that is well-resolved from the analyte and impurity signals.

  • NMR Data Acquisition:

    • Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra on a high-resolution NMR spectrometer.

    • For ¹H NMR, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation and accurate integration.

    • For ¹³C NMR, inverse-gated decoupling can be used to suppress the Nuclear Overhauser Effect (NOE) for more accurate quantification, though this significantly increases the required experiment time.

  • Data Analysis:

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals of the ionic liquid and any identified impurities in the ¹H NMR spectrum.

    • Calculate the mole percentage of impurities relative to the ionic liquid. If an internal standard was used, the absolute purity of the sample can be determined.

Visualizing the Workflow and Purity Assessment Logic

The following diagrams illustrate the experimental workflow for purity validation and the logical process of assessing purity based on NMR data.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_nmr_analysis NMR Analysis cluster_purity_assessment Purity Assessment synthesis Synthesis of 1-Methyl-3-propylimidazolium Tetrafluoroborate purification Purification (e.g., washing, extraction) synthesis->purification sample_prep NMR Sample Preparation (with/without internal standard) purification->sample_prep data_acq ¹H, ¹³C, ¹⁹F, ¹¹B NMR Data Acquisition sample_prep->data_acq data_proc Data Processing and Analysis data_acq->data_proc purity_det Purity Determination (Qualitative and Quantitative) data_proc->purity_det

Experimental workflow for purity validation.

purity_assessment_logic cluster_cation Cation Purity cluster_anion Anion Purity cluster_halide Halide Impurity start Analyze NMR Spectra (¹H, ¹³C, ¹⁹F, ¹¹B) check_organic_impurities Check for signals of: - Unreacted starting materials - Residual solvents start->check_organic_impurities check_anion_impurities Check ¹⁹F and ¹¹B NMR for: - [BF₄]⁻ degradation products start->check_anion_impurities check_halide Perform qualitative halide test (e.g., AgNO₃) start->check_halide organic_pure No organic impurity signals detected check_organic_impurities->organic_pure No organic_impure Organic impurity signals detected check_organic_impurities->organic_impure Yes final_purity Final Purity Assessment organic_pure->final_purity organic_impure->final_purity anion_pure Only [BF₄]⁻ signals detected check_anion_impurities->anion_pure No anion_impure Anion impurity signals detected check_anion_impurities->anion_impure Yes anion_pure->final_purity anion_impure->final_purity halide_free No halide precipitate check_halide->halide_free No halide_present Halide precipitate observed check_halide->halide_present Yes halide_free->final_purity halide_present->final_purity

References

Benchmarking the ionic conductivity of "1-Methyl-3-propylimidazolium tetrafluoroborate" against other ionic liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ionic conductivity of 1-Methyl-3-propylimidazolium tetrafluoroborate ([C3MIM][BF4]) with other common imidazolium-based ionic liquids. Due to the limited availability of direct experimental data for [C3MIM][BF4] in publicly accessible literature, this comparison benchmarks its expected performance based on the established trend of ionic conductivity decreasing with increasing alkyl chain length of the cation. The data presented for closely related ionic liquids, 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]) and 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]), serves as a reliable proxy for estimating the performance of [C3MIM][BF4].

Data Presentation: Ionic Conductivity of Imidazolium-Based Ionic Liquids

The following table summarizes the experimental ionic conductivity values for key imidazolium-based ionic liquids with the tetrafluoroborate anion at room temperature. The data illustrates the general trend of decreasing conductivity as the alkyl chain on the cation becomes longer.

Ionic LiquidAbbreviationCation Alkyl ChainIonic Conductivity (S/m) at ~298 K (25 °C)
1-Ethyl-3-methylimidazolium tetrafluoroborate[EMIM][BF4]Ethyl1.3[1]
This compound [C3MIM][BF4] Propyl Not available
1-Butyl-3-methylimidazolium tetrafluoroborate[BMIM][BF4]Butyl~0.3[2]
1-Hexyl-3-methylimidazolium tetrafluoroborate[HMIM][BF4]HexylData not available
1-Octyl-3-methylimidazolium tetrafluoroborate[OMIM][BF4]OctylData not available

Note: The ionic conductivity of ionic liquids is influenced by factors such as viscosity, ion mobility, and temperature. The trend of decreasing conductivity with a longer alkyl chain is attributed to increased van der Waals forces and reduced ion mobility.

Experimental Protocols: Measuring Ionic Conductivity

The standard method for determining the ionic conductivity of ionic liquids is Electrochemical Impedance Spectroscopy (EIS). This technique measures the opposition of the material to the flow of an alternating current as a function of frequency.

Objective: To determine the bulk resistance of the ionic liquid, which is then used to calculate its ionic conductivity.

Materials and Equipment:

  • Impedance analyzer or potentiostat with a frequency response analysis module

  • Two-electrode conductivity cell (platinum or stainless steel electrodes)

  • Thermostatic chamber or water bath to control temperature

  • The ionic liquid sample to be tested

  • High-purity solvents (e.g., acetone, acetonitrile) for cleaning

  • Inert gas (e.g., argon or nitrogen) for purging

Procedure:

  • Cell Preparation and Calibration:

    • Clean the conductivity cell thoroughly with a suitable solvent to remove any impurities and dry it completely.

    • Calibrate the cell using standard potassium chloride (KCl) solutions of known conductivity. The cell constant is determined from the measured resistance of the standard solution.

  • Sample Preparation:

    • Dry the ionic liquid under vacuum to remove any residual water, as water content can significantly affect conductivity.

    • Place the ionic liquid sample into the conductivity cell, ensuring the electrodes are fully immersed.

  • Measurement:

    • Place the cell in a thermostatic chamber and allow it to reach the desired temperature (e.g., 298.15 K).

    • Connect the conductivity cell to the impedance analyzer.

    • Apply a small AC voltage (typically 5-10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).

    • Record the impedance data.

  • Data Analysis:

    • The impedance data is typically visualized as a Nyquist plot (plotting the imaginary part of impedance against the real part).

    • The plot for an ionic liquid typically shows a semicircle at high frequencies and a straight line at low frequencies.

    • The bulk resistance (R) of the ionic liquid is determined from the intercept of the high-frequency semicircle with the real axis (Z').

    • The ionic conductivity (σ) is then calculated using the following formula:

      • σ = L / (R * A)

      • Where:

        • σ is the ionic conductivity (S/m)

        • L is the distance between the electrodes (m)

        • A is the area of the electrodes (m²)

        • R is the bulk resistance (Ω)

      • The term L/A is the cell constant, determined during calibration.

Mandatory Visualization

G Benchmarking Ionic Conductivity Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Comparison IL_Selection Select Ionic Liquids (e.g., [C3MIM][BF4], [EMIM][BF4], [BMIM][BF4]) Sample_Drying Dry Ionic Liquids (Vacuum Oven) IL_Selection->Sample_Drying Temp_Control Set Temperature (e.g., 298 K) Sample_Drying->Temp_Control Cell_Calibration Calibrate Conductivity Cell (Standard KCl Solution) Cell_Calibration->Temp_Control EIS_Measurement Electrochemical Impedance Spectroscopy (EIS) Temp_Control->EIS_Measurement Nyquist_Plot Generate Nyquist Plot EIS_Measurement->Nyquist_Plot Resistance_Det Determine Bulk Resistance (R) Nyquist_Plot->Resistance_Det Conductivity_Calc Calculate Ionic Conductivity (σ) Resistance_Det->Conductivity_Calc Comparison Compare Conductivity Values Conductivity_Calc->Comparison

Caption: Workflow for Benchmarking Ionic Conductivity.

References

Efficiency comparison of "1-Methyl-3-propylimidazolium tetrafluoroborate" in different catalytic reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of chemical synthesis, the quest for efficient, recyclable, and environmentally benign catalytic systems is paramount. Ionic liquids (ILs) have emerged as promising candidates, and among them, 1-Methyl-3-propylimidazolium tetrafluoroborate, often abbreviated as [PMIM][BF4], has garnered attention for its utility in a variety of catalytic reactions. This guide provides a comparative analysis of the efficiency of [PMIM][BF4] in key catalytic transformations, namely the Heck reaction, Suzuki coupling, and esterification, juxtaposed with alternative ionic liquids and conventional catalysts.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The versatility of [PMIM][BF4] and its analogues as media for palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, has been a subject of considerable research. These reactions are fundamental in the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis and drug discovery.

Heck Reaction

The Heck reaction, a cornerstone of C-C bond formation, involves the coupling of an unsaturated halide with an alkene. The choice of solvent and catalyst system significantly influences the reaction's efficiency. While specific quantitative data for the Heck reaction in this compound is not extensively documented in comparative studies, valuable insights can be drawn from its close analogue, 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]).

One study highlighted that the Heck reaction proceeds more efficiently in 1-butyl-3-methylimidazolium bromide ([BMIM][Br]) than in [BMIM][BF4][1][2]. This suggests that the choice of the anion in the ionic liquid plays a crucial role in the catalytic cycle, potentially by influencing the stability of the palladium catalyst. For instance, in the coupling of iodobenzene with styrene, the reaction in [BMIM][Br] reached 100% conversion with 99% selectivity to the trans-stilbene product, whereas the conversion in [BMIM][BF4] was lower under identical conditions[3]. This difference was attributed to the in situ formation of N-heterocyclic carbene (NHC)-palladium complexes, which are more readily formed and are more active catalysts in the bromide-based ionic liquid[1][2][3].

Table 1: Comparison of Ionic Liquids in the Heck Reaction (Coupling of Iodobenzene and Styrene)

Catalyst / MediumConversion (%)Selectivity (%) (trans-stilbene)Reference
Pd(OAc)₂ in [BMIM][Br]10099[3]
Pd(OAc)₂ in [BMIM][BF4]Lower than [BMIM][Br]-[3]
Suzuki Coupling

The Suzuki coupling reaction, which pairs an organoboron compound with an organohalide, is another vital tool in synthetic chemistry. Imidazolium-based ionic liquids have been shown to enhance the reactivity of the palladium catalyst in these reactions. For example, the use of [BMIM][BF4] has been reported to lead to a significant increase in catalyst reactivity[4]. While direct comparative data for [PMIM][BF4] is limited, the general trend suggests that the polar and non-coordinating nature of the tetrafluoroborate anion, combined with the imidazolium cation, can stabilize the palladium catalyst and facilitate the transmetalation step of the catalytic cycle.

Suzuki_Coupling_Catalytic_Cycle

Esterification Reactions

Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a fundamental reaction in organic synthesis, with applications ranging from the production of fragrances to pharmaceuticals. 1-Alkyl-3-methylimidazolium tetrafluoroborate ionic liquids have been demonstrated to be effective, recyclable media for this transformation[5].

In the esterification of carboxylic acids with alcohols, Brønsted acidic ionic liquids can act as both the solvent and the catalyst. The use of [PMIM][BF4] and its analogues offers several advantages, including good yields, ease of product separation, and the potential for catalyst recycling[5]. The reaction rate and equilibrium can be influenced by the properties of the ionic liquid, such as its acidity and its ability to sequester the water produced during the reaction[6].

Table 2: Efficiency of Different Catalysts in the Synthesis of Ethyl Acetate

CatalystReaction Time (h)Yield (%)Reference
Sulfuric Acid-~71[7]
[BMIM]HSO₄-based gel->80[8]
Sulfosuccinic acid3~89[9]
Pyrrolidonium hydrogen sulfate->98[10]

Esterification_Workflow

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and validation of research findings. Below are generalized protocols for the Heck reaction and esterification in imidazolium-based ionic liquids, based on commonly reported methodologies.

General Procedure for the Heck Reaction in an Ionic Liquid
  • To a reaction vessel charged with a magnetic stir bar, add the aryl halide (1 mmol), the alkene (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (0.02 mmol), and the ionic liquid (e.g., [BMIM][BF4], 2 mL).

  • Add a base, typically an inorganic salt like NaOAc or K₂CO₃ (1.5 mmol).

  • The reaction mixture is then heated to the desired temperature (e.g., 100-120 °C) and stirred for the specified time (typically several hours).

  • After cooling to room temperature, the product is extracted with an organic solvent (e.g., diethyl ether or hexane).

  • The ionic liquid phase containing the catalyst can be washed, dried under vacuum, and potentially reused for subsequent reactions[11].

General Procedure for Esterification in an Ionic Liquid
  • In a round-bottom flask equipped with a reflux condenser, combine the carboxylic acid (1 equivalent), the alcohol (1-1.5 equivalents), and the acidic ionic liquid (e.g., a Brønsted acidic imidazolium tetrafluoroborate) as both the solvent and catalyst.

  • The mixture is heated to reflux (typically 80-100 °C) with vigorous stirring for a period of several hours.

  • Upon completion, the reaction mixture is cooled. The ester product, being less polar, often forms a separate layer from the ionic liquid.

  • The product layer can be decanted or separated.

  • The ionic liquid layer, which now contains the water byproduct, can be purified by distillation to remove the water and then recycled for future reactions[5].

Heck_Reaction_Catalytic_Cycle

Conclusion

This compound and its analogues are versatile ionic liquids that offer significant potential as recyclable and efficient media for a range of catalytic reactions. While direct quantitative comparisons for [PMIM][BF4] are not always available, the performance of the broader class of 1-alkyl-3-methylimidazolium tetrafluoroborates demonstrates their utility in enhancing catalyst activity and facilitating product separation. The choice of the anion in the ionic liquid can have a profound impact on the reaction efficiency, as seen in the Heck reaction. For esterification, their role as both catalyst and solvent simplifies the reaction setup and allows for easy recycling. Further research focusing on direct comparative studies of [PMIM][BF4] would be invaluable for a more definitive assessment of its performance against other catalytic systems.

References

Assessing the Industrial Cost-Effectiveness of 1-Methyl-3-propylimidazolium Tetrafluoroborate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that significantly impacts process efficiency, sustainability, and overall cost. This guide provides a comprehensive comparison of the ionic liquid 1-Methyl-3-propylimidazolium tetrafluoroborate ([C3MIm][BF4]) with alternative solvents in key industrial applications. Due to the limited direct techno-economic data for [C3MIm][BF4], this analysis will leverage data from its close structural analogue, 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]), to provide a robust assessment of its potential cost-effectiveness.

Ionic liquids (ILs) are a class of salts with low melting points, renowned for their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. These characteristics position them as potentially "green" alternatives to volatile organic compounds (VOCs) in various industrial processes. This guide will delve into a comparative analysis of [C3MIm][BF4] and its analogues against conventional solvents in two primary applications: CO2 capture and polymer degradation.

Comparative Performance Data

To facilitate a clear comparison, the following tables summarize key performance indicators for [EMIM][BF4] in comparison to conventional solvents and other ionic liquids in specific applications.

Table 1: Performance Comparison in CO2 Capture

Solvent SystemCO2 Absorption Capacity (mol CO2/mol solvent)Temperature (°C)Pressure (bar)Regeneration EnergyNotes
[EMIM][BF4] ~0.25[1]25[1]10[1]Lower than MEA[2]Physical absorption.[2]
30% Monoethanolamine (MEA) in water ~0.525AtmosphericHigh (benchmark)[2]Chemical absorption, corrosive.[2]
[EMIM][Ac] (1-ethyl-3-methylimidazolium acetate) ~0.48[1]25[1]1[1]VariesChemical absorption.[1]
[BMIM][BF4] (1-butyl-3-methylimidazolium tetrafluoroborate) ~0.25[1]25[1]10[1]Similar to [EMIM][BF4]Physical absorption.[1]

Table 2: Performance Comparison in Nylon-6 Degradation

Solvent/Catalyst SystemReaction Time (hours)Temperature (°C)Monomer Yield (%)Recyclability of Solvent
[EMIM][BF4] with DMAP catalyst 1290-300High (qualitative)[3]Yes, up to 4-5 times[4]
[EMIM][BF4] with 5N HCl (Hydrolysis) 12-15100-120High (qualitative)[3]Yes[3]
Conventional Acid Hydrolysis (e.g., H2SO4) Several hoursHighVariableNot easily recyclable
Supercritical Water Varies>374VariableEnergy intensive

Cost-Effectiveness Analysis

A comprehensive cost-effectiveness analysis involves evaluating not only the initial solvent price but also operational costs, including energy consumption for reactions and solvent regeneration, as well as the potential for solvent recycling and reuse.

Solvent Cost: The initial purchase price of ionic liquids is generally higher than that of conventional organic solvents. For instance, the price of 1-ethyl-3-methylimidazolium tetrafluoroborate can range from approximately $37.76 for 5g to $469.60 for 100g, with bulk pricing being lower.[1] In contrast, the cost of a common solvent like dimethylformamide (DMF) is significantly lower.[5] However, the true cost must be evaluated over the entire process lifecycle.

Energy Consumption: Ionic liquids can offer significant energy savings, particularly in solvent regeneration. In CO2 capture processes, the energy required to regenerate ILs can be substantially lower than that for aqueous amine solutions like MEA, which is a major operating cost.[2]

Recycling and Reuse: The high thermal stability and low volatility of imidazolium-based ionic liquids allow for their efficient recycling and reuse over multiple cycles with minimal loss of performance.[4][6] This high recyclability can offset the initial higher cost of the ionic liquid. For example, in the degradation of nylon-6, [EMIM][BF4] can be recovered and reused for four to five times without a significant drop in efficiency.[4] The cost of recycling can be a determining factor; however, methods like adsorption using resorcinol-formaldehyde resins have shown promise for the efficient and stable removal and recovery of imidazolium ILs from water.[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating comparative performance data. Below are summaries of experimental protocols for the synthesis of a representative imidazolium tetrafluoroborate and its application in nylon-6 degradation.

Synthesis of 1-Ethyl-3-methylimidazolium Tetrafluoroborate ([EMIM][BF4])

This synthesis is typically a two-step process:

Step 1: Quaternization to form 1-Ethyl-3-methylimidazolium Halide

  • Equal molar amounts of 1-methylimidazole and an ethyl halide (e.g., chloroethane or bromoethane) are combined in a round-bottom flask.

  • The reaction is often exothermic and may require cooling with an ice bath to control the temperature.

  • The mixture is then refluxed with constant stirring for an extended period (e.g., 24-28 hours) at a controlled temperature (e.g., 60-70 °C) to ensure complete reaction.[8]

  • After cooling, the resulting product is 1-ethyl-3-methylimidazolium halide.

Step 2: Anion Exchange

  • The 1-ethyl-3-methylimidazolium halide is dissolved in a suitable solvent, often water or acetone.

  • A stoichiometric amount of a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF4) or tetrafluoroboric acid (HBF4), is added to the solution.[9]

  • The mixture is stirred at room temperature for several hours to facilitate the anion exchange.

  • The resulting [EMIM][BF4] is then extracted using an organic solvent like dichloromethane.

  • The organic phase is washed, dried, and the solvent is removed under reduced pressure to yield the purified ionic liquid.[3]

Synthesis_of_EMIM_BF4 cluster_step1 Step 1: Quaternization cluster_step2 Step 2: Anion Exchange 1-methylimidazole 1-methylimidazole Reflux Reflux (60-70°C, 24-28h) 1-methylimidazole->Reflux Ethyl_halide Ethyl Halide (e.g., Chloroethane) Ethyl_halide->Reflux EMIM_Halide 1-Ethyl-3-methylimidazolium Halide Reflux->EMIM_Halide Anion_Exchange Anion Exchange (Room Temp) EMIM_Halide->Anion_Exchange BF4_source Tetrafluoroborate Source (e.g., NaBF4) BF4_source->Anion_Exchange Extraction Extraction & Purification Anion_Exchange->Extraction EMIM_BF4 1-Ethyl-3-methylimidazolium Tetrafluoroborate Extraction->EMIM_BF4

Synthesis of 1-Ethyl-3-methylimidazolium Tetrafluoroborate.
Degradation of Nylon-6 using [EMIM][BF4]

This protocol outlines the degradation of nylon-6 into its monomer, ε-caprolactam, using [EMIM][BF4] as a solvent.

  • A specified amount of nylon-6 (e.g., 0.2 g) is added to a reaction vessel containing [EMIM][BF4] (e.g., 2.3 g).[4]

  • Optionally, a catalyst such as N,N-dimethylaminopyridine (DMAP) can be added to enhance the degradation rate.[4]

  • The mixture is heated to a high temperature (e.g., 300 °C) under a nitrogen atmosphere with constant stirring for a set duration (e.g., five hours).[4]

  • The monomer, ε-caprolactam, is recovered from the reaction mixture by distillation under normal pressure.[4]

  • The remaining ionic liquid in the reaction pot can be recovered and reused for subsequent degradation cycles.[4]

Nylon_Degradation_Workflow Start Start Mix Mix Nylon-6, [EMIM][BF4], and optional catalyst (DMAP) Start->Mix Heat Heat to 300°C under N2 atmosphere with stirring Mix->Heat Distill Distill to recover ε-caprolactam monomer Heat->Distill Recover_IL Recover [EMIM][BF4] for reuse Distill->Recover_IL Remaining Mixture End End Distill->End Product Recover_IL->Mix Recycle

Workflow for the degradation of Nylon-6 using [EMIM][BF4].

Conclusion

While the initial investment for this compound and its analogues is higher than for many conventional solvents, a holistic cost-effectiveness assessment reveals a more nuanced picture. The potential for significant energy savings in processes like CO2 capture, coupled with the high recyclability of the ionic liquid, can lead to lower overall operating costs and a more sustainable industrial process. The performance benefits, such as high efficiency in polymer degradation, further enhance the value proposition of these ionic liquids. For researchers and professionals in drug development and other high-value chemical synthesis, the unique solvating properties and green credentials of imidazolium-based ionic liquids may offer advantages that outweigh the initial cost, particularly when process optimization and long-term operational efficiency are considered. Further pilot-scale studies and direct techno-economic comparisons for specific industrial applications of [C3MIm][BF4] are warranted to fully elucidate its competitive standing.

References

Safety Operating Guide

Navigating the Disposal of 1-Methyl-3-propylimidazolium tetrafluoroborate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the disposal of 1-Methyl-3-propylimidazolium tetrafluoroborate, a common ionic liquid. Adherence to these guidelines is critical due to the potential environmental hazards associated with this class of compounds.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors.[1] In case of a spill, absorb the material with an inert substance such as sand, silica gel, or a universal binder and collect it for disposal.[3][4] Do not allow the substance to enter drains or waterways, as it is considered harmful to aquatic life with long-lasting effects.[1][5][6]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[4] Always consult and adhere to your institution's specific hazardous waste management protocols, as well as local, regional, and national regulations.[5][7]

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.[7]

    • Do not mix this waste with other chemical waste streams to prevent unintended reactions.[5]

    • Ensure the container is compatible with the ionic liquid and is in good condition, with no leaks or external contamination.[7]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

    • Include the approximate quantity of the waste and the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area for hazardous waste.[8]

    • This area should be secure, well-ventilated, and away from incompatible materials.[8]

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with the full details of the waste material as per the labeling.

  • Documentation:

    • Maintain a record of the waste generated, including the chemical name, quantity, and disposal date, as part of your laboratory's safety and compliance documentation.

Quantitative Data Summary

Currently, specific quantitative data regarding disposal limits (e.g., permissible concentrations in effluent) for this compound are not widely established in publicly available regulatory guidelines. Disposal procedures are primarily dictated by its classification as a hazardous material requiring containment and specialized disposal.

ParameterValueSource
Aquatic ToxicityToxic to aquatic life with long lasting effects.[5][6]
BiodegradabilityNot readily biodegradable.[5][9]

Logical Workflow for Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound A Waste Generation (Used Ionic Liquid) B Collect in Designated, Labeled Container A->B H Maintain Disposal Records A->H C Seal and Store in Satellite Accumulation Area B->C D Contact EHS or Licensed Waste Disposal Contractor C->D E Scheduled Waste Pickup D->E F Transport to Approved Hazardous Waste Facility E->F G Final Disposal (e.g., Incineration) F->G

Caption: Disposal Workflow for Ionic Liquid Waste.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for this compound, and adhere to all applicable local, regional, and national regulations for hazardous waste disposal.

References

Personal protective equipment for handling 1-Methyl-3-propylimidazolium tetrafluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1-Methyl-3-propylimidazolium tetrafluoroborate. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical Identifier:

CompoundCAS Registry Number
This compound244193-48-4

Hazard Identification and Precautionary Statements

This compound is classified as a substance that is harmful if swallowed and causes severe skin burns and eye damage.[1] It is also toxic to aquatic life with long-lasting effects.[2]

Signal Word: Danger[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H314: Causes severe skin burns and eye damage.[1]

  • H411: Toxic to aquatic life with long lasting effects.[2]

Precautionary Statements:

  • P260: Do not breathe dusts or mists.[1]

  • P264: Wash skin thoroughly after handling.[2]

  • P270: Do not eat, drink or smoke when using this product.[2][3]

  • P273: Avoid release to the environment.[2][3]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]

  • P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P391: Collect spillage.[2]

  • P501: Dispose of contents/ container to an approved waste disposal plant.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this ionic liquid. The following table summarizes the required protective gear.

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or face shield.Protects against splashes that can cause severe eye damage.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.Prevents skin contact which can cause severe burns.[1]
Skin and Body Protection Lab coat, long pants, and closed-toe shoes. Consider a chemical-resistant apron and sleeves for larger quantities.Protects skin from accidental contact and spills.[1][3]
Respiratory Protection Use in a well-ventilated area. If vapors or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is required.Prevents inhalation of harmful mists or vapors.[1][2]

Operational Plan: Safe Handling Workflow

Adherence to a strict operational workflow is paramount for safety. The following diagram outlines the step-by-step procedure for handling this compound.

Safe handling workflow diagram.

Emergency and First Aid Procedures

Immediate response is crucial in the event of exposure.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4] A first treatment with calcium gluconate paste may be required for fluoride ion exposure.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill and Disposal Plan

Proper containment and disposal are essential to mitigate environmental and health risks.

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading by using inert absorbent materials such as sand, earth, or vermiculite.[1][4] Do not use combustible materials like sawdust.

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[2]

  • Waste should be sent to an approved waste disposal plant.[2]

  • Do not allow the chemical to enter drains or waterways, as it is toxic to aquatic life.[2][4]

  • Empty containers should be treated as hazardous waste and disposed of accordingly.

Physical and Chemical Properties

Property Value
Physical State Liquid[1]
Color Very pale yellow to yellow[1]
Relative Density 1.24 g/cm³[1]
Melting Point 17 °C[1]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. The substance is hygroscopic and should be stored under an inert atmosphere.[2][4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-3-propylimidazolium tetrafluoroborate
Reactant of Route 2
Reactant of Route 2
1-Methyl-3-propylimidazolium tetrafluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.